molecular formula C16H17NO2 B156194 Coumarin 480 CAS No. 41267-76-9

Coumarin 480

Cat. No.: B156194
CAS No.: 41267-76-9
M. Wt: 255.31 g/mol
InChI Key: XHXMPURWMSJENN-UHFFFAOYSA-N
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Description

Coumarin 480 is a member of 7-aminocoumarins. It has a role as a fluorochrome.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one
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InChI

InChI=1S/C16H17NO2/c1-10-8-14(18)19-16-12-5-3-7-17-6-2-4-11(15(12)17)9-13(10)16/h8-9H,2-7H2,1H3
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InChI Key

XHXMPURWMSJENN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4
Source PubChem
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Molecular Formula

C16H17NO2
Source PubChem
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DSSTOX Substance ID

DTXSID9068293
Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl-
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Molecular Weight

255.31 g/mol
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Physical Description

Solid; [MSDSonline]
Record name Coumarin 102
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CAS No.

41267-76-9
Record name 2,3,6,7-Tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one
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Record name COUMARIN 480
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Foundational & Exploratory

The Photophysical Profile of Coumarin 480: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) 480, also known as 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano-[6,7,8-ij]quinolizin-11-one, is a highly fluorescent laser dye renowned for its performance in the blue-green region of the spectrum.[1][2] Its robust photophysical characteristics, including a high fluorescence quantum yield and significant Stokes shift, make it a valuable tool in a variety of scientific applications, from laser technology to biological imaging.[1] This technical guide provides an in-depth overview of the core photophysical properties of Coumarin 480, details the experimental protocols for their measurement, and illustrates key concepts through diagrams.

Core Photophysical Properties

The photophysical behavior of this compound is profoundly influenced by its molecular structure and the surrounding solvent environment.[3][4] As a member of the coumarin family, it exhibits a significant change in dipole moment upon excitation, leading to a large separation between its absorption and fluorescence spectra, known as the Stokes shift.[1] The fluorescence quantum yield of many coumarin dyes is often high, approaching unity in some cases.[1]

Quantitative Data Summary

The following tables summarize the key photophysical parameters of this compound in various solvents. These values are critical for selecting the appropriate solvent for specific applications and for understanding the dye's behavior at a molecular level.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

SolventAbsorption Maximum (λ_abs, nm)Emission Maximum (λ_em, nm)
Cyclohexane361407
Ethyl Acetate-432
Acetonitrile380450, 458
Ethanol387, 389473, 446
50% Ethanol396477
Water396489
Methanol390-
DMF389-

Data sourced from Exciton, Inc.[2]

Table 2: Fluorescence Quantum Yield (Φ_f) and Lifetime (τ_f) of this compound in Various Solvents

SolventQuantum Yield (Φ_f)Lifetime (τ_f, ns)
Cyclohexane1.052.6
Ethyl Acetate0.70-
Acetonitrile0.91, 0.593.3 (in DMF)
Ethanol0.95, 0.74, 0.93, 0.58, 0.99, 1.04, 0.7644.5
50% Ethanol1.02-
Water0.665.9
Methanol0.87-
DMF0.79-

Data sourced from Exciton, Inc.[2]

Experimental Protocols

The characterization of the photophysical properties of this compound involves a series of spectroscopic measurements. The following are generalized experimental protocols for determining the key parameters.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum: Record the absorption spectrum using a UV-Visible spectrophotometer over a relevant wavelength range (e.g., 300-500 nm). The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.

  • Emission Spectrum: Record the fluorescence emission spectrum using a spectrofluorometer. The sample is excited at or near its absorption maximum (λ_abs). The emission is scanned over a longer wavelength range (e.g., 400-600 nm) to capture the entire fluorescence profile. The wavelength of maximum emission (λ_em) is identified from the peak of the spectrum.[5][6]

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

  • Reference Standard: Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine 6G in ethanol, Φ_f = 0.94).[7]

  • Absorbance Matching: Prepare solutions of the reference standard and this compound in the same solvent with matched absorbances at the excitation wavelength. The absorbance should be kept below 0.1 to minimize reabsorption effects.

  • Fluorescence Spectra: Measure the fluorescence spectra of both the sample and the reference standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the reference. The quantum yield of the sample (Φ_f, sample) is calculated using the following equation:

    Φ_f, sample = Φ_f, ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: Utilize a time-resolved fluorometer, such as a time-correlated single-photon counting (TCSPC) system.

  • Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser or a light-emitting diode) at a wavelength corresponding to the absorption band of this compound.

  • Data Acquisition: Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the emitted photons.

  • Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime (τ_f). For a single exponential decay, the intensity I(t) at time t is given by:

    I(t) = I_0 * exp(-t / τ_f)

    where I_0 is the intensity at time t=0.

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent dye like this compound.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Fluorescence Spectroscopy cluster_qy Quantum Yield Measurement cluster_lt Lifetime Measurement prep Prepare Dilute Dye Solution abs_spec Measure Absorption Spectrum prep->abs_spec em_spec Measure Emission Spectrum prep->em_spec qy_measure Measure Fluorescence of Sample & Reference prep->qy_measure lt_measure Record Fluorescence Decay prep->lt_measure det_abs_max Determine λ_abs abs_spec->det_abs_max det_em_max Determine λ_em em_spec->det_em_max qy_calc Calculate Quantum Yield (Φ_f) qy_measure->qy_calc lt_calc Calculate Lifetime (τ_f) lt_measure->lt_calc

Caption: Workflow for photophysical characterization of this compound.

Influence of Solvent Polarity on Photophysical Properties

Coumarin dyes, including this compound, often exhibit solvatochromism, where their absorption and emission spectra shift with changes in solvent polarity. This is due to the change in the dipole moment of the dye upon excitation and the differential stabilization of the ground and excited states by the solvent. In many cases, an increase in solvent polarity leads to a red-shift (shift to longer wavelengths) in the emission spectrum.

G cluster_solvent Solvent Environment cluster_properties Photophysical Properties low_polarity Low Polarity Solvent blue_shift Blue-shifted Emission (Shorter Wavelength) low_polarity->blue_shift Leads to high_polarity High Polarity Solvent red_shift Red-shifted Emission (Longer Wavelength) high_polarity->red_shift Leads to

Caption: Effect of solvent polarity on this compound's emission spectrum.

References

Coumarin 480 chemical structure and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Coumarin (B35378) 480, a versatile fluorescent dye with significant applications in research and drug development. This document outlines its chemical properties, experimental applications, and the fundamental principles of its use.

Chemical Structure and Properties

Coumarin 480, also known by its synonym Coumarin 102, is a synthetic organic dye belonging to the coumarin family.[1][2] Its rigidized molecular structure, formed by the fusion of a pyrone ring with a benzene (B151609) molecule, is the basis for its distinct photophysical properties. The IUPAC name for this compound is 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano-[6,7,8-ij]quinolizin-11-one.[1][2]

The chemical structure of this compound is as follows:

Chemical structure of this compound

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₇NO₂[1][3][4]
Molecular Weight 255.31 g/mol [3][5][6]
CAS Number 41267-76-9[1][3][7]
Appearance Pale yellow crystalline powder / Light brown to brown solid[1][3][4]
Melting Point 152-156 °C[8]
Boiling Point (est.) 398.54 °C[8]
Flash Point (est.) 194.9 °C[8]

Applications in Research and Drug Development

This compound is a widely utilized tool in various scientific fields due to its excellent fluorescent properties. Its primary applications include:

  • Fluorescent Probe: this compound serves as a sensitive fluorescent probe to investigate molecular interactions and changes in the microenvironment.[1] Its fluorescence is highly sensitive to solvent polarity, making it an ideal tool for studying solvent relaxation dynamics and hydrogen bonding.[1]

  • Laser Dye: As a laser dye, this compound is employed in tunable lasers to generate emissions in the blue-green region of the spectrum.[9]

  • Biological Imaging: While its emission can sometimes overlap with cellular autofluorescence, this compound and its derivatives are used in multicolor imaging applications.[9]

Experimental Protocol: Cellular Imaging with this compound

This protocol provides a general framework for using this compound as a fluorescent probe for cellular imaging. The specific concentrations and incubation times may require optimization depending on the cell type and experimental objectives.

Objective: To visualize intracellular compartments or dynamics using this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Live cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets (Excitation ~400 nm, Emission ~480 nm)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final working concentration (typically in the range of 1-10 µM).

  • Cell Staining: a. Remove the cell culture medium from the cells. b. Wash the cells gently with pre-warmed PBS. c. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS to remove any unbound dye.

  • Imaging: a. Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells. b. Image the stained cells using a fluorescence microscope with a suitable filter set for this compound (e.g., DAPI or blue fluorescent protein channel).

Workflow for a Fluorescence-Based Assay

The following diagram illustrates a typical workflow for a fluorescence-based assay using a coumarin probe like this compound to detect a specific analyte.

G Workflow for Analyte Detection Using a Coumarin-Based Fluorescent Probe cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Prep Prepare Coumarin Probe Stock Solution Incubation Incubate Sample with Coumarin Probe Probe_Prep->Incubation Sample_Prep Prepare Biological Sample (e.g., cells, lysate) Sample_Prep->Incubation Measurement Measure Fluorescence Intensity (Excitation/Emission) Incubation->Measurement Data_Processing Process Raw Fluorescence Data Measurement->Data_Processing Quantification Quantify Analyte Concentration Data_Processing->Quantification Conclusion Draw Conclusions Quantification->Conclusion

Caption: A logical workflow for utilizing a coumarin-based fluorescent probe.

References

Unveiling the Photophysical Profile of Coumarin 480 in Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core excitation and emission characteristics of Coumarin 480 when dissolved in ethanol (B145695). This compound, a versatile fluorescent dye, is widely utilized in various scientific applications, from laser technologies to cellular imaging. A thorough understanding of its photophysical parameters in a common solvent like ethanol is crucial for the accurate interpretation of experimental data and the design of novel applications. This document provides a concise summary of its key spectral properties, detailed experimental protocols for their measurement, and logical diagrams to illustrate the workflows involved.

Core Photophysical Data of this compound in Ethanol

The following table summarizes the key quantitative data for this compound (also known as Coumarin 102) in ethanol. These parameters are fundamental for any application relying on the fluorescence of this dye.

Photophysical ParameterValueReferences
Excitation Maximum (λabs) 386 nm[1]
Emission Maximum (λem) 473 nm[2]
Fluorescence Quantum Yield (Φf) 0.73 (under air)[1]
Fluorescence Lifetime (τf) 2.6 ns (argon purged)[1]

Experimental Protocols

Accurate determination of the photophysical parameters of this compound requires precise experimental procedures. Below are detailed methodologies for measuring the fluorescence quantum yield and lifetime.

Measurement of Fluorescence Quantum Yield

The relative method, comparing the dye of interest to a standard of known quantum yield, is a widely accepted technique.

Materials and Equipment:

  • Spectrofluorometer with a cuvette holder

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Ethanol (spectroscopic grade)

  • Reference standard with a known quantum yield in ethanol (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a series of dilutions of the stock solution, ensuring the absorbance at the excitation wavelength is within the linear range of the spectrophotometer (typically < 0.1) to minimize inner filter effects.

    • Prepare a solution of the reference standard in the appropriate solvent with an absorbance value at the same excitation wavelength, also below 0.1.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each this compound dilution and the reference standard at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum of each this compound dilution and the reference standard. The excitation wavelength should be the same as that used for the absorbance measurements.

    • Integrate the area under the emission curve for each spectrum.

  • Quantum Yield Calculation:

    • The fluorescence quantum yield (Φf,sample) is calculated using the following equation:

      Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2)

      Where:

      • Φf,ref is the quantum yield of the reference.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

    • For the most accurate results, plot the integrated fluorescence intensity versus absorbance for the series of this compound dilutions. The slope of this line can be used in the above equation for Isample / Asample.

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

Materials and Equipment:

  • TCSPC system, including:

    • Pulsed light source (e.g., picosecond laser diode or pulsed LED) with an excitation wavelength suitable for this compound (e.g., ~390 nm).

    • Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode).

    • TCSPC electronics.

  • Quartz cuvette

  • This compound solution in ethanol (absorbance < 0.1 at the excitation wavelength)

  • Scattering solution for measuring the instrument response function (IRF) (e.g., a dilute suspension of non-dairy creamer or Ludox in water).

Procedure:

  • Instrument Response Function (IRF) Measurement:

    • Fill a cuvette with the scattering solution.

    • Set the emission wavelength to the excitation wavelength.

    • Acquire the IRF by collecting the scattered light from the pulsed source. This represents the time profile of the excitation pulse as measured by the instrument.

  • Sample Measurement:

    • Replace the scattering solution with the this compound solution.

    • Set the emission monochromator to the peak of the this compound emission (~473 nm).

    • Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (typically >10,000 for good statistics).

  • Data Analysis:

    • Using appropriate software, perform a deconvolution of the IRF from the measured fluorescence decay.

    • Fit the resulting decay curve to an exponential decay model (typically a single exponential decay for a pure dye in a homogenous solvent) to extract the fluorescence lifetime (τf).

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

experimental_workflow_quantum_yield cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solution of this compound in Ethanol prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs prep_ref Prepare Reference Standard (Abs < 0.1) prep_ref->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate calculate Calculate Quantum Yield integrate->calculate

Experimental workflow for determining fluorescence quantum yield.

experimental_workflow_lifetime cluster_setup TCSPC System Setup cluster_measurement Fluorescence Decay Measurement cluster_analysis Data Analysis setup_inst Instrument Warm-up and Stabilization measure_irf Measure Instrument Response Function (IRF) setup_inst->measure_irf deconvolve Deconvolve IRF from Fluorescence Decay measure_irf->deconvolve prep_sample Prepare this compound Sample (Abs < 0.1) acquire_decay Acquire Fluorescence Decay Curve prep_sample->acquire_decay acquire_decay->deconvolve fit_decay Fit Decay to Exponential Model deconvolve->fit_decay extract_lifetime Extract Fluorescence Lifetime fit_decay->extract_lifetime

References

The Photophysical Behavior of Coumarin 480: A Comprehensive Guide to its Quantum Yield and Fluorescence Lifetime in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the photophysical properties of Coumarin (B35378) 480, a widely utilized fluorescent dye in scientific research and drug development. The document, tailored for researchers, scientists, and professionals in the field, details the quantum yield and fluorescence lifetime of Coumarin 480 across a spectrum of solvents, supported by comprehensive data, experimental protocols, and explanatory diagrams.

This compound, also known as Coumarin 102, exhibits solvent-dependent fluorescence characteristics, a phenomenon critical to its application as an environmental sensor and molecular probe. The quantum yield (Φ) and fluorescence lifetime (τ) are key parameters that quantify the efficiency and temporal nature of its fluorescence emission. Understanding how these properties are influenced by the solvent environment is paramount for the accurate interpretation of experimental results and the design of novel applications.

Quantitative Analysis of this compound Photophysics

The following table summarizes the fluorescence quantum yield and lifetime of this compound in a range of organic solvents. The data is primarily sourced from the seminal work of Jones et al. (1985), providing a standardized reference for the scientific community.

SolventQuantum Yield (Φ)Lifetime (τ) [ns]
Cyclohexane0.934.6
Benzene0.884.5
Dichloromethane0.944.3
Acetone0.894.3
Acetonitrile0.794.1
Methanol0.714.0
Ethanol0.754.2
Ethylene Glycol0.583.8

Data sourced from Jones, G., II, Jackson, W. R., Choi, C.-Y., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294–300.

Experimental Protocols

The determination of fluorescence quantum yield and lifetime requires precise and standardized experimental procedures. The methodologies outlined below are based on established practices in photophysical chemistry.

Determination of Fluorescence Quantum Yield

The relative method is commonly employed for the determination of the fluorescence quantum yield of a sample. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Selected solvents (spectroscopic grade)

  • Reference standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the reference standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference.

    • I_s and I_r are the integrated fluorescence intensities of the sample and reference, respectively.

    • A_s and A_r are the absorbances of the sample and reference at the excitation wavelength, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solvents, respectively.

Determination of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.

Materials and Equipment:

  • TCSPC system, including:

    • Pulsed light source (e.g., picosecond laser diode or LED)

    • Sample holder

    • Fast photodetector (e.g., photomultiplier tube or microchannel plate)

    • TCSPC electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer)

  • Quartz cuvettes

  • This compound solutions

Procedure:

  • Instrument Setup: The pulsed light source is used to excite the sample. The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

  • Data Acquisition: A histogram of the arrival times of the emitted photons is constructed. This histogram represents the fluorescence decay profile.

  • Data Analysis: The fluorescence decay data is then analyzed by fitting it to an exponential decay model. For a single exponential decay, the equation is:

    I(t) = I₀ * exp(-t/τ)

    Where:

    • I(t) is the intensity at time t.

    • I₀ is the initial intensity.

    • τ is the fluorescence lifetime. Deconvolution of the instrument response function (IRF) from the measured decay is necessary for accurate lifetime determination, especially for lifetimes comparable to the instrument's time resolution.

Visualizing Experimental Workflows

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the quantum yield and lifetime measurement protocols.

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilute This compound Solutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_ref Prepare Dilute Reference Standard Solutions prep_ref->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Spectra fluor_measure->integrate calculate Calculate Quantum Yield (Φ) integrate->calculate

Workflow for Relative Fluorescence Quantum Yield Measurement.

Lifetime_Workflow cluster_setup TCSPC System Setup cluster_acq Data Acquisition cluster_analysis Data Analysis excitation Pulsed Light Source Excites Sample detection Single Photon Detection excitation->detection timing Measure Time Delay (Excitation to Emission) detection->timing histogram Build Photon Arrival Time Histogram timing->histogram deconvolution Deconvolute Instrument Response Function (IRF) histogram->deconvolution fitting Fit Decay to Exponential Model deconvolution->fitting lifetime Determine Lifetime (τ) fitting->lifetime

An In-Depth Technical Guide to the Molar Extinction Coefficient of Coumarin 480

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molar extinction coefficient of Coumarin (B35378) 480, a widely used fluorescent dye. Designed for researchers, scientists, and professionals in drug development, this document details the quantitative data of its light-absorbing properties, outlines a robust experimental protocol for its determination, and visualizes a key signaling pathway influenced by coumarin derivatives.

Core Topic: Molar Extinction Coefficient of Coumarin 480

The molar extinction coefficient (ε), also known as molar absorptivity, is a crucial parameter that quantifies how strongly a substance absorbs light at a particular wavelength. It is an intrinsic property of a molecule and is fundamental for quantitative analysis using spectrophotometry, as described by the Beer-Lambert law. For a fluorescent probe like this compound, an accurate understanding of its molar extinction coefficient is essential for determining its concentration in various solvents and for standardizing fluorescence-based assays.

Data Presentation: Molar Extinction Coefficient and Absorption Maxima

The molar extinction coefficient of this compound is solvent-dependent. The following table summarizes the available quantitative data for its molar extinction coefficient and wavelength of maximum absorption (λmax) in different solvents.

Solventλmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Reference
Ethanol3892.15 x 10⁴[1]
Ethanol390Not explicitly stated[2]
Methanol407Not explicitly stated[2]
DMSO/Water (mole fraction of DMSO)[3][4]
0.000388Not explicitly stated[3][4]
0.058392Not explicitly stated[3][4]
0.133396Not explicitly stated[3][4]
0.235400Not explicitly stated[3][4]
0.382404Not explicitly stated[3][4]
0.615408Not explicitly stated[3][4]
1.000412Not explicitly stated[3][4]

For comparative purposes, the related dye Coumarin 481 has a reported fluorescence quantum yield of 0.08 in acetonitrile.[5]

Experimental Protocols

This section provides a detailed methodology for the experimental determination of the molar extinction coefficient of this compound.

Principle

The molar extinction coefficient is determined by measuring the absorbance of a series of solutions of known concentrations using a UV-Visible spectrophotometer. According to the Beer-Lambert law, absorbance (A) is directly proportional to the concentration (c) of the analyte and the path length (l) of the light through the solution:

A = εcl

By plotting absorbance versus concentration, a linear relationship should be observed, and the molar extinction coefficient (ε) can be calculated from the slope of the line (slope = εl).

Materials and Equipment
  • This compound: High purity, crystalline solid.

  • Solvents: Spectroscopic grade ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and deionized water.

  • Volumetric flasks: Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL).

  • Pipettes: Calibrated micropipettes and glass pipettes.

  • Analytical balance: Capable of measuring to at least 0.1 mg.

  • UV-Visible Spectrophotometer: Double-beam instrument with a wavelength range of at least 200-800 nm.

  • Quartz cuvettes: Matched pair with a 1 cm path length.

Experimental Workflow

The following diagram illustrates the workflow for determining the molar extinction coefficient of this compound.

G Experimental Workflow for Molar Extinction Coefficient Determination cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 1 mM this compound) prep_serial Prepare Serial Dilutions (e.g., 1-10 µM) prep_stock->prep_serial Dilute accurately spec_measure Measure Absorbance of Each Dilution prep_serial->spec_measure Transfer to cuvette spec_setup Set up Spectrophotometer (Select wavelength range) spec_blank Blank with Solvent spec_setup->spec_blank spec_blank->spec_measure plot_data Plot Absorbance vs. Concentration spec_measure->plot_data Record data linear_fit Perform Linear Regression plot_data->linear_fit calc_epsilon Calculate Molar Extinction Coefficient (ε = slope / path length) linear_fit->calc_epsilon

Caption: Workflow for Molar Extinction Coefficient Determination.

Detailed Procedure
  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound (e.g., 2.55 mg) using an analytical balance.

    • Dissolve the weighed this compound in a small amount of the desired solvent (e.g., ethanol) in a 10 mL volumetric flask.

    • Once fully dissolved, bring the volume up to the mark with the same solvent to obtain a stock solution of a known concentration (e.g., 1 mM).

  • Preparation of Working Solutions:

    • Perform a series of dilutions from the stock solution to prepare at least five working solutions of different concentrations (e.g., 2, 4, 6, 8, and 10 µM).

    • Use calibrated pipettes and volumetric flasks to ensure accuracy.

  • Spectrophotometric Measurement:

    • Turn on the UV-Visible spectrophotometer and allow it to warm up for the recommended time.

    • Set the wavelength range to scan from approximately 300 nm to 500 nm to identify the λmax.

    • Fill a quartz cuvette with the pure solvent to be used as a blank and place it in the reference holder of the spectrophotometer.

    • Fill a matched quartz cuvette with the same pure solvent and place it in the sample holder. Run a baseline correction.

    • Replace the solvent in the sample cuvette with the most dilute working solution and record the absorbance spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

    • Set the spectrophotometer to measure the absorbance at this fixed λmax.

    • Measure the absorbance of each of the prepared working solutions, starting from the most dilute and proceeding to the most concentrated. Rinse the cuvette with the next solution to be measured before filling.

  • Data Analysis:

    • Record the absorbance values for each concentration.

    • Plot a graph of absorbance (A) on the y-axis against concentration (c) in mol·L⁻¹ on the x-axis.

    • Perform a linear regression analysis on the data points. The plot should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

    • Determine the slope of the line.

    • Calculate the molar extinction coefficient (ε) using the formula: ε = slope / l , where l is the path length of the cuvette (typically 1 cm).

Mandatory Visualization: Signaling Pathway

Coumarin derivatives have been shown to modulate various signaling pathways within cells. One such pathway is the Keap1-Nrf2 antioxidant response pathway. The following diagram illustrates the mechanism by which coumarin derivatives can activate this pathway.

G Modulation of the Keap1-Nrf2 Pathway by Coumarin Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds to Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation Coumarin Coumarin Derivatives Coumarin->Keap1 Inhibits Maf sMaf Nrf2_nuc->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Cytoprotection Cytoprotection Genes->Cytoprotection Cellular Protection

Caption: Keap1-Nrf2 pathway modulation by coumarins.

Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome.[6][7][8][9][10] Coumarin derivatives can inhibit Keap1, preventing the degradation of Nrf2.[6][7][8][9][10] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes.[6][7][8][9][10] This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, enhancing the cell's defense against oxidative stress.[6][7][8][9][10]

References

Coumarin 480: A Technical Evaluation for Two-Photon Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of Coumarin (B35378) 480 (also known as Coumarin 102) as a fluorescent probe for two-photon microscopy (TPM). By examining its photophysical properties, two-photon absorption cross-section, and outlining experimental considerations, this document provides a comprehensive resource for researchers considering this dye for advanced imaging applications.

Executive Summary

Coumarin 480 is a well-established blue-emitting fluorescent dye with a notable quantum yield. While it can be utilized in two-photon microscopy, its two-photon absorption (2PA) cross-section is modest compared to fluorophores specifically engineered for this technique. Its utility in TPM is therefore application-dependent, offering a cost-effective option for certain experimental paradigms, particularly where high dye concentrations are feasible or when targeting structures with a strong signal. This guide provides the necessary data and procedural framework to assist researchers in making an informed decision on its applicability to their specific imaging needs.

Photophysical and Two-Photon Properties of this compound

The effectiveness of a fluorophore in two-photon microscopy is determined by a combination of its photophysical characteristics. The following table summarizes the key quantitative data for this compound.

PropertyValueSolvent/Conditions
One-Photon Absorption (λmax) ~390-407 nmEthanol, Methanol
One-Photon Emission (λmax) ~470-480 nmEthanol, Methanol
Quantum Yield (Φf) High, often approaching 1.0Varies with solvent polarity
Two-Photon Absorption (λmax) 730-870 nmMethanol
Two-Photon Cross-Section (σ₂) 26 ± 7 GMIn methanol, within the 730-870 nm range[1][2]

GM = Göppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s / photon)

Principles of Two-Photon Excitation

Two-photon microscopy relies on the principle of two-photon absorption, a nonlinear optical process where a fluorophore is excited by the near-simultaneous absorption of two lower-energy photons. This provides inherent three-dimensional sectioning and reduced phototoxicity compared to conventional one-photon confocal microscopy, making it ideal for imaging deep within scattering biological samples.

G cluster_0 Jablonski Diagram for Two-Photon Excitation S0 Ground State (S₀) Virtual Virtual State S0->Virtual Two-Photon Absorption S1 First Excited Singlet State (S₁) S1->S0 Fluorescence Virtual->S1

Caption: Principle of two-photon excitation.

Suitability of this compound for Two-Photon Microscopy

The primary determinant of a fluorophore's efficiency in TPM is its two-photon absorption cross-section (σ₂). With a value of approximately 26 GM, this compound's cross-section is considered low to moderate.[1][2] For context, dyes specifically designed for two-photon applications can exhibit cross-sections of several hundred or even thousands of GM.

Advantages:

  • High Fluorescence Quantum Yield: this compound exhibits bright fluorescence upon excitation.

  • Cost-Effectiveness: It is a readily available and relatively inexpensive dye.

  • Photostability: Coumarin dyes generally offer good resistance to photobleaching.

Limitations:

  • Low Two-Photon Cross-Section: This necessitates higher laser powers for efficient excitation, which can increase the risk of phototoxicity and photodamage in sensitive biological specimens. A lower cross-section may also lead to a lower signal-to-noise ratio in the resulting images.

  • Sensitivity to Environment: The photophysical properties of coumarin dyes, including this compound, can be sensitive to the polarity of their microenvironment.[1] This can be a useful feature for sensing applications but may also lead to variability in fluorescence intensity.

Despite its modest 2PA cross-section, this compound has been successfully used in two-photon imaging contexts, such as for visualizing the profile of a laser beam in a dye solution and as the core structure for functional two-photon probes.[3][4] This indicates its feasibility in applications where the target is abundant or the experimental conditions can be optimized for its specific properties.

Experimental Protocol for Two-Photon Microscopy with this compound

While a universally applicable protocol is not feasible due to variations in instrumentation and experimental goals, the following provides a generalized workflow for using this compound in two-photon microscopy.

G cluster_1 Experimental Workflow for Two-Photon Microscopy A Sample Preparation (e.g., cell loading with this compound) B Mount Sample on Microscope Stage A->B C Tune Ti:Sapphire Laser to 730-870 nm Excitation Wavelength B->C D Locate Region of Interest using lower laser power C->D E Optimize Imaging Parameters (Laser Power, Dwell Time, Gain) D->E F Acquire Z-stack or Time-lapse Images E->F G Image Analysis F->G

Caption: Generalized workflow for a two-photon imaging experiment.

Methodology Details:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. The final working concentration for cell or tissue labeling will need to be determined empirically but typically ranges from 1 to 10 µM.

  • Sample Labeling: Incubate cells or tissue with the this compound solution. The incubation time and temperature will depend on the specific sample and should be optimized to achieve sufficient labeling with minimal toxicity.

  • Microscope Setup:

    • Laser: A tunable Ti:Sapphire laser is commonly used for two-photon excitation.

    • Excitation Wavelength: Based on available data, an excitation wavelength in the range of 730-870 nm should be used for this compound.[1][2] Empirical optimization within this range may be necessary to find the peak excitation for a specific experimental setup.

    • Detection: Use a bandpass filter appropriate for the emission spectrum of this compound (e.g., 460/50 nm or similar) to collect the fluorescence signal.

  • Image Acquisition:

    • Start with a low laser power to locate the region of interest to minimize phototoxicity.

    • Gradually increase the laser power until a sufficient signal-to-noise ratio is achieved. Due to the modest 2PA cross-section, higher laser powers may be required compared to other two-photon dyes.

    • Adjust the photomultiplier tube (PMT) gain and pixel dwell time to optimize image quality.

  • Controls: It is advisable to have an unlabeled control sample to assess the level of autofluorescence. Additionally, comparing the performance of this compound to a dye with a known high 2PA cross-section can provide a valuable benchmark.

Conclusion

This compound is a viable, albeit not a high-performance, fluorescent probe for two-photon microscopy. Its suitability is contingent on the specific requirements of the experiment. For applications where a very high signal-to-noise ratio is critical or when imaging deep in highly scattering tissue, dyes with larger two-photon absorption cross-sections are recommended. However, for proof-of-concept studies, imaging of highly expressing targets, or when cost is a significant consideration, this compound can be an effective tool in the hands of a knowledgeable researcher. Careful optimization of labeling and imaging parameters is key to achieving the best possible results with this classic fluorophore.

References

Understanding the Solvatochromic Properties of Coumarin 480: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic properties of Coumarin 480, a fluorescent dye widely utilized as a molecular probe. Due to its sensitivity to the local environment, this compound's photophysical characteristics, particularly its absorption and emission spectra, exhibit significant shifts in response to solvent polarity. This phenomenon, known as solvatochromism, makes it a valuable tool in various scientific disciplines, including chemistry, biology, and materials science, for probing microenvironments, studying molecular interactions, and developing sensing applications.

Core Principles of Solvatochromism in this compound

This compound belongs to the 7-aminocoumarin (B16596) family of dyes, which are characterized by an intramolecular charge transfer (ICT) from the electron-donating amino group at the 7-position to the electron-withdrawing carbonyl group of the lactone ring upon photoexcitation. This ICT leads to a significant increase in the dipole moment of the excited state compared to the ground state.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This differential solvation leads to a reduction in the energy gap between the excited and ground states, resulting in a red-shift (bathochromic shift) of the fluorescence emission spectrum. Conversely, in nonpolar solvents, the stabilization of the excited state is less pronounced, leading to a blue-shift (hypsochromic shift) of the emission spectrum. This pronounced dependence of the emission wavelength on solvent polarity is the hallmark of this compound's solvatochromic behavior.

In highly polar solvents, a non-radiative de-excitation pathway can become significant for some 7-aminocoumarins, involving a twisted intramolecular charge transfer (TICT) state. This can lead to a decrease in fluorescence quantum yield and lifetime.[1][2]

Quantitative Solvatochromic Data of this compound

The solvatochromic properties of this compound have been investigated in a range of solvents with varying polarities. The table below summarizes key photophysical parameters, including absorption maxima (λabs), emission maxima (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf).

Solventλabs (nm)λem (nm)Quantum Yield (Φf)Lifetime (τf) (ns)Reference
Cyclohexane3614071.052.6[3]
Ethyl Acetate-4320.7-[3]
Acetonitrile3804500.913.3[3]
Acetonitrile-4580.59-[3]
Ethanol3874730.954.5[3]
Ethanol-4730.74-[3]
Ethanol389-0.93-[3]
Ethanol3894460.58-[3]
Ethanol3894460.99-[3]
Ethanol3894461.04-[3]
50% Ethanol/Water3964771.02-[3]
Water3964890.665.9[3]
Methanol389-0.87-[3]
DMF389-0.79-[3]

Experimental Protocol for Measuring Solvatochromic Properties

The following protocol outlines the steps for determining the solvatochromic properties of this compound.

Materials and Equipment
  • This compound dye

  • Spectroquality solvents of varying polarities (e.g., cyclohexane, ethyl acetate, acetonitrile, ethanol, water)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure
  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as ethanol, at a concentration of approximately 10-3 M. Ensure the dye is completely dissolved.

  • Sample Preparation:

    • For each solvent to be tested, prepare a dilute solution of this compound by adding a small aliquot of the stock solution to a volumetric flask and diluting with the respective solvent.

    • The final concentration should be adjusted to yield an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements. A typical concentration for spectroscopic measurements is in the range of 10-6 to 10-5 M.[4]

  • Absorption Measurements:

    • Record the absorption spectrum of each sample using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 300-500 nm).

    • Use the pure solvent as a blank for each measurement.

    • Determine the wavelength of maximum absorption (λabs) for each solvent.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of each sample using a fluorometer.

    • The excitation wavelength should be set at or near the absorption maximum (λabs) determined in the previous step.

    • Determine the wavelength of maximum emission (λem) for each solvent.

  • Data Analysis:

    • Calculate the Stokes shift in wavenumbers (cm-1) for each solvent using the formula: Δν = (1/λabs - 1/λem) x 107.

    • If measuring fluorescence quantum yields and lifetimes, follow the instrument's specific protocols, often involving comparison to a known standard.

Visualizing the Solvatochromic Effect and Experimental Workflow

The following diagrams illustrate the underlying principles of solvatochromism and the experimental workflow.

Solvatochromism GS_np Ground State (S₀) ES_np Excited State (S₁) GS_np->ES_np Absorption GS_p Ground State (S₀) (Slightly Stabilized) ES_np->GS_np Fluorescence (Higher Energy) ES_p Excited State (S₁) (Strongly Stabilized) GS_p->ES_p Absorption ES_p->GS_p Fluorescence (Lower Energy) Energy Energy

Caption: Solvatochromic effect on this compound energy levels.

Experimental_Workflow cluster_prep Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare this compound Stock Solution samples Prepare Dilute Samples in Various Solvents stock->samples abs Measure Absorption Spectra (Determine λ_abs) samples->abs fluor Measure Fluorescence Spectra (Determine λ_em) abs->fluor stokes Calculate Stokes Shift fluor->stokes quant Determine Quantum Yield and Lifetime (Optional) stokes->quant

Caption: Experimental workflow for solvatochromism studies.

Conclusion

This compound exhibits significant positive solvatochromism, characterized by a red-shift in its fluorescence emission with increasing solvent polarity. This property, arising from the differential solvation of its ground and excited states, makes it an invaluable tool for probing local environments in a variety of chemical and biological systems. The quantitative data and experimental protocol provided in this guide offer a solid foundation for researchers and professionals to effectively utilize this compound in their studies. Understanding and harnessing the solvatochromic properties of this dye can lead to advancements in areas such as cellular imaging, drug delivery, and the development of novel sensing platforms.

References

Coumarin 480 (CAS: 41267-76-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Coumarin 480, a versatile fluorescent dye with significant applications in various scientific disciplines, including cellular imaging, drug delivery systems, and as a probe for studying molecular interactions. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of experimental workflows to support researchers in leveraging the unique properties of this fluorophore.

Core Properties and Specifications

This compound, also known as Coumarin 102, is a highly efficient and photostable blue-emitting fluorophore.[1] Its fluorescence characteristics are notably sensitive to the local environment, making it a valuable tool for studying changes in solvent polarity and viscosity.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 41267-76-9[3]
Molecular Formula C₁₆H₁₇NO₂[3]
Molecular Weight 255.32 g/mol [3]
Appearance Pale yellow crystalline powder[3]
Purity ≥98% (HPLC)[4]
Solubility Soluble in ethanol, DMSO, DMF, acetonitrile, and other organic solvents.[3][4] Insoluble in water.
Photophysical Properties

The photophysical properties of this compound are highly dependent on the solvent environment. Table 2 provides a summary of its absorption and emission maxima, quantum yield, and fluorescence lifetime in various solvents.

SolventAbsorption Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Reference(s)
Cyclohexane3614071.052.6[3]
Ethyl Acetate-4320.70-[3]
Acetonitrile380450, 4580.91, 0.593.3[3]
Ethanol387, 389473, 4460.95, 0.74, 0.93, 0.58, 0.99, 1.044.5[3][5]
50% Ethanol3964771.02-[3]
Methanol390-0.87-[3]
Water3964890.665.9[3]
DMF389-0.79-[3]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Live-Cell Imaging Protocol

This compound's cell permeability and bright fluorescence make it a suitable probe for live-cell imaging. The following is a general protocol for staining live mammalian cells.

Materials:

  • This compound (CAS: 41267-76-9)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Mammalian cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with a suitable filter set for blue fluorescence (e.g., DAPI or custom filter set with excitation around 390 nm and emission around 460 nm)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Seeding: Seed mammalian cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.

  • Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. The incubation time should be optimized.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.[6]

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells immediately using a fluorescence microscope.

G Workflow for Live-Cell Imaging with this compound A Prepare 1 mM this compound stock solution in DMSO C Dilute stock solution to working concentration (1-10 µM) A->C B Culture cells to 50-70% confluency D Incubate cells with staining solution (15-60 min) B->D C->D E Wash cells 2-3 times with PBS or medium D->E F Image cells with fluorescence microscope E->F

Workflow for Live-Cell Imaging with this compound
FRET-Based Assay for Monitoring Drug Release

This compound can serve as an efficient donor in Fluorescence Resonance Energy Transfer (FRET) pairs to monitor dynamic processes such as drug release from nanocarriers.[7] This protocol outlines a conceptual FRET-based assay.

Principle: A drug-loaded nanocarrier is co-loaded with a FRET pair, such as this compound (donor) and a suitable acceptor (e.g., fluorescein). When the drug is encapsulated, the donor and acceptor are in close proximity, resulting in efficient FRET and emission from the acceptor. Upon drug release, the distance between the donor and acceptor increases, leading to a decrease in FRET and an increase in the donor's fluorescence.

Materials:

  • Drug-loaded nanocarriers (e.g., liposomes, polymeric nanoparticles)

  • This compound (donor)

  • Suitable FRET acceptor (e.g., Fluorescein, Rhodamine B)

  • Buffer solution (e.g., PBS)

  • Fluorometer capable of time-resolved or steady-state fluorescence measurements

Procedure:

  • Preparation of FRET-labeled Nanocarriers: Co-encapsulate the drug, this compound, and the FRET acceptor into the nanocarriers. The ratio of donor to acceptor needs to be optimized to achieve efficient FRET.

  • Characterization: Characterize the size, morphology, and drug loading of the nanocarriers.

  • Baseline Fluorescence Measurement: Disperse the FRET-labeled nanocarriers in a buffer solution and measure the fluorescence emission spectrum by exciting at the absorption maximum of this compound (e.g., ~390 nm). Record the emission intensities of both the donor (e.g., ~460 nm) and the acceptor.

  • Initiation of Drug Release: Induce drug release using an appropriate trigger (e.g., change in pH, temperature, or addition of an enzyme).

  • Real-time Monitoring: Continuously monitor the fluorescence emission spectrum over time.

  • Data Analysis: Calculate the FRET efficiency or the ratio of acceptor to donor emission intensity as a function of time. A decrease in this value indicates drug release.

G Principle of FRET-Based Drug Release Assay cluster_0 Drug Encapsulated State cluster_1 Drug Released State A This compound (Donor) Excitation at ~390 nm B Acceptor (e.g., Fluorescein) A->B Energy Transfer C FRET Occurs B->C D Acceptor Emission Detected C->D E This compound (Donor) Excitation at ~390 nm G FRET Disrupted E->G No Energy Transfer F Acceptor (Distant) H Donor Emission Detected (~460 nm) G->H

References

An In-depth Technical Guide on the Effect of Solvent Polarity on Coumarin 480 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influence of solvent polarity on the photophysical properties of Coumarin (B35378) 480, a widely used fluorescent probe. The solvatochromic behavior of this dye, characterized by changes in its absorption and emission spectra in response to the polarity of its environment, makes it a valuable tool in various research applications, including the study of microenvironments in biological systems and material science.

Introduction to Solvatochromism and Coumarin 480

Coumarin dyes are a class of organic compounds known for their high fluorescence quantum yields and excellent photostability.[1] Many coumarin derivatives, including this compound (also known as Coumarin 102), exhibit a significant change in their dipole moment upon photoexcitation.[2][3] This change leads to a pronounced sensitivity of their fluorescence properties to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[1][4] Specifically, an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum, a consequence of the stabilization of the more polar excited state.[5] This guide delves into the quantitative effects of solvent polarity on the key photophysical parameters of this compound.

Photophysical Properties of this compound in Various Solvents

The interaction between this compound and the surrounding solvent molecules significantly alters its absorption and fluorescence characteristics. In general, as the solvent polarity increases, the emission maximum of this compound shifts to longer wavelengths (a red shift), while the absorption maximum is less affected. This results in an increased Stokes shift, which is the difference in energy between the absorption and emission maxima.

The fluorescence quantum yield of this compound is also highly dependent on the solvent environment. In nonpolar and moderately polar aprotic solvents, the quantum yield is generally high. However, in highly polar solvents, a significant decrease in the fluorescence quantum yield is often observed.[1][2] This quenching of fluorescence in polar environments is attributed to the formation of a non-fluorescent "twisted intramolecular charge transfer" (TICT) state, which provides a non-radiative pathway for the excited state to return to the ground state.[1][2]

The following table summarizes the key photophysical parameters of a closely related dye, Coumarin 481 (7-N,N-diethylamino-4-trifluoromethyl-1,2-benzopyrone), which exhibits similar solvatochromic behavior to this compound, in a range of solvents with varying polarities. The data illustrates the general trends observed for this class of coumarin dyes.

SolventSolvent Polarity (Δf)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (Δν) (cm⁻¹)Fluorescence Quantum Yield (Φ_f)
Cyclohexane0.00038145742210.53
Dioxane0.02138747346830.73
Ethyl Acetate0.20138848049400.81
Acetonitrile0.30539150658020.28
Methanol0.30939751758820.043
Water-----

Data for Coumarin 481, adapted from Nad, S., Kumbhakar, M., & Pal, H. (2003). The Journal of Physical Chemistry A, 107(24), 4808-4816.[2] The solvent polarity function, Δf, is defined as Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)], where ε is the dielectric constant and n is the refractive index of the solvent.[2]

Experimental Protocols

The following provides a general methodology for investigating the effect of solvent polarity on the fluorescence of this compound, based on common experimental practices.

  • Dye Solution Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the dye in a suitable solvent, such as ethanol, to a concentration of approximately 10⁻³ M.[6]

  • Working Solutions: Dilute working solutions (typically in the range of 10⁻⁵ to 10⁻⁶ M) are prepared by adding a small aliquot of the stock solution to the various solvents being investigated.[7][8] The final concentration should be adjusted to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • UV-Visible Absorption Spectroscopy: The absorption spectra of the this compound solutions are recorded using a UV-Visible spectrophotometer. The wavelength of maximum absorption (λ_abs) is determined for each solvent.

  • Steady-State Fluorescence Spectroscopy: Fluorescence emission spectra are recorded using a spectrofluorometer. The samples are excited at their respective absorption maxima (λ_abs), and the emission is scanned over a suitable wavelength range. The wavelength of maximum emission (λ_em) is determined.

  • Fluorescence Quantum Yield Determination: The fluorescence quantum yield (Φ_f) is typically determined using a relative method. A well-characterized standard with a known quantum yield in the same solvent or a similar one is used as a reference. The quantum yield of the sample is calculated using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts "sample" and "ref" refer to the sample and the reference, respectively.

Signaling Pathways and Logical Relationships

The photophysical processes governing the fluorescence of this compound in solvents of varying polarity can be visualized as a series of competing pathways. Upon excitation, the molecule reaches a locally excited (LE) state. In less polar solvents, the primary de-excitation pathway is fluorescence from an intramolecular charge transfer (ICT) state. In highly polar solvents, the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state becomes a significant de-excitation channel, leading to a decrease in fluorescence quantum yield.

G Effect of Solvent Polarity on this compound Photophysics cluster_excitation Excitation cluster_excited_states Excited States cluster_deexcitation De-excitation Pathways cluster_polarity_effect Effect of Increasing Solvent Polarity S0 Ground State (S0) LE Locally Excited (LE) State S0->LE Absorption of Light (hν_abs) ICT Intramolecular Charge Transfer (ICT) State LE->ICT Relaxation TICT Twisted Intramolecular Charge Transfer (TICT) State ICT->TICT Favored in High Polarity Solvents Fluorescence Fluorescence ICT->Fluorescence Radiative Decay (hν_em) NonRadiative_TICT Non-radiative Decay TICT->NonRadiative_TICT Efficient De-excitation Polarity_Effect Stabilization of Polar States

Caption: Photophysical pathways of this compound.

This diagram illustrates that in solvents of high polarity, the formation of the non-fluorescent TICT state from the ICT state is favored, leading to a reduction in the overall fluorescence quantum yield.

Conclusion

The fluorescence of this compound is a sensitive indicator of solvent polarity. The observed red shift in emission and the decrease in quantum yield in more polar solvents are well-documented phenomena that can be attributed to the stabilization of a polar intramolecular charge transfer excited state and the formation of a non-fluorescent twisted intramolecular charge transfer state. A thorough understanding of these solvatochromic properties is crucial for the effective application of this compound as a fluorescent probe in chemical and biological research. Researchers utilizing this dye should carefully consider the polarity of the microenvironment to accurately interpret fluorescence data.

References

Illuminating the Core: An In-depth Technical Guide to the Intrinsic Charge Transfer Properties of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coumarin (B35378) scaffold, a ubiquitous bicyclic heteroaromatic system, has garnered significant attention across diverse scientific disciplines, particularly in the realms of medicinal chemistry and materials science. Its derivatives are renowned for their remarkable photophysical properties, which are intrinsically linked to efficient intramolecular charge transfer (ICT) processes. This technical guide provides a comprehensive exploration of the synthesis, photophysical characterization, and theoretical underpinnings of charge transfer phenomena in coumarin derivatives, offering valuable insights for their application as fluorescent probes, photosensitizers, and therapeutic agents.

The Foundation: Understanding Intramolecular Charge Transfer in Coumarins

The characteristic fluorescence of many coumarin derivatives originates from an intramolecular charge transfer from an electron-donating group (EDG), typically at the 7-position, to an electron-withdrawing group (EWG), often located at the 3- or 4-position of the coumarin ring.[1] This "push-pull" electronic architecture is fundamental to their photophysical behavior.[2] Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), predominantly localized on the electron-donating moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting portion of the molecule. This charge redistribution leads to a more polar excited state compared to the ground state, influencing the Stoke's shift, solvatochromism, and overall fluorescence quantum yield.

Several key mechanisms govern the excited-state dynamics and charge transfer properties of coumarin derivatives:

  • Intramolecular Charge Transfer (ICT): This is the fundamental process where photoexcitation induces a significant redistribution of electron density within the molecule, creating a highly polarized excited state. The efficiency of ICT is heavily dependent on the nature of the donor and acceptor groups, the length and nature of the π-conjugated bridge, and the polarity of the surrounding medium.[2][3][4]

  • Twisted Intramolecular Charge Transfer (TICT): In some coumarin derivatives with flexible substituents, such as a diethylamino group, a non-radiative deactivation pathway known as TICT can occur. Following excitation to a planar fluorescent state, the molecule can undergo a twisting motion around the bond connecting the donor group to the coumarin core, leading to a non-emissive, charge-separated TICT state. This process is often solvent-dependent and can lead to fluorescence quenching in polar solvents.[5]

  • Excited-State Intramolecular Proton Transfer (ESIPT): Coumarin derivatives containing both a proton-donating and a proton-accepting group in close proximity can undergo ESIPT. Upon excitation, a proton is transferred from the donor to the acceptor, leading to the formation of a transient tautomer with a significantly red-shifted emission. This process results in a large Stokes shift.[6][7]

  • Photoinduced Electron Transfer (PET): In PET-based fluorescent probes, the coumarin fluorophore is linked to a recognition moiety (receptor). In the absence of an analyte, an electron is transferred from the receptor to the excited fluorophore, quenching its fluorescence. Analyte binding to the receptor inhibits this PET process, restoring fluorescence in a "turn-on" response.[8][9][10]

  • Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between a donor fluorophore (like a coumarin) and an acceptor molecule. The efficiency of FRET is highly dependent on the distance between the donor and acceptor. Coumarin-based FRET probes are designed so that analyte binding induces a conformational change that alters the donor-acceptor distance, leading to a change in the FRET signal.[8][9][11]

Quantitative Insights: Photophysical and Electrochemical Data

The following tables summarize key quantitative data for a selection of coumarin derivatives, providing a comparative overview of their intrinsic charge transfer properties.

Table 1: Photophysical Properties of Selected Coumarin Derivatives

CompoundSolventλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (Φf)Lifetime (τ) (ns)Reference(s)
Coumarin 1Ethanol3734122500~0.5-[12]
Coumarin 102Ethanol42547526000.6-[12]
Coumarin 153Ethanol42353048000.4-[12]
Coumarin 153Water---0.1-[12]
Coumarin 153Cyclohexane---0.9-[12]
Coumarin 6Ethanol45850521000.8-[12]
7-Amino-4-methylcoumarinEthanol---~0.5-[12]
7-Hydroxycoumarin-386448---[13]
7-Aminocoumarin-380444---[13]

Table 2: HOMO and LUMO Energy Levels of Selected Coumarin Derivatives from DFT Calculations

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (eV)Reference(s)
CoumarinM06/6-31G(d)---[11]
Triphenylamine derivativeM06/6-31G(d)---[11]
D-π-A dyesB3LYP/6-31G---[14]
Fluorinated 7-hydroxycoumarinB3LYP/LanL2MB-3.676560.4840944.160654[15]
Model compoundsB3LYP/6-31G---[16]

Experimental Protocols: A Guide to Characterization

Accurate characterization of the charge transfer properties of coumarin derivatives relies on a combination of spectroscopic, electrochemical, and computational techniques. The following sections provide detailed methodologies for key experiments.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima (λabs and λem), Stokes shift, and fluorescence quantum yield (Φf).

Methodology:

  • Sample Preparation: Prepare stock solutions of the coumarin derivative in a high-purity solvent (e.g., spectroscopic grade ethanol, acetonitrile (B52724), or cyclohexane) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to obtain solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectrum of each solution using a dual-beam spectrophotometer. Use the pure solvent as a reference. Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λabs. Record the fluorescence emission spectrum. The wavelength at which the emission intensity is highest is the emission maximum (λem).

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.55).

    • Prepare a series of dilutions of the standard with absorbances in the range of 0.01 to 0.1 at the same excitation wavelength used for the sample.

    • Measure the absorbance and record the fluorescence emission spectrum for each solution of the sample and the standard under identical instrument settings (e.g., excitation and emission slit widths).

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of the resulting linear fit is the gradient (Grad).

    • Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients for the sample and standard, respectively, and ηx and ηst are the refractive indices of the sample and standard solvents, respectively.[5][12]

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the coumarin derivative, which can be used to estimate the HOMO and LUMO energy levels.

Methodology:

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).[10][17]

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Sample Preparation: Dissolve the coumarin derivative in the electrolyte solution at a concentration of approximately 1-5 mM.

  • Measurement: De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. Immerse the electrodes in the solution and connect them to a potentiostat.

  • Data Acquisition: Apply a potential sweep, starting from a potential where no faradaic current is observed, and scan towards a potential sufficient to oxidize or reduce the compound. After reaching the switching potential, reverse the scan direction. Record the resulting current as a function of the applied potential.

  • Data Analysis: From the cyclic voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials. The half-wave potential (E1/2), which is an approximation of the formal redox potential, can be calculated as (Epa + Epc) / 2.

  • HOMO/LUMO Estimation: The HOMO and LUMO energy levels can be estimated from the onset oxidation potential (Eox) and onset reduction potential (Ered) using the following empirical equations, with ferrocene/ferrocenium (Fc/Fc⁺) as an internal or external standard (E1/2 of Fc/Fc⁺ is assumed to be 4.8 eV below the vacuum level):

    • EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV

    • ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

Computational Chemistry: DFT and TD-DFT Calculations

Objective: To theoretically model the electronic structure, charge distribution, and excited-state properties of coumarin derivatives.

Methodology:

  • Molecular Structure Optimization:

    • Build the 3D structure of the coumarin derivative using a molecular modeling software.

    • Perform a ground-state geometry optimization using Density Functional Theory (DFT). A common choice of functional and basis set for organic molecules is B3LYP/6-31G(d).[18]

  • Frontier Molecular Orbital (FMO) Analysis:

    • From the optimized geometry, calculate and visualize the HOMO and LUMO. This will provide a qualitative understanding of the electron distribution in the ground state and the nature of the electronic transition.

  • Excited-State Calculations:

    • Perform Time-Dependent DFT (TD-DFT) calculations on the optimized ground-state geometry to compute the vertical excitation energies, which correspond to the absorption maxima (λabs).[18][19]

    • To calculate the emission maxima (λem), first optimize the geometry of the first excited state (S₁) using TD-DFT. Then, perform a single-point TD-DFT calculation on the optimized S₁ geometry to obtain the emission energy.

  • Solvent Effects: To model the behavior in solution, include a solvent model in the calculations, such as the Polarizable Continuum Model (PCM).

  • Charge Transfer Analysis: Analyze the charge distribution in the ground and excited states to quantify the extent of intramolecular charge transfer. This can be done by examining the changes in atomic charges upon excitation.

Signaling Pathways and Applications

The intrinsic charge transfer properties of coumarin derivatives are harnessed in various biological applications, particularly in the development of fluorescent probes for bioimaging and as photosensitizers in photodynamic therapy (PDT).

Fluorescent Probes for Bioimaging

Coumarin-based fluorescent probes are designed to detect specific analytes, such as metal ions, reactive oxygen species (ROS), and enzyme activity, through mechanisms that modulate their charge transfer characteristics.

FRET_and_PET_Mechanisms cluster_FRET Förster Resonance Energy Transfer (FRET) cluster_PET Photoinduced Electron Transfer (PET) Donor_Excited Donor (Coumarin) Excited State Acceptor_Ground Acceptor Ground State Donor_Excited->Acceptor_Ground Energy Transfer (Non-Radiative) Donor_Ground Donor (Coumarin) Ground State Donor_Excited->Donor_Ground Donor Fluorescence (Quenched) Acceptor_Excited Acceptor Excited State Acceptor_Excited->Acceptor_Ground Acceptor Fluorescence (Sensitized Emission) Fluorophore_Excited Fluorophore (Coumarin) Excited State Receptor Receptor Fluorophore_Excited->Receptor Electron Transfer Fluorophore_Ground Fluorophore (Coumarin) Ground State Fluorophore_Excited->Fluorophore_Ground Fluorescence Quenched Receptor_Oxidized Receptor+ Analyte Analyte Analyte->Receptor Binding

Caption: FRET and PET mechanisms in coumarin-based fluorescent probes.

Photodynamic Therapy (PDT)

In PDT, coumarin derivatives can act as photosensitizers. Upon light activation, they transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS, which induce localized cell death in tumors. This process can trigger distinct cell death signaling pathways, primarily apoptosis and autophagy.

PDT_Signaling_Pathways cluster_PDT Photodynamic Therapy (PDT) cluster_Apoptosis Apoptosis Pathway cluster_Autophagy Autophagy Pathway Coumarin_PS Coumarin Photosensitizer Light Light Oxygen ³O₂ Coumarin_PS->Oxygen Energy Transfer Light->Coumarin_PS Singlet_Oxygen ¹O₂ (ROS) Mitochondria Mitochondrial Damage Singlet_Oxygen->Mitochondria ER_Stress ER Stress Singlet_Oxygen->ER_Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis UPR Unfolded Protein Response ER_Stress->UPR Autophagosome Autophagosome Formation UPR->Autophagosome Cell_Death_Survival Cell Death or Survival Autophagosome->Cell_Death_Survival

Caption: PDT-induced apoptosis and autophagy signaling pathways.

The intrinsic charge transfer properties of coumarin derivatives are central to their diverse applications. By understanding and manipulating these properties through synthetic modification and careful characterization, researchers can continue to develop novel and highly effective tools for drug discovery, diagnostics, and therapy.

References

Unveiling the Photophysical Characteristics of Coumarin 480: A Technical Guide to its Ground and Excited State Dipole Moments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the ground and excited state dipole moments of Coumarin (B35378) 480, a widely utilized laser dye. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who leverage fluorescent probes in their work. A thorough understanding of the electronic properties of such molecules, particularly the change in dipole moment upon excitation, is critical for optimizing their performance in various applications, including chemical and biological sensing.

Core Findings: Dipole Moments of Coumarin 480

The dipole moment of a molecule is a measure of its overall polarity. Upon absorption of light, a molecule transitions to an excited state, which is often accompanied by a redistribution of electron density, leading to a change in its dipole moment. This change is a key factor influencing the solvatochromic behavior of fluorescent dyes like this compound, where the absorption and emission spectra are sensitive to the polarity of the solvent environment.

The ground state (μg) and excited state (μe) dipole moments of this compound have been determined through both experimental measurements and theoretical calculations. The data consistently show a significant increase in the dipole moment upon excitation, indicating that the molecule becomes more polar in the excited state.[1][2][3][4][5] This property is fundamental to its function as a sensitive fluorescent probe.

Quantitative Data Summary

The following tables summarize the reported experimental and theoretical values for the ground and excited state dipole moments of this compound.

Table 1: Experimental Dipole Moments of this compound

MethodGround State Dipole Moment (μg) in Debye (D)Excited State Dipole Moment (μe) in Debye (D)Solvent SystemSource
Solvatochromic Shift (Bilot-Kawaski)9.5815.07DMSO-WaterPatil et al.[1][3]
Solvatochromic Shift (Bakhshiev & Kawski-Chamma-Viallet)--Various polar and nonpolar solventsG. M. et al.[5]

Note: Specific values from the Bakhshiev & Kawski-Chamma-Viallet method were not explicitly provided in the abstract.

Table 2: Theoretical Dipole Moments of this compound (Gas Phase)

MethodGround State Dipole Moment (μg) in Debye (D)Excited State Dipole Moment (μe) in Debye (D)Basis SetSource
DFT/B3LYP7.9213.196-311G(d)Patil et al.[1][3]

The discrepancy between experimental and theoretical values can be attributed to the different approximations made in the theoretical models and the influence of the solvent environment in the experimental setup.[1]

Experimental Protocol: The Solvatochromic Shift Method

The experimental determination of the ground and excited state dipole moments of this compound is primarily achieved through the solvatochromic shift method.[1][2][3][4] This technique relies on the linear correlation between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the solvent polarity function, which is dependent on the dielectric constant (ε) and refractive index (n) of the solvents used.

Key Methodologies:

Several theoretical models can be applied to analyze the solvatochromic data, including the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations.[6] The study by Patil et al. specifically employed the Bilot-Kawaski method.[1][3]

Experimental Workflow:
  • Sample Preparation: Solutions of this compound are prepared in a series of solvents with varying polarities. A binary mixture of solvents, such as DMSO and water, allows for a fine-tuning of the solvent's dielectric constant and refractive index.[1][3] The concentration of the dye is kept low (e.g., 10⁻⁶ M) to prevent aggregation and self-quenching effects.[5]

  • Spectroscopic Measurements:

    • Absorption Spectra: The absorption spectra of the this compound solutions are recorded using a UV-Vis spectrophotometer to determine the absorption maxima (νa).[1][5]

    • Fluorescence Spectra: The fluorescence emission spectra are recorded using a spectrofluorometer to determine the emission maxima (νe).[1][5]

  • Solvent Parameter Measurement: The dielectric constant (ε) and refractive index (n) of each solvent or solvent mixture are measured using appropriate instrumentation, such as an LCR meter and an Abbe's refractometer, respectively.[1][3]

  • Data Analysis: The Stokes shift (νa - νe) and a function of the absorption and emission maxima (νa + νe) are plotted against solvent polarity functions derived from the dielectric constant and refractive index. The slopes of these plots are then used in conjunction with the Onsager cavity radius of the solute molecule to calculate the ground and excited state dipole moments.[1][3]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the dipole moments of this compound using the solvatochromic shift method.

experimental_workflow Experimental Workflow for Dipole Moment Determination cluster_prep Sample Preparation cluster_measurement Spectroscopic & Solvent Measurements cluster_analysis Data Analysis prep1 Prepare this compound solutions in solvents of varying polarity abs_spec Record Absorption Spectra (νa) prep1->abs_spec flu_spec Record Fluorescence Spectra (νe) prep1->flu_spec solvent_params Measure Dielectric Constant (ε) and Refractive Index (n) prep1->solvent_params stokes_shift Calculate Stokes Shift (νa - νe) abs_spec->stokes_shift flu_spec->stokes_shift plot Plot spectral data against solvent polarity functions solvent_params->plot stokes_shift->plot calc Calculate μg and μe from slopes plot->calc

References

Commercial availability and purity of Coumarin 480 for research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Coumarin (B35378) 480, a widely utilized fluorescent dye in research. It covers its commercial availability, purity standards, and detailed protocols for its application in cellular imaging.

Commercial Availability and Purity of Coumarin 480

This compound, also known as Coumarin 102, is readily available from several chemical suppliers for research purposes.[][2][3][4] The purity of commercially available this compound is generally high, often exceeding 98%, with some suppliers offering grades with purity as high as 99.95% as determined by High-Performance Liquid Chromatography (HPLC).[][5][6] Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

Below is a summary of representative commercial sources and their typical purity levels.

SupplierCatalog Number (Example)Purity (Typical)Analytical Method
MedChemExpressHY-W26819799.95%[][6]HPLC, HNMR[6]
Sigma-Aldrich41267-76-9≥98%[5]Not specified
Exciton04800Not specifiedNot specified
AladdinC153961>97% (HPLC), >97% (Total Nitrogen)[7]HPLC, Total Nitrogen Analysis, NMR, IR[7]

Note: This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to visit the suppliers' websites for the most current data.

Physicochemical Properties

PropertyValue
Chemical FormulaC₁₆H₁₇NO₂[6][8]
Molecular Weight255.31 g/mol [6][9]
AppearanceLight brown to brown or pale yellow crystalline powder[6][8]
CAS Number41267-76-9[6][8]
SynonymsCoumarin 102, 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-[]benzopyrano[6,7,8-ij]quinolizin-11-one[8][9]

Experimental Protocols: Cellular Staining with this compound

This compound is a versatile fluorescent dye for various imaging applications, including fluorescence microscopy.[] Below are generalized protocols for staining both live and fixed cells. Optimization of dye concentration and incubation times is recommended for specific cell types and experimental conditions.

I. Stock Solution Preparation
  • Reagents and Materials:

  • Procedure:

    • Bring the lyophilized this compound and anhydrous DMSO to room temperature.

    • Prepare a stock solution by dissolving the dye in DMSO. A common starting concentration for the stock solution is 1-10 mM.

II. Live-Cell Staining Protocol
  • Reagents and Materials:

    • This compound stock solution

    • Appropriate cell culture medium

    • Phosphate-buffered saline (PBS)

    • Cells cultured on glass-bottom dishes or chamber slides

  • Procedure:

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical starting range is 1-10 µM.

    • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes.

    • After incubation, remove the dye solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound dye.

    • The cells are now ready for imaging under a fluorescence microscope using appropriate filter sets (e.g., excitation ~389 nm, emission ~465 nm in ethanol).[4]

III. Fixed-Cell Staining Protocol
  • Reagents and Materials:

    • This compound stock solution

    • PBS

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

    • Mounting medium

  • Procedure:

    • Perform steps from the live-cell staining protocol for cell preparation and staining.

    • After washing the cells post-staining, fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) If targeting intracellular structures, permeabilize the cells with a permeabilization buffer for 10-15 minutes.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope.

Experimental Workflow for Cellular Staining

G Experimental Workflow for Cellular Staining with this compound cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_stock Prepare 1-10 mM Stock Solution in DMSO prep_working Dilute Stock to 1-10 µM in Culture Medium prep_stock->prep_working wash_cells Wash Cells with PBS prep_working->wash_cells add_stain Incubate with Staining Solution (15-60 min) wash_cells->add_stain wash_unbound Wash to Remove Unbound Dye add_stain->wash_unbound live_imaging Live-Cell Imaging wash_unbound->live_imaging fix_cells Fix Cells (4% PFA) wash_unbound->fix_cells permeabilize (Optional) Permeabilize fix_cells->permeabilize mount Mount Coverslip permeabilize->mount fixed_imaging Fixed-Cell Imaging mount->fixed_imaging

Caption: General experimental workflow for cellular staining using this compound.

Application in Signaling Pathway Analysis

While this compound is primarily used as a fluorescent label and laser dye, some coumarin derivatives have been reported to influence cellular signaling pathways.[3][10][11] For instance, certain coumarin compounds have been shown to induce apoptosis through the PI3K/AKT signaling pathway.[10][11] However, it is important to note that this compound itself is not typically used as a direct probe or modulator of a specific signaling pathway. Instead, its utility lies in its ability to be conjugated to other molecules or used as a general cellular stain, thereby allowing for the visualization of cellular structures and processes that may be affected by changes in signaling.

The following diagram illustrates the conceptual use of this compound in studying cellular responses to a signaling pathway modulator.

G Conceptual Use of this compound in Signaling Studies cluster_experiment Experimental Setup cluster_staining Fluorescent Labeling cluster_analysis Analysis drug Treat Cells with Signaling Pathway Modulator stain_drug Stain with this compound drug->stain_drug control Control Cells (Vehicle) stain_control Stain with this compound control->stain_control image_drug Fluorescence Microscopy stain_drug->image_drug image_control Fluorescence Microscopy stain_control->image_control compare Compare Cellular Morphology and Fluorescence image_drug->compare image_control->compare

Caption: Use of this compound to visualize cellular changes induced by signaling pathway modulation.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Coumarin 480 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 480 NHS ester is a blue-emitting fluorescent dye that can be covalently attached to proteins and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond. This labeling technique is widely used in various biological research and drug development applications, including fluorescence microscopy, immunofluorescence assays, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.

These application notes provide a detailed protocol for the successful labeling of proteins with this compound NHS ester, including reagent preparation, reaction conditions, purification of the conjugate, and determination of the degree of labeling.

Reaction Mechanism

The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Data Presentation

For successful and reproducible protein labeling, it is crucial to carefully control and document experimental parameters. The following table summarizes the key quantitative data for labeling proteins with this compound NHS ester.

ParameterRecommended ValueNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.
Molar Ratio (Dye:Protein) 5:1 to 20:1The optimal ratio should be determined empirically for each protein.
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferAvoid buffers containing primary amines (e.g., Tris).
Reaction pH 8.3 - 8.5Crucial for the reactivity of primary amines and stability of the NHS ester.
Reaction Temperature Room Temperature (20-25°C)
Incubation Time 1 - 2 hoursCan be extended for proteins with less accessible amines.
Solvent for Dye Stock Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Prepare fresh before use.
Purification Method Size-Exclusion Chromatography (e.g., Sephadex G-25), DialysisTo remove unconjugated dye.
Storage of Conjugate 4°C for short-term, -20°C or -80°C for long-termProtect from light and avoid repeated freeze-thaw cycles.

Experimental Protocols

This section provides a detailed step-by-step protocol for labeling a generic IgG antibody with this compound NHS ester. This protocol can be adapted for other proteins.

Materials
  • Protein (e.g., IgG antibody) in a suitable buffer (e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column

  • Spectrophotometer

  • Microcentrifuge tubes

Reagent Preparation
  • Protein Solution:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer by dialysis or buffer exchange chromatography.

  • This compound NHS Ester Stock Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO immediately before use. For example, add 10 µL of solvent to 100 µg of the dye. Vortex briefly to dissolve completely.

Protein Labeling Procedure
  • Determine the amount of dye to use:

    • Calculate the volume of the dye stock solution needed to achieve the desired molar excess. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 10:1 to 15:1 is recommended.

    • Example Calculation:

      • Protein: IgG (Molecular Weight ≈ 150,000 g/mol )

      • Protein amount: 1 mg

      • Moles of Protein = 1 mg / 150,000 g/mol = 6.67 x 10⁻⁹ mol

      • Desired Molar Ratio = 15:1 (Dye:Protein)

      • Moles of Dye = 15 * 6.67 x 10⁻⁹ mol = 1.0 x 10⁻⁷ mol

      • This compound NHS ester (MW ≈ 355 g/mol )

      • Mass of Dye = 1.0 x 10⁻⁷ mol * 355 g/mol = 3.55 x 10⁻⁵ g = 35.5 µg

      • Volume of 10 mg/mL dye stock = 35.5 µg / 10 µg/µL = 3.55 µL

  • Labeling Reaction:

    • Add the calculated volume of the this compound NHS ester stock solution to the protein solution.

    • Mix gently by pipetting up and down or by brief vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Purification of the Labeled Protein
  • Prepare the size-exclusion column:

    • Equilibrate a Sephadex G-25 column (or similar) with an appropriate buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

  • Separate the conjugate:

    • Apply the reaction mixture to the top of the equilibrated column.

    • Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute in the first colored fractions, while the smaller, unconjugated dye molecules will be retained on the column and elute later.

    • Collect the fractions containing the purified conjugate.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorption wavelength (λₘₐₓ) of this compound (~385-400 nm in aqueous buffers).

  • Calculate the Concentration of the Dye:

    • Concentration of Dye (M) = Aₘₐₓ / (ε_dye * path length)

  • Calculate the Concentration of the Protein:

    • To accurately determine the protein concentration, the contribution of the dye's absorbance at 280 nm must be corrected for.

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ * CF₂₈₀)

    • Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein * path length)

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL):

    • DOL = (Concentration of Dye) / (Concentration of Protein)

An optimal DOL is typically between 2 and 8 for antibodies. Over-labeling can lead to fluorescence quenching and may affect the biological activity of the protein.

Mandatory Visualization

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (1-10 mg/mL in Reaction Buffer) Mix Mix Protein and Dye (Molar Ratio 5:1 to 20:1) Protein->Mix Dye This compound NHS Ester Stock Solution (10 mg/mL in DMF/DMSO) Dye->Mix Incubate Incubate (1-2 hours, Room Temp, Dark) Mix->Incubate Purify Size-Exclusion Chromatography (e.g., Sephadex G-25) Incubate->Purify Collect Collect Labeled Protein Fractions Purify->Collect Measure Measure Absorbance (A280 and Amax) Collect->Measure Calculate Calculate Degree of Labeling (DOL) Measure->Calculate SignalingPathway Protein Protein with Primary Amines (-NH2) Reaction Labeling Reaction (pH 8.3-8.5) Protein->Reaction CoumarinNHS This compound NHS Ester CoumarinNHS->Reaction LabeledProtein Labeled Protein (Stable Amide Bond) Reaction->LabeledProtein NHS N-hydroxysuccinimide (Byproduct) Reaction->NHS

Application Notes and Protocols for Antibody Conjugation with Coumarin 480

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the blue fluorescent dye, Coumarin (B35378) 480, to antibodies for use in immunofluorescence and other fluorescence-based immunoassays. The following procedures are based on the use of an amine-reactive succinimidyl ester (SE) derivative of a coumarin dye, a common method for labeling proteins. Due to the limited availability of specific conjugation data for Coumarin 480 NHS ester, this protocol utilizes parameters from a closely related and well-characterized amine-reactive coumarin dye, 6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester (AMCA-X, SE), as a reliable proxy. These parameters serve as an excellent starting point for optimizing the conjugation of this compound.

This compound is a blue fluorescent dye that can be excited by ultraviolet (UV) light and emits in the blue region of the spectrum. When conjugated to antibodies, it serves as a valuable tool for the detection and visualization of specific target antigens in a variety of applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry. The protocol herein describes the necessary steps for antibody preparation, the conjugation reaction, and the purification and characterization of the resulting fluorescently labeled antibody.

Materials and Reagents

Material/ReagentSupplierComments
Antibody (to be labeled)VariousMust be purified and in an amine-free buffer.
This compound NHS esterVariousStore desiccated at -20°C, protected from light.
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)Sigma-AldrichFor dissolving the this compound NHS ester.
Sodium Bicarbonate (NaHCO₃)Sigma-AldrichFor preparing the reaction buffer.
Phosphate-Buffered Saline (PBS), pH 7.2-7.4VariousFor antibody dialysis and storage.
Hydroxylamine (B1172632) or Tris bufferSigma-AldrichFor quenching the reaction (optional).
Size-Exclusion Chromatography Column (e.g., Sephadex G-25)GE HealthcareFor purification of the conjugated antibody.
SpectrophotometerVariousFor determining concentrations and degree of labeling.

Experimental Protocols

Antibody Preparation

Proper preparation of the antibody is critical for a successful conjugation reaction. The antibody solution must be purified and free of any amine-containing buffers or stabilizers, such as Tris, glycine, or bovine serum albumin (BSA), as these will compete with the antibody for reaction with the NHS ester.

  • Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into a conjugation-compatible buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5). This can be achieved through dialysis against the conjugation buffer at 4°C with at least two buffer changes.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer. Optimal labeling efficiency is typically achieved at higher protein concentrations.

  • Purity Check: Ensure the antibody is of high purity. Contaminating proteins will also be labeled, leading to inaccurate characterization and potential background signal.

Conjugation of this compound to the Antibody

This protocol is based on the reaction of an amine-reactive NHS ester of the coumarin dye with the primary amines (e.g., on lysine (B10760008) residues) of the antibody.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Calculate Molar Ratio: Determine the desired molar ratio of dye to antibody. A common starting point is a 10- to 20-fold molar excess of the dye. The optimal ratio may need to be determined empirically.

  • Reaction Setup: While gently vortexing, add the calculated volume of the dye stock solution to the prepared antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle stirring or rocking during incubation can improve conjugation efficiency.

  • Quenching (Optional): To stop the reaction, add a quenching reagent such as hydroxylamine or Tris buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

Purification of the Conjugated Antibody

Purification is necessary to remove unconjugated dye and any reaction byproducts.

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

  • Sample Loading: Apply the reaction mixture to the top of the equilibrated column.

  • Elution: Elute the column with PBS. The first colored fraction to elute will be the conjugated antibody, as it is larger and will pass through the column more quickly. The smaller, unconjugated dye molecules will elute later.

  • Fraction Collection: Collect the fractions containing the purified antibody-dye conjugate.

Characterization of the Conjugate: Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each antibody molecule, is a critical parameter to determine.

  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and the maximum absorbance wavelength of the coumarin dye (A_max). For AMCA-X, SE, the A_max is approximately 353 nm.[1]

  • Calculation of DOL: The DOL can be calculated using the following formulas. Note that the extinction coefficient and correction factor for the specific this compound NHS ester should be used if available. The values below are for the related compound AMCA-X, SE.[1]

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • Dye Concentration (M) = A_max / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀ = Absorbance of the conjugate at 280 nm

    • A_max = Absorbance of the conjugate at the dye's maximum absorption wavelength

    • CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). If this value is not available, it may need to be determined experimentally or a DOL calculation method that does not require it can be used, though with reduced accuracy.

    • ε_protein = Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for a standard IgG)

    • ε_dye = Molar extinction coefficient of the dye at its A_max (for AMCA-X, SE, this is 19,000 M⁻¹cm⁻¹ at 353 nm)[1]

Quantitative Data Summary

The following table provides key quantitative parameters for the conjugation of a representative amine-reactive coumarin dye, AMCA-X, SE, which can be used as a starting point for this compound conjugation.

ParameterValueReference
AMCA-X, SE Properties
Molecular Weight443.46 g/mol [1]
Excitation Maximum (λ_ex)~353 nm[1]
Emission Maximum (λ_em)~442 nm[1]
Molar Extinction Coefficient (ε_dye)19,000 M⁻¹cm⁻¹ at 353 nm[1]
Antibody Properties (Typical IgG)
Molecular Weight~150,000 g/mol
Molar Extinction Coefficient (ε_protein)~210,000 M⁻¹cm⁻¹ at 280 nm
Reaction Conditions
Recommended Antibody Concentration2-10 mg/mL
Reaction Buffer pH8.3 - 8.5
Dye to Antibody Molar Ratio (starting point)10:1 to 20:1
Reaction Time1-2 hours
Reaction TemperatureRoom Temperature

Experimental Workflow Diagram

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization cluster_final Final Product antibody_prep 1. Antibody Preparation (Buffer Exchange & Concentration) conjugation 3. Conjugation Reaction (Mix Antibody & Dye, Incubate) antibody_prep->conjugation dye_prep 2. Dye Preparation (Dissolve in DMSO/DMF) dye_prep->conjugation purification 4. Purification (Size-Exclusion Chromatography) conjugation->purification characterization 5. Characterization (Spectrophotometry & DOL Calculation) purification->characterization final_product This compound-Antibody Conjugate characterization->final_product

Caption: Workflow for the conjugation of this compound to an antibody.

Signaling Pathway Diagram (Illustrative)

While this protocol does not directly involve a signaling pathway, the resulting conjugate is used to visualize such pathways. Below is an example of how a this compound-conjugated antibody could be used to detect a target protein in a simplified signaling cascade.

Signaling_Pathway_Detection cluster_cell Cellular Environment cluster_detection Immunofluorescence Detection cluster_visualization Visualization ligand Ligand receptor Receptor ligand->receptor Binds protein_x Protein X (Target Antigen) receptor->protein_x Activates downstream Downstream Signaling protein_x->downstream primary_ab Primary Antibody primary_ab->protein_x Binds to coumarin_ab This compound-conjugated Secondary Antibody coumarin_ab->primary_ab Binds to fluorescence Blue Fluorescence coumarin_ab->fluorescence Emits

Caption: Detection of a target protein in a signaling pathway using immunofluorescence.

References

Coumarin 480: Application Notes and Protocols for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Coumarin (B35378) 480, a versatile fluorescent probe, for its application in bioimaging. This document includes its photophysical properties, detailed experimental protocols, and visualizations to guide researchers in utilizing this probe for cellular imaging and sensing applications.

Introduction to Coumarin 480

This compound, also known as Coumarin 102, is a highly fluorescent organic compound belonging to the coumarin family of dyes.[1] Its rigidized structure contributes to its excellent fluorescence properties, making it a valuable tool in various scientific disciplines, including bioimaging.[1] Coumarin-based probes are known for their high quantum yields, photostability, and sensitivity to the cellular microenvironment, allowing for the visualization of a wide range of biological molecules and processes.[2][3] The fluorescence of coumarin derivatives can be modulated by factors such as solvent polarity, pH, and interaction with specific analytes, making them suitable for the development of "smart" probes.[2][4]

Photophysical and Chemical Properties

This compound exhibits strong fluorescence in the blue-green region of the spectrum. Its photophysical properties can be influenced by the solvent environment.

Table 1: Quantitative Data for this compound

PropertyValueSolventReference
Synonyms Coumarin 102, 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-[5]benzopyrano-[6,7,8-ij]quinolizin-11-one-[6]
CAS Number 41267-76-9-[6]
Molecular Formula C₁₆H₁₇NO₂-[6]
Molecular Weight 255.32 g/mol -[6]
Appearance Pale yellow crystalline powder-[6]
Excitation Max (λex) 387 nmEthyl Acetate[7]
Emission Max (λem) 483 nmEthyl Acetate[7]
Quantum Yield (Φ) 0.201Ethyl Acetate[7]

Applications in Bioimaging

Coumarin derivatives, including structures similar to this compound, have been successfully employed in a variety of bioimaging applications:

  • Organelle Staining: Modified coumarin probes can selectively accumulate in specific organelles like the endoplasmic reticulum and lipid droplets, enabling the study of their dynamics.[2]

  • Ion Detection: Coumarin-based chemosensors are designed to detect various metal ions such as Cu²⁺, Fe³⁺, and Zn²⁺ through mechanisms like fluorescence quenching or enhancement upon binding.[2][8][9]

  • Sensing Cellular Microenvironment: The sensitivity of coumarin fluorescence to polarity and viscosity allows for the investigation of changes within cellular microenvironments.[2][4]

  • Detection of Reactive Oxygen Species (ROS): Coumarin probes have been developed to monitor oxidative stress by detecting ROS.[3]

  • Drug Development: The pharmacological activities of coumarin derivatives make them interesting scaffolds for the development of new therapeutic agents, including anticancer drugs.[10][11] Their use as fluorescent probes can also aid in studying drug delivery and cellular responses.

Experimental Protocols

The following are generalized protocols for utilizing this compound and other coumarin-based probes for live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific application and cell line.

Protocol 1: General Live-Cell Staining and Imaging

This protocol outlines the basic steps for staining live cells with a coumarin-based fluorescent probe.

Materials:

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Mammalian cells (e.g., HeLa, MCF7) cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

  • Cell Preparation: Seed cells on a suitable imaging dish or slide and culture until they reach the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare a fresh working solution of the coumarin probe by diluting the stock solution in serum-free medium or an appropriate buffer to the desired final concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing: Remove the probe solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.[2]

  • Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Acquire fluorescent images using a fluorescence microscope with excitation and emission wavelengths appropriate for this compound (e.g., excitation around 405 nm and emission collection around 450-500 nm).[2]

Protocol 2: Detection of Metal Ions (General Principle)

This protocol describes a general workflow for using a coumarin-based chemosensor to detect intracellular metal ions. The specific probe and its mechanism of action (fluorescence enhancement or quenching) will determine the exact analysis.

Materials:

  • Coumarin-based metal ion sensor stock solution (in DMSO)

  • Cells cultured on glass-bottom dishes

  • Complete cell culture medium

  • PBS

  • Solution of the target metal ion (e.g., CuSO₄) for positive control

  • Chelator solution (e.g., EDTA) for negative control

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation and Staining: Follow steps 1-4 from Protocol 1 to load the cells with the coumarin-based sensor.

  • Baseline Imaging: Wash the cells as described in Protocol 1 (step 5) and acquire baseline fluorescence images.

  • Analyte Addition: Treat the cells with the solution containing the metal ion of interest at various concentrations. Include untreated cells as a negative control.

  • Incubation: Incubate for a specific period to allow for the interaction between the probe and the ion.

  • Imaging and Analysis: Acquire fluorescence images or measurements. Compare the fluorescence intensity of the treated cells to the baseline and control cells. A significant change in fluorescence (increase or decrease, depending on the probe) indicates the detection of the metal ion.

Visualizations

Experimental Workflow for Bioimaging with this compound

The following diagram illustrates a typical workflow for a cell-based fluorescence imaging experiment using this compound.

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_seeding Seed Cells on Glass-Bottom Dish probe_prep Prepare this compound Working Solution incubation Incubate Cells with This compound probe_prep->incubation washing Wash to Remove Unbound Probe incubation->washing image_acquisition Acquire Images with Fluorescence Microscope washing->image_acquisition data_analysis Analyze Fluorescence Intensity/Localization image_acquisition->data_analysis

Caption: General workflow for live-cell imaging using this compound.

Signaling Pathway for Ion Detection using a Coumarin-Based Probe

This diagram illustrates the general principle of a coumarin-based fluorescent probe designed for the detection of a specific metal ion, leading to a change in fluorescence.

signaling_pathway cluster_probe Probe State probe_off Coumarin Probe (Low Fluorescence) probe_on Coumarin Probe-Ion Complex (High Fluorescence) probe_off->probe_on Binding Event metal_ion Metal Ion

Caption: Mechanism of a turn-on coumarin probe for metal ion detection.

References

Applications of Coumarin 480 Derivatives in Flow Cytometry for Thiol Detection

Application Notes and Protocols for Coumarin 480 in Fluorescence Resonance Energy Transfer (FRET) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for investigating molecular interactions, conformational changes, and enzymatic activities. The choice of the donor and acceptor fluorophore pair is critical for the success of FRET experiments. Coumarin 480, a blue-emitting fluorophore, is an excellent FRET donor due to its high quantum yield, large Stokes shift, and spectral overlap with a variety of suitable acceptor dyes. These application notes provide a comprehensive overview of the use of this compound in FRET studies, including its photophysical properties, common FRET partners, and detailed protocols for protein labeling and specific FRET assays.

Photophysical Properties of this compound

This compound exhibits favorable photophysical characteristics for a FRET donor. Its absorption and emission spectra are well-separated from many commonly used acceptor fluorophores, minimizing direct excitation of the acceptor and spectral bleed-through.

PropertyValueSolventReference
Synonyms Coumarin 102, 2,3,6,7-Tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one[2]
Molecular Weight 255.32 g/mol [2]
Appearance Pale yellow crystalline powder[2]
Absorption Maximum (λabs) ~389 - 407 nmEthanol, Methanol[2][3]
Emission Maximum (λem) ~465 - 480 nmEthanol, Methanol[2][3]
Molar Extinction Coefficient (ε) ~21,500 M⁻¹cm⁻¹Ethanol
Quantum Yield (Φ) ~0.74 - 0.95Ethanol
Fluorescence Lifetime (τ) ~4.5 nsEthanol

Common FRET Acceptor Partners for this compound

The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption. This compound is compatible with a range of acceptor fluorophores, making it a versatile tool for various biological applications.

Acceptor FluorophoreFörster Distance (R₀) (Å)Applications
Fluorescein (FITC) ~40-50Protein-protein interactions, immunoassays, nucleic acid hybridization[4]
Rhodamine (e.g., TRITC, Rhodamine B) ~45-55Biosensors, enzyme assays[5]
Green Fluorescent Protein (GFP) variants (e.g., eGFP, Venus) ~40-50In vivo FRET imaging, protein dynamics
Gold Nanoparticles (AuNPs) Dependent on sizeQuenching-based assays, biosensing[1]

Experimental Protocols

Protocol 1: Labeling Proteins with this compound Maleimide (B117702)

This protocol describes the labeling of a protein with a thiol-reactive this compound maleimide derivative, targeting cysteine residues.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • This compound maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Labeling Buffer: 0.1 M Phosphate buffer, 150 mM NaCl, pH 7.2-7.5

  • Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer: e.g., Phosphate-Buffered Saline (PBS) with 10% glycerol

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Labeling Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of DTT and incubate for 1 hour at room temperature. Remove the excess DTT using a desalting column. Alternatively, a 20-fold molar excess of TCEP can be used, which does not require removal before labeling.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound maleimide in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound maleimide stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the quenching reagent to a final concentration of 10 mM to react with any unreacted maleimide. Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column pre-equilibrated with the desired Storage Buffer.

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of this compound (~390 nm).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Protocol 2: Labeling Proteins with this compound NHS Ester

This protocol describes the labeling of a protein with an amine-reactive this compound N-hydroxysuccinimide (NHS) ester, targeting primary amines (lysine residues and the N-terminus).

Materials:

  • Protein of interest

  • This compound NHS ester

  • Anhydrous DMF or DMSO

  • Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer: e.g., PBS

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMF or DMSO immediately before use.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound NHS ester stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching reagent to a final concentration of 100 mM to stop the reaction. Incubate for 1 hour at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with the Storage Buffer.

  • Determination of Degree of Labeling (DOL):

    • Follow the same procedure as described in Protocol 1.

Application Example: FRET-based Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be monitored using a FRET-based assay where a peptide substrate containing the caspase-3 recognition sequence (DEVD) is labeled with a this compound donor and a suitable acceptor.[1] Cleavage of the peptide by active caspase-3 separates the FRET pair, leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.

Experimental Workflow:

FRET_Caspase_Assay cluster_0 Intact FRET Probe cluster_1 Apoptotic Cell cluster_2 Cleaved Probe cluster_3 FRET Signal Change Coumarin_480 This compound (Donor) DEVD_Peptide DEVD Peptide Substrate Coumarin_480->DEVD_Peptide Covalently Linked Acceptor Acceptor DEVD_Peptide->Acceptor Covalently Linked Cleaved_Coumarin Cleaved Peptide-Coumarin 480 Cleaved_Acceptor Cleaved Peptide-Acceptor Active_Caspase_3 Active Caspase-3 Active_Caspase_3->DEVD_Peptide Cleavage at DEVD sequence Donor_Fluorescence Increased Donor Fluorescence Cleaved_Coumarin->Donor_Fluorescence FRET Disruption Acceptor_Fluorescence Decreased Acceptor Fluorescence Cleaved_Acceptor->Acceptor_Fluorescence FRET Disruption

Workflow for a FRET-based caspase-3 activity assay.

Protocol:

  • Probe Preparation: Synthesize or purchase a peptide substrate containing the DEVD sequence labeled with this compound and an appropriate FRET acceptor.

  • Cell Culture and Treatment: Culture cells of interest and induce apoptosis using a known stimulus (e.g., staurosporine).

  • Cell Lysis: Prepare cell lysates containing active caspase-3.

  • FRET Assay:

    • In a microplate, add the FRET probe to the cell lysates.

    • Incubate at 37°C and protect from light.

    • Measure the fluorescence of this compound (Excitation: ~390 nm, Emission: ~480 nm) and the acceptor at regular intervals using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the ratio of acceptor to donor fluorescence intensity.

    • A decrease in the FRET ratio over time indicates caspase-3 activity.

Signaling Pathway Visualization: Apoptosis Induction

The caspase-3 FRET assay is a powerful tool to study the execution phase of apoptosis. The following diagram illustrates a simplified signaling pathway leading to caspase-3 activation.

Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV, Staurosporine) Mitochondrion Mitochondrion Apoptotic_Stimulus->Mitochondrion Induces Procaspase_9 Procaspase-9 Apoptosome Apoptosome Procaspase_9->Apoptosome Recruitment and Activation Apaf_1 Apaf-1 Apaf_1->Apoptosome Cytochrome_c Cytochrome c Cytochrome_c->Apoptosome Mitochondrion->Cytochrome_c Releases Procaspase_3 Procaspase-3 Apoptosome->Procaspase_3 Cleaves and Activates Active_Caspase_3 Active Caspase-3 Procaspase_3->Active_Caspase_3 Cellular_Substrates Cellular Substrates Active_Caspase_3->Cellular_Substrates Cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Simplified signaling pathway of apoptosis induction.

Application Example: Monitoring G Protein-Coupled Receptor (GPCR) Activation

FRET can be employed to study the conformational changes in GPCRs upon ligand binding and subsequent G-protein activation. In one approach, a GPCR is labeled with this compound (donor) and the associated G-protein subunit (e.g., Gα) is labeled with a suitable acceptor. Ligand-induced activation of the GPCR leads to a conformational change that alters the distance and/or orientation between the donor and acceptor, resulting in a change in FRET efficiency.

Logical Relationship Diagram:

GPCR_FRET cluster_0 Inactive State cluster_1 Active State GPCR_inactive GPCR (this compound) G_protein_inactive G-protein (Acceptor) GPCR_inactive->G_protein_inactive Basal Interaction (High FRET) GPCR_active Activated GPCR (this compound) GPCR_inactive->GPCR_active Activates G_protein_active Activated G-protein (Acceptor) G_protein_inactive->G_protein_active Activates Ligand Ligand (Agonist) Ligand->GPCR_inactive Binds to GPCR_active->G_protein_active Conformational Change (Low FRET) Downstream_Signaling Downstream Signaling G_protein_active->Downstream_Signaling Initiates

Monitoring GPCR activation using a FRET-based assay.

Conclusion

This compound is a versatile and reliable FRET donor for a wide range of biological studies. Its favorable photophysical properties and compatibility with various acceptor fluorophores make it an invaluable tool for researchers in basic science and drug development. The protocols and examples provided in these application notes offer a starting point for designing and implementing robust FRET experiments to investigate complex biological processes with high sensitivity and specificity.

References

Application Notes: Staining Protocols for Cells and Tissues Using Coumarin 480

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumarin (B35378) 480, also known as Coumarin 102, is a versatile and photostable fluorescent dye belonging to the coumarin family.[1] It is characterized by its strong fluorescence in the blue-green region of the visible spectrum, making it a valuable tool for a variety of applications in biological imaging and fluorescence microscopy.[2] Coumarin dyes are known for their sensitivity to the local microenvironment, which can influence their fluorescence properties, providing insights into cellular dynamics.[3][4] These application notes provide detailed protocols for using Coumarin 480 to stain both live and fixed cells, as well as important considerations for its application in research and drug development.

Physicochemical Properties and Applications

This compound exhibits excellent photophysical properties, including a high fluorescence quantum yield and good photostability, which are advantageous for demanding imaging experiments.[1][5] Its fluorescence is sensitive to solvent polarity, a characteristic that can be exploited to probe different cellular compartments.[6][7] The primary applications of this compound in a research setting include fluorescence microscopy and as a laser dye.[2][8] In cellular imaging, it can be used for general staining of cellular structures and, with appropriate chemical modifications, can be targeted to specific organelles or used to sense specific ions or molecules.[5]

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference(s)
Synonyms Coumarin 102[9]
CAS Number 41267-76-9[9]
Molecular Formula C₁₆H₁₇NO₂[9]
Molecular Weight 255.31 g/mol
Appearance Pale yellow crystalline powder[9]
Melting Point 152-156 °C
Table 2: Fluorescence Properties of this compound in Different Solvents
SolventExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Reference(s)
Ethanol~390 nm~466 nm0.73[9]
Methanol~407 nm~473 nm0.81[9]
AcetonitrileNot SpecifiedNot Specified0.08[10]
WaterNot Specified~480 nm (in AOT-heptane reverse micelles)Not Specified[11]

Note: The exact excitation and emission maxima can vary depending on the specific experimental conditions and the instrumentation used.

Experimental Protocols

The following protocols are generalized for coumarin-based dyes and should be optimized for specific cell types and experimental conditions when using this compound.

Protocol 1: Live Cell Staining

This protocol outlines the steps for staining living cells with this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure it is fully dissolved. Store the stock solution at -20°C, protected from light.[12]

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.[13]

  • Cell Preparation: Grow cells to 50-70% confluency on a suitable imaging vessel.[5]

  • Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the this compound working solution to the cells.[5][13]

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.[5][13]

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.[13]

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image immediately using a fluorescence microscope with appropriate filter sets for blue-green fluorescence (e.g., excitation around 405 nm and emission collection between 450-500 nm).[5]

Protocol 2: Fixed Cell Staining

This protocol describes the staining of cells that have been chemically fixed.

Materials:

  • This compound staining solution (as prepared for live cell staining)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (optional, for permeabilization)

  • Mounting medium

Procedure:

  • Cell Preparation and Fixation: Culture cells on coverslips. Wash with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.[13]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[13]

  • Permeabilization (Optional): If targeting intracellular structures, incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Wash three times with PBS.[12][13]

  • Staining: Incubate the fixed cells with the this compound staining solution (1-10 µM in PBS) for 15-30 minutes at room temperature, protected from light.[13]

  • Washing: Remove the staining solution and wash the cells three times with PBS.[13]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.[12]

Protocol 3: Cytotoxicity Assessment (MTT Assay)

It is crucial to assess the potential cytotoxicity of this compound at the desired working concentrations.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment.[14]

  • Compound Treatment: Treat cells with a range of this compound concentrations for a period that reflects your planned staining experiments (e.g., 1-24 hours). Include a vehicle-only control (DMSO).[15]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[14][15]

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.[13]

Visualizations

Caption: General experimental workflow for cellular staining.

Cytotoxicity_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 24h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize Solubilize Formazan Crystals incubation_mtt->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance analyze Calculate Cell Viability (%) read_absorbance->analyze

References

Application Notes and Protocols for Coumarin 480 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of Coumarin 480, a blue-emitting fluorophore, in fluorescence microscopy applications.

Introduction to this compound

This compound is a versatile fluorescent dye characterized by its excitation in the violet-to-blue region of the spectrum and its subsequent emission of bright blue light.[1] Its relatively small size and cell permeability make it a valuable tool for a variety of cellular imaging applications. Understanding its spectral characteristics is crucial for selecting the appropriate optical filters to maximize signal-to-noise ratios and obtain high-quality images.[2]

Spectral Properties of this compound

The efficiency of fluorescence imaging is fundamentally dependent on the alignment of the filter set's spectral properties with the fluorophore's excitation and emission profiles.[3] this compound exhibits a broad excitation spectrum and a distinct emission peak.

ParameterWavelength (nm)Solvent
Excitation Maximum ~405Water
Emission Maximum ~489Water

Note: Spectral characteristics can be influenced by the local microenvironment, including solvent polarity and pH.[4]

Optimal Filter Sets for this compound

A standard fluorescence microscope filter set consists of three key components: an excitation filter, a dichroic beamsplitter, and an emission filter.[3][5] The selection of these filters should be tailored to the spectral properties of this compound to ensure efficient excitation and faithful detection of its fluorescence.[6]

3.1. Recommended Filter Specifications

For optimal performance with this compound, the following filter specifications are recommended:

Filter ComponentRecommended Center Wavelength (CWL) / Cut-onRecommended Bandwidth (FWHM)
Excitation Filter 405 nm20-30 nm
Dichroic Beamsplitter 425 nm (Longpass)N/A
Emission Filter 480 nm30-40 nm

3.2. Commercially Available Filter Set Examples

Several manufacturers provide filter sets suitable for this compound and other fluorophores with similar spectral characteristics.

ManufacturerFilter Set Name/ModelExcitation FilterDichroic BeamsplitterEmission Filter
Chroma Technology 31000v2D405/20x425dcxrD460/50m
Semrock C-FL-01FF01-406/15FF425-Di02FF01-482/35
Omega Optical XF114-2405DF20425DRLP460DF40

Disclaimer: This is not an exhaustive list, and equivalent filter sets from other manufacturers may also be suitable. Users should verify compatibility with their specific microscope configuration.[2]

Experimental Protocols

The following are generalized protocols for cell staining and imaging using this compound. Optimization may be required for specific cell types and experimental conditions.[7]

4.1. General Cell Staining Protocol with this compound

This protocol outlines the basic steps for staining live or fixed cells.

Materials:

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS, for fixed cells)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets in fixed cells)

  • Mounting medium

Procedure for Live Cell Staining:

  • Culture cells to the desired confluency on coverslips or in imaging dishes.

  • Prepare a staining solution by diluting the this compound stock solution in cell culture medium to the final working concentration (typically 1-10 µM).

  • Remove the culture medium from the cells and add the staining solution.

  • Incubate the cells for 15-60 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.[7]

  • Add fresh, pre-warmed medium or PBS to the cells for imaging.

Procedure for Fixed Cell Staining:

  • Perform steps 1-5 from the live-cell staining protocol.

  • After washing, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[7]

  • Wash the cells three times with PBS.

  • (Optional) For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[7]

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

4.2. Fluorescence Microscopy Imaging Protocol

Procedure:

  • Turn on the fluorescence microscope and the light source (e.g., mercury or xenon arc lamp, or LED). Allow the lamp to warm up if necessary.[8]

  • Place the prepared slide or dish on the microscope stage.

  • Select the appropriate objective lens for your desired magnification.

  • Insert the this compound filter cube into the light path.

  • Bring the sample into focus using brightfield or phase-contrast imaging first to minimize photobleaching.

  • Switch to the fluorescence channel.

  • Adjust the exposure time and gain to obtain a well-exposed image with a good signal-to-noise ratio.[9]

  • Capture the image using the microscope's acquisition software.

  • Close the shutter of the light source when not actively imaging to prevent phototoxicity and photobleaching.[9]

Visualizations

The following diagrams illustrate the principles and workflows described in these application notes.

G Fluorescence Microscopy Filter Set Principle cluster_0 Light Source cluster_1 Filter Cube cluster_2 Sample and Detector Light Broad Spectrum Light ExcitationFilter Excitation Filter (Passes ~405 nm) Light->ExcitationFilter 1. Excitation Light DichroicMirror Dichroic Mirror (Reflects <425 nm, Transmits >425 nm) ExcitationFilter->DichroicMirror 2. Filtered Excitation EmissionFilter Emission Filter (Passes ~480 nm) DichroicMirror->EmissionFilter 5. Transmitted Emission Objective Objective DichroicMirror->Objective 3. Reflected Excitation Detector Detector (Camera/Eyepiece) EmissionFilter->Detector Objective->DichroicMirror Sample Sample with This compound Objective->Sample Sample->Objective 4. Emitted Fluorescence

Caption: Principle of a fluorescence filter set for this compound.

G Cell Staining and Imaging Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_fix Fixation (Optional) cluster_image Imaging A Culture Cells C Incubate Cells with This compound A->C B Prepare Staining Solution B->C D Wash to Remove Unbound Dye C->D E Fix Cells (e.g., PFA) D->E For Fixed Cells G Mount Sample D->G For Live Cells F Permeabilize (e.g., Triton X-100) E->F For Intracellular Targets E->G F->G H Acquire Image with Fluorescence Microscope G->H

Caption: General workflow for cell staining and imaging.

References

Illuminating the Inner Workings of Cells: A Guide to Live-Cell Imaging with Cell-Permeable Coumarin 480 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The ability to visualize dynamic processes within living cells is paramount for advancing our understanding of cellular biology and accelerating drug discovery. Cell-permeable derivatives of Coumarin (B35378) 480 have emerged as powerful fluorescent probes for live-cell imaging, offering researchers a versatile toolkit to investigate a wide array of cellular functions. These coumarin-based dyes exhibit favorable photophysical properties, including high fluorescence quantum yields, excellent photostability, and sensitivity to their microenvironment, making them ideal for real-time analysis of cellular dynamics.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of cell-permeable Coumarin 480 derivatives in live-cell imaging. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for their studies.

Applications in Live-Cell Imaging

This compound derivatives have been successfully employed in a multitude of live-cell imaging applications, enabling the visualization and quantification of various cellular components and processes:

  • Organelle-Specific Staining: Specially designed coumarin probes can selectively accumulate in organelles such as the endoplasmic reticulum (ER) and lipid droplets, allowing for the study of their morphology and dynamics.[1][3][4]

  • Detection of Metal Ions: Coumarin derivatives can be engineered as chemosensors for biologically important metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[1] This allows for the investigation of metal ion homeostasis and trafficking within the cell.

  • Sensing of Thiols and Reactive Oxygen Species (ROS): Probes have been developed to detect crucial biomolecules like thiols (e.g., cysteine) and reactive oxygen species, providing insights into the cellular redox state and signaling pathways.[1][3]

  • Monitoring Cellular Microenvironments: The fluorescence of certain coumarin derivatives is sensitive to the polarity of their environment, enabling the study of changes in the lipophilic environments of the cell.[5][6][7]

Quantitative Data of Selected Coumarin-Based Probes

The selection of an appropriate fluorescent probe is critical for successful live-cell imaging. The following table summarizes the key quantitative data for representative blue-emitting coumarin derivatives suitable for various live-cell imaging applications.

Derivative Name/NumberExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)Target Organelle/AnalyteCell PermeabilityReference
CPD ~450~515-185Hypochlorite (ClO⁻) in MitochondriaGood[2]
Coumarin-based ER Probes 400435-5250.60-Endoplasmic ReticulumGood[2]
Polarity-Sensitive Coumarin ~400-450~450-550up to 0.95>80Lipophilic EnvironmentsGood[4][5]

Note: "-" indicates that the specific data was not provided in the cited sources. The performance of coumarin derivatives can be significantly influenced by the solvent and cellular microenvironment.

Experimental Protocols

General Protocol for Staining Live Cells

This protocol provides a general guideline for staining live cells with cell-permeable this compound derivatives. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific probe and cell line.[1][3]

Materials:

  • This compound derivative stock solution (typically 1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Grow cells on a glass-bottom dish or chamber slide suitable for microscopy to 50-70% confluency.[1]

  • Probe Preparation: Prepare a fresh working solution of the coumarin probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for the recommended time (typically 15-60 minutes).[2]

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess probe.[2][3]

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.[2] Proceed with fluorescence microscopy imaging using a filter set appropriate for this compound (e.g., excitation ~405-450 nm, emission ~480-520 nm). For live-cell imaging, ensure the microscope is equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).[2]

Protocol for Imaging the Endoplasmic Reticulum (ER)

This protocol describes the use of an ER-targeting this compound derivative to visualize the endoplasmic reticulum in live cells.[3]

Materials:

  • ER-targeting this compound probe stock solution (1 mM in DMSO)

  • Mammalian cells (e.g., HeLa)

  • Culture medium, PBS

  • (Optional) Commercial ER tracker (B12436777) for co-localization studies

Procedure:

  • Cell Preparation: Grow cells on glass-bottom dishes to 50-70% confluency.

  • Staining: Incubate the cells with the ER-targeting coumarin probe (e.g., 1-5 µM in culture medium) for 15-30 minutes at 37°C.[3]

  • Washing: Wash the cells twice with PBS.[3]

  • Imaging: Acquire fluorescence images using a confocal microscope with excitation and emission wavelengths appropriate for the coumarin probe.

  • (Optional) Co-localization: To confirm ER specificity, co-stain the cells with a commercially available ER tracker (e.g., ER-Tracker™ Red) following the manufacturer's protocol. Acquire images in separate channels and merge to assess the degree of overlap.[3]

Visualizing Cellular Processes

The following diagrams, generated using Graphviz, illustrate key workflows and signaling pathways involved in live-cell imaging with this compound derivatives.

G cluster_workflow General Workflow for Live-Cell Imaging A Cell Seeding & Culture B Probe Preparation & Loading A->B Cells reach 50-70% confluency C Incubation (37°C, 5% CO2) B->C Add probe to cells D Wash to Remove Excess Probe C->D 15-60 minutes E Image Acquisition D->E Add fresh media

Caption: General workflow for live-cell imaging using cell-permeable coumarin derivatives.

G cluster_detection Metal Ion Detection by Chelation Probe Coumarin Probe (Low Fluorescence) Complex Probe-Ion Complex (Fluorescence Quenched/Enhanced) Probe->Complex Binding Ion Metal Ion (e.g., Cu2+) Ion->Complex

Caption: Mechanism of metal ion detection using a coumarin-based chemosensor.

G cluster_ros Turn-On Detection of Reactive Oxygen Species Probe_Off Non-fluorescent Coumarin Probe Probe_On Fluorescent Coumarin Product Probe_Off->Probe_On Oxidation ROS ROS (e.g., H2O2) ROS->Probe_On

Caption: Signaling pathway for a "turn-on" ROS-reactive coumarin probe.[3]

Conclusion

Cell-permeable this compound derivatives represent a versatile and powerful class of fluorescent probes for live-cell imaging.[2] Their favorable photophysical properties and the ability to be chemically modified for specific targets make them invaluable tools for researchers and scientists in various fields.[2][3] By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively utilize these probes to gain deeper insights into the complex and dynamic world of the living cell.

References

Application Notes and Protocols: Coumarin 480 as a Laser Dye in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 480, also known as Coumarin 102, is a highly efficient and versatile laser dye renowned for its strong fluorescence in the blue-green region of the visible spectrum.[1] Its photophysical properties are highly sensitive to the local environment, making it an excellent candidate for various spectroscopic applications, including tunable lasers, fluorescence lifetime measurements, and as a probe for microenvironment polarity.[2][3] These characteristics make this compound a valuable tool in diverse research fields, from fundamental photophysics to drug discovery and materials science.

Physicochemical Properties

  • Chemical Name: 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-[4]benzopyrano-[6,7,8-ij]quinolizin-11-one

  • CAS Number: 41267-76-9

  • Molecular Formula: C₁₆H₁₇NO₂

  • Molecular Weight: 255.32 g/mol

  • Appearance: Pale yellow crystalline powder

Data Presentation: Photophysical Properties of this compound

The spectroscopic characteristics of this compound are significantly influenced by the solvent environment. The following tables summarize key quantitative data for this compound in various solvents.

Table 1: Absorption and Emission Maxima

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)
Cyclohexane361407
Ethyl Acetate-432
Acetonitrile380450, 458
Ethanol387, 389465, 473
Methanol (B129727)390-
50% Ethanol/Water396477
Water396489
Dimethylformamide (DMF)389-

Data sourced from Exciton, Inc. product information and other spectroscopic studies.[5]

Table 2: Fluorescence Quantum Yields and Lifetimes

SolventQuantum Yield (Φ_f)Lifetime (τ_f) (ns)
Cyclohexane1.052.6
Ethyl Acetate0.70-
Acetonitrile0.91, 0.593.3
Ethanol0.95, 0.74, 0.93, 0.58, 0.99, 1.04, 0.7644.5
50% Ethanol/Water1.02, 0.77-
Water0.665.9
Methanol0.87-
Dimethylformamide (DMF)0.79-

Data compiled from various sources, including Exciton, Inc. and research articles. Note that variations in reported values can be attributed to different measurement conditions and instrumentation.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Dye Solution

This protocol outlines the standard procedure for preparing a stock and working solution of this compound for spectroscopic measurements.

Materials:

  • This compound powder

  • Spectroscopic grade solvent (e.g., ethanol, methanol)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Ultrasonic bath (optional)

Procedure:

  • Stock Solution (e.g., 1 mM):

    • Accurately weigh the required amount of this compound powder using an analytical balance. To prepare a 1 mM solution, use the formula: Weight (g) = 1 x 10⁻³ mol/L * 255.32 g/mol * Volume (L).

    • Transfer the powder to a volumetric flask of the desired volume.

    • Add a small amount of the chosen solvent to dissolve the powder. Gentle swirling or sonication can aid in dissolution.

    • Once fully dissolved, fill the flask to the calibration mark with the solvent.

    • Stopper the flask and invert several times to ensure homogeneity.

  • Working Solution (e.g., 10⁻⁴ M):

    • Prepare the working solution by diluting the stock solution. For a 10⁻⁴ M solution from a 1 mM stock, use the dilution equation: C₁V₁ = C₂V₂, where C₁ is the stock concentration, V₁ is the volume of stock to be taken, C₂ is the desired working concentration, and V₂ is the final volume of the working solution.[5]

    • For example, to prepare 10 mL of a 10⁻⁴ M solution, pipette 1 mL of the 1 mM stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.

    • The final concentration should be adjusted to achieve an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects in fluorescence measurements.

Protocol 2: Operation of a Pulsed Dye Laser with this compound

This protocol describes the basic setup and operation of a tunable dye laser using this compound, pumped by a pulsed nitrogen laser.

Materials and Equipment:

  • Pulsed nitrogen laser (pump source, e.g., 337 nm)

  • Quartz cuvette

  • This compound solution in methanol (e.g., 10⁻³ M)[4]

  • Cylindrical lens

  • Optical components: mirrors (one high reflector, one output coupler), diffraction grating (for tuning)

  • Optical mounts and posts

  • Power meter or detector

Procedure:

  • Laser Safety: Ensure all appropriate laser safety precautions are in place, including the use of laser safety goggles rated for the pump and dye laser wavelengths. The work area should be enclosed and free of reflective surfaces.

  • Dye Solution Preparation: Prepare a solution of this compound in methanol at the desired concentration (e.g., 10⁻³ M) following Protocol 1.[4] Fill the quartz cuvette with the dye solution.

  • Optical Setup:

    • Position the nitrogen laser as the pump source.

    • Use a cylindrical lens to focus the pump beam into a horizontal line onto the front face of the cuvette containing the dye solution.[4][6]

    • The dye laser cavity is formed by placing a high-reflectivity mirror at one end and an output coupler (partially reflective mirror) at the other end, aligned with the excited region of the dye.

    • For a tunable laser, replace the high-reflectivity mirror with a diffraction grating. The angle of the grating will determine the lasing wavelength.[7]

  • Alignment and Operation:

    • Align the pump beam to create a bright, uniform line of fluorescence within the dye solution.

    • Align the dye laser cavity mirrors to be collinear with the fluorescent line. This is a critical step and may require patience. Start by observing the amplified spontaneous emission (ASE) and aligning the mirrors to provide feedback.

    • Once aligned, the dye laser will emit a coherent beam.

  • Tuning (with diffraction grating):

    • By carefully rotating the diffraction grating, the wavelength of the laser output can be tuned across the gain profile of this compound.[7]

    • Use a spectrometer to measure the output wavelength at different grating angles.

    • The output power can be measured using a power meter.

Mandatory Visualizations

Experimental Workflow: Time-Resolved Fluorescence Spectroscopy

The following diagram illustrates a typical workflow for measuring the fluorescence lifetime of this compound using Time-Correlated Single Photon Counting (TCSPC).

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_work Prepare Working Solution (Abs < 0.1) prep_stock->prep_work fill_cuvette Fill Quartz Cuvette prep_work->fill_cuvette excitation Pulsed Laser Excitation fill_cuvette->excitation collection Fluorescence Photon Collection excitation->collection detection Single Photon Detection (PMT/SPAD) collection->detection timing Time-to-Amplitude Conversion (TAC) detection->timing histogram Build Decay Histogram timing->histogram deconvolution Deconvolution with IRF histogram->deconvolution histogram->deconvolution irf Measure Instrument Response Function (IRF) irf->deconvolution fitting Fit Decay Data (e.g., exponential decay) deconvolution->fitting lifetime Determine Fluorescence Lifetime (τ) fitting->lifetime

Workflow for Time-Resolved Fluorescence Spectroscopy of this compound.
Signaling Pathway: Fluorescence Resonance Energy Transfer (FRET)

This diagram illustrates the principle of Fluorescence Resonance Energy Transfer (FRET), where this compound can act as a donor fluorophore.

FRET_pathway cluster_donor Donor (this compound) cluster_acceptor Acceptor Fluorophore D_ground Ground State (S₀) Excitation Excitation (hν_ex) Donor_Emission Donor Fluorescence (hν_em_D) D_excited Excited State (S₁) D_excited->D_ground Radiative Decay FRET Förster Resonance Energy Transfer (non-radiative) D_excited->FRET A_ground Ground State (S₀) Acceptor_Emission Acceptor Fluorescence (hν_em_A) A_excited Excited State (S₁) A_excited->A_ground Radiative Decay Excitation->D_excited Absorption FRET->A_excited

Principle of Fluorescence Resonance Energy Transfer (FRET) with this compound as a donor.

Safety Precautions

  • Handling: this compound is a fine powder and should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: The organic solvents used to dissolve this compound are often flammable and toxic. Handle them in a fume hood away from ignition sources.

  • Disposal: Dispose of dye solutions and contaminated materials in accordance with local regulations for chemical waste.

These application notes provide a comprehensive overview of the use of this compound in spectroscopy, offering both foundational data and practical protocols for researchers in various scientific disciplines.

References

Incorporating Coumarin 480 into Polymer Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for incorporating Coumarin (B35378) 480, a fluorescent dye, into various polymer matrices. This information is intended to guide researchers in the development of advanced materials for applications such as sensors, laser dyes, and smart materials.

Introduction to Coumarin 480 in Polymer Science

This compound (2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano-[6,7,8-ij]quinolizin-11-one) is a highly fluorescent dye known for its strong emission in the blue-green region of the spectrum.[1][2] Its photophysical properties are sensitive to the local environment, making it a valuable probe for studying polymer microenvironments.[1] The incorporation of this compound into polymer matrices can lead to the development of materials with tailored optical properties for a wide range of applications, including solid-state dye lasers, optical data storage, and fluorescent sensors.[3][4]

Photophysical Properties of this compound in Various Media

The absorption and emission characteristics of this compound are influenced by the polarity of its environment.[1] Understanding these properties is crucial for selecting the appropriate polymer matrix for a specific application. The following table summarizes the key photophysical properties of this compound in a common solvent and a polymer matrix.

MediumAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ_f)
Ethanol (B145695)Not specifiedNot specified0.99[1]
Poly(methyl methacrylate) (PMMA)Not specified~587 nm (at 20% PMMA)Not specified

Note: The quantum yield in ethanol is relative to Rhodamine 6G (Φf = 0.94).[1] The fluorescence emission of this compound in PMMA shows a red shift with increasing polymer concentration.[2]

Experimental Protocols for Incorporating this compound into Polymer Matrices

There are several methods to incorporate this compound into polymer matrices. The choice of method depends on the polymer, the desired dye concentration, and the final form of the material (e.g., thin film, bulk polymer).

Solvent Casting Method

This method is suitable for creating thin films of polymers doped with this compound.

Materials:

  • This compound

  • Polymer (e.g., Poly(methyl methacrylate) - PMMA)

  • Solvent (e.g., Chloroform, Ethanol)

  • Glass substrate or petri dish

  • Sonicator

  • Spin coater (optional)

Protocol:

  • Prepare Polymer Solution: Dissolve a known weight of the polymer in a suitable solvent to achieve the desired concentration (e.g., 10% w/v).

  • Prepare this compound Stock Solution: Dissolve a precise amount of this compound in the same solvent to create a stock solution of known concentration (e.g., 10⁻⁴ M).

  • Doping the Polymer Solution: Add a specific volume of the this compound stock solution to the polymer solution to achieve the target dye concentration within the polymer matrix.

  • Homogenization: Sonicate the mixture for 15-30 minutes to ensure uniform dispersion of the dye.

  • Casting:

    • For thin films: Pour the solution onto a clean, flat glass substrate or into a petri dish. For more uniform films, use a spin coater.

    • For bulk polymers: Allow the solvent to evaporate slowly in a dust-free environment at room temperature or in a vacuum oven at a slightly elevated temperature.

  • Drying: Dry the film or bulk polymer completely to remove any residual solvent. This may take several hours to days depending on the solvent and thickness of the material.

In-Situ Polymerization

This method involves dissolving this compound in the monomer before polymerization, resulting in the dye being physically entrapped within the polymer matrix.

Materials:

  • This compound

  • Monomer (e.g., Methyl methacrylate (B99206) - MMA)

  • Radical initiator (e.g., 2,2-azobis(isobutyronitrile) - AIBN)

  • Solvent (if required)

  • Polymerization vessel

  • Nitrogen or Argon source

Protocol:

  • Dissolve this compound: Dissolve the desired amount of this compound in the liquid monomer.

  • Add Initiator: Add the radical initiator to the monomer-dye mixture. The concentration of the initiator will depend on the desired molecular weight and polymerization rate.

  • Deoxygenate: Purge the mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerize: Heat the mixture to the appropriate temperature to initiate polymerization. The temperature and time will vary depending on the monomer and initiator used.

  • Purification: Once the polymerization is complete, the resulting polymer may need to be purified to remove any unreacted monomer or initiator. This can be done by dissolving the polymer in a suitable solvent and precipitating it in a non-solvent.

  • Drying: Dry the purified polymer under vacuum.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz DOT language can effectively illustrate the processes and relationships involved in incorporating this compound into polymer matrices.

experimental_workflow cluster_preparation Solution Preparation cluster_process Incorporation Process cluster_output Final Material P Polymer PS Polymer Solution P->PS S Solvent S->PS CS Coumarin Stock S->CS C This compound C->CS M Mixing & Sonication PS->M CS->M SC Solvent Casting / Spin Coating M->SC D Drying SC->D F Doped Polymer Film/Bulk D->F

Caption: Workflow for incorporating this compound via solvent casting.

signaling_pathway cluster_sensing Sensing Mechanism cluster_detection Signal Detection Analyte Analyte (e.g., Metal Ion) PolymerMatrix Polymer Matrix with This compound Analyte->PolymerMatrix Interaction Complex Analyte-Coumarin Complex PolymerMatrix->Complex Emission Change in Fluorescence (Quenching or Enhancement) Complex->Emission Excitation Light Excitation (e.g., UV light) Excitation->Complex

Caption: Generalized signaling pathway for a this compound-based sensor.

logical_relationship cluster_components Core Components cluster_properties Resulting Properties cluster_applications Applications C480 This compound PP Photophysical Properties (Absorption, Emission) C480->PP PM Polymer Matrix PM->PP MP Mechanical Properties PM->MP Sensors Sensors PP->Sensors Lasers Solid-State Lasers PP->Lasers Imaging Bioimaging PP->Imaging MP->Sensors MP->Lasers

Caption: Relationship between components, properties, and applications.

Applications in Material Science

The unique properties of this compound-doped polymers make them suitable for a variety of advanced applications.

  • Fluorescent Sensors: The sensitivity of this compound's fluorescence to its environment allows for the development of sensors for various analytes, such as metal ions and pH.[5][6][7] The interaction between the analyte and the coumarin moiety can lead to a detectable change in the fluorescence signal.[6]

  • Solid-State Dye Lasers: Coumarin dyes are effective laser media.[2] Incorporating them into solid polymer matrices offers advantages over liquid dye lasers, such as compactness, non-volatility, and reduced toxicity.

  • Smart Materials: Coumarin moieties can undergo a reversible photodimerization reaction upon exposure to specific wavelengths of UV light.[3] This property can be exploited to create self-healing polymers, shape-memory materials, and drug delivery systems.[3][4]

  • Bioimaging: The high fluorescence quantum yield of coumarin derivatives makes them suitable for use as fluorescent probes in biological studies.[3][8]

Safety and Handling

This compound and the solvents used in these protocols should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Super-Resolution Microscopy Using Coumarin 480: A Feasibility Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the potential application of Coumarin 480 in super-resolution microscopy techniques, specifically focusing on Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM). While this compound is a well-known blue-emitting fluorophore, a comprehensive review of current scientific literature reveals a notable lack of established, detailed protocols and quantitative performance data for its specific use in these advanced imaging methods.

Consequently, this document provides a foundational overview of the principles of STED and STORM and presents a generalized, hypothetical framework for researchers interested in exploring the feasibility of using this compound. The provided protocols are intended as a starting point for experimental investigation and are not based on validated applications of this compound in super-resolution microscopy. Significant empirical optimization would be required to determine its suitability and performance.

Introduction to this compound

This compound is a fluorescent dye known for its absorption in the near-UV/violet range and emission in the blue region of the spectrum. Its photophysical properties, such as a good quantum yield in certain solvents, have made it useful in various fluorescence microscopy applications. However, its utility in super-resolution techniques, which have stringent requirements for photostability, photoswitching, or efficient stimulated emission, is not well-documented.

Photophysical Properties of this compound

The following table summarizes the known general photophysical properties of this compound. It is critical to note the absence of data on photoswitching characteristics (e.g., on/off duty cycle, photon count per switching event) and stimulated emission depletion efficiency, which are essential for STORM and STED microscopy, respectively.

PropertyValueSolventReference
Synonym Coumarin 102-[1]
Molecular Weight 255.32 g/mol -[1]
Chemical Formula C₁₆H₁₇NO₂-[1]
Appearance Pale yellow crystalline powder-[1]
Absorption Max (λabs) ~390 nmEthanol[1]
Emission Max (λem) ~466 nmEthanol[1]
Quantum Yield (Φ) 0.764Ethanol
Lifetime (τ) Not specified-
Molar Extinction Coefficient (ε) Not specified-
On/Off Duty Cycle (for STORM) Not documented-
Photons per Switching Event (for STORM) Not documented-
Depletion Wavelength (for STED) Not documented-
Photostability under Super-Resolution Conditions Not documented-

Super-Resolution Microscopy Techniques: An Overview

Super-resolution microscopy encompasses techniques that overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves super-resolution by using a second, donut-shaped laser beam (the STED laser) to de-excite fluorophores at the periphery of the excitation spot through stimulated emission. This effectively narrows the area from which fluorescence is detected, thereby increasing resolution. The choice of the STED laser wavelength is crucial and must be in the red-shifted emission tail of the fluorophore.

Stochastic Optical Reconstruction Microscopy (STORM)

STORM, and related single-molecule localization microscopy (SMLM) techniques, rely on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By imaging a sparse subset of "on" molecules in each frame, their precise locations can be determined. A final super-resolved image is then reconstructed from the coordinates of thousands of localized molecules. This requires fluorophores that can be induced to blink and a specific imaging buffer to facilitate this process.

Hypothetical Protocols for Investigating this compound in Super-Resolution Microscopy

Disclaimer: The following protocols are generalized and intended as a starting point for research. They have not been validated for this compound and will require extensive optimization.

General Sample Preparation and Antibody Labeling

This protocol outlines a general procedure for immunofluorescence staining.

  • Cell Culture: Plate cells on #1.5 thickness glass-bottom dishes or coverslips suitable for high-resolution imaging.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: If targeting intracellular antigens, permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody targeting the protein of interest, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the sample three times with PBS.

  • Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to this compound, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the sample extensively with PBS to remove unbound antibodies.

Hypothetical Protocol for dSTORM Imaging

For dSTORM, the key is to induce photoswitching of the fluorophore. This is highly dependent on the imaging buffer composition.

3.2.1. Suggested Starting STORM Imaging Buffer

A common starting point for testing new fluorophores in dSTORM is a glucose oxidase-based oxygen scavenging system with a thiol.

ComponentStock ConcentrationVolume for 1 mL BufferFinal Concentration
Buffer B (50 mM Tris pH 8, 10 mM NaCl, 10% w/v glucose)-890 µL-
GLOX Solution (14 mg/mL glucose oxidase, 3.4 mg/mL catalase in Buffer A)-10 µL-
MEA (cysteamine)1 M100 µL100 mM

Buffer A: 10 mM Tris pH 8, 50 mM NaCl

3.2.2. dSTORM Imaging Procedure

  • Prepare the sample as described in section 3.1.

  • Prepare the STORM imaging buffer immediately before use.

  • Replace the PBS on the sample with the STORM imaging buffer.

  • Mount the sample on the microscope.

  • Use a laser line suitable for exciting this compound (e.g., ~405 nm).

  • Illuminate the sample with high laser power to induce photoswitching. A second, lower-power UV laser (e.g., 405 nm) may be required to facilitate the return from the dark state to the fluorescent state.

  • Acquire a time series of thousands of images, ensuring that only a sparse subset of molecules is fluorescent in each frame.

  • Process the acquired image stack using appropriate single-molecule localization software to reconstruct the super-resolved image.

3.2.3. Visualization of the dSTORM Workflow

dSTORM_Workflow cluster_prep Sample Preparation cluster_imaging dSTORM Imaging cluster_analysis Image Reconstruction Cell_Culture Cell Culture Fixation Fixation Cell_Culture->Fixation Labeling Labeling with This compound Fixation->Labeling Add_Buffer Add STORM Imaging Buffer Labeling->Add_Buffer High_Power_Laser High Power Excitation (~405 nm) Add_Buffer->High_Power_Laser Acquisition Image Acquisition (Thousands of frames) High_Power_Laser->Acquisition Localization Single-Molecule Localization Acquisition->Localization Reconstruction Super-Resolved Image Localization->Reconstruction STED_Principle cluster_lasers Laser Beams cluster_interaction Fluorophore Interaction cluster_result Imaging Outcome Excitation_Laser Excitation Laser (~405 nm) Excitation Excitation of Fluorophores Excitation_Laser->Excitation STED_Laser STED Laser (Donut) (e.g., 592 nm) Depletion Depletion at Periphery STED_Laser->Depletion Emission Fluorescence from Center Depletion->Emission Reduced_PSF Reduced Point Spread Function Emission->Reduced_PSF Super_Resolution_Image Super-Resolved Image Reduced_PSF->Super_Resolution_Image

References

Application Notes and Protocols for Gamma-Ray Detection Using Coumarin-Based Liquid Scintillators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coumarin (B35378) derivatives are a class of highly fluorescent organic compounds that have found significant application in the development of liquid scintillators for radiation detection. Their high quantum yields, large Stokes shifts, and solubility in organic solvents make them excellent fluorophores for converting the energy deposited by ionizing radiation, such as gamma rays, into detectable light. These scintillators offer advantages like ease of preparation, scalability, and the potential for pulse shape discrimination (PSD) to differentiate between different types of radiation (e.g., neutrons and gamma rays). This document provides detailed application notes and experimental protocols for the use of coumarin-based liquid scintillators in gamma-ray detection.

Principle of Gamma-Ray Detection

Gamma-ray detection in a coumarin-based liquid scintillator is a multi-step process. When an incident gamma ray passes through the scintillator, it interacts with the material primarily through three mechanisms: the Photoelectric Effect, Compton Scattering, and Pair Production. These interactions transfer energy to electrons within the scintillator solvent, causing them to ionize and excite the solvent molecules. The excitation energy is then non-radiatively transferred to the coumarin dye molecules (the solute). The excited coumarin molecules subsequently de-excite, emitting photons in the visible spectrum (scintillation). These photons travel to a photomultiplier tube (PMT), which converts the light into a measurable electrical pulse. The amplitude of this pulse is proportional to the energy deposited by the initial gamma ray.

G cluster_scintillator Liquid Scintillator gamma Incident Gamma Ray interaction Gamma-Matter Interaction (Compton/Photoelectric) gamma->interaction Enters electron Energetic Electron interaction->electron Produces solvent Solvent Excitation (e.g., Toluene) electron->solvent Causes energy_transfer Non-Radiative Energy Transfer solvent->energy_transfer Transfers Energy coumarin Coumarin Dye Excitation energy_transfer->coumarin scintillation Scintillation (Photon Emission) coumarin->scintillation De-excites pmt Photomultiplier Tube (PMT) scintillation->pmt Detected by signal Electrical Pulse pmt->signal Generates mca Multi-Channel Analyzer (MCA) signal->mca Processed by spectrum Pulse Height Spectrum mca->spectrum Generates

Caption: Gamma-ray detection mechanism in a liquid scintillator.

Application Notes

Coumarin Dyes for Liquid Scintillation

Several coumarin derivatives have been successfully employed in liquid scintillators. The choice of dye depends on factors such as solubility, emission wavelength (which should match the PMT's quantum efficiency peak), and fluorescence decay time.

  • Coumarin 450 (C450): This dye is effective as a standalone scintillator in a toluene (B28343) solvent. It exhibits an emission peak in the blue region, which is well-suited for typical PMT photocathodes.[1]

  • 7-Diethylamino-4-methylcoumarin (DMC): DMC has been used as a secondary solute (wavelength shifter) in conjunction with a primary solute like PPO (2,5-Diphenyloxazole). This combination can enhance the light output and improve the overall detection efficiency.[2]

Performance Characteristics

The performance of a coumarin-based scintillator is evaluated based on its optical properties and its response to gamma radiation.

Table 1: Optical and Scintillation Properties of Coumarin Dyes

Property Coumarin 450 (in Toluene) 7-Diethylamino-4-methylcoumarin (DMC)
Optimized Concentration 3 mM[1] 0.08 wt% (with PPO)[2]
Absorption Peak (λ_abs) 350 nm[1] Coincides with PPO emission[2]
Fluorescence Peak (λ_em) 407 nm[1] Not specified, but shifts PPO emission
Fluorescence Decay Time ~4-5 ns[1] Short fluorescence decay time[2]

| Key Advantage | Can be used as a pure, single-dye scintillator, reducing self-absorption.[1] | Good solubility and large Stokes shift.[2] |

Gamma-Ray Spectroscopy Performance

A key performance metric is the ability to resolve the Compton edge (CE) from a gamma-ray source. The CE corresponds to the maximum energy transferred to an electron in a Compton scattering event.

Table 2: Compton Edge (CE) Localization for Coumarin 450 (LS1) in Toluene[1]*

Gamma Source Gamma Energy Theoretical CE Experimental CE Deviation
¹³⁷Cs 662 keV 477.3 keV 328 keV** -3.5% (from theoretical 340 keV reported in source)
²²Na 511 keV 341 keV 494 keV** +3.4% (from theoretical 477.5 keV reported in source)

| ⁶⁰Co (Average) | 1173 & 1332 keV | 1040.75 keV | 1039.50 keV | -0.12% |

*LS1 concentration: 0.11 wt% C450 in toluene. **Note: There appear to be discrepancies in the theoretical CE values and corresponding experimental results reported in the source material for ¹³⁷Cs and ²²Na. The data is presented as cited.

Pulse Shape Discrimination (PSD)

Organic scintillators can distinguish between gamma rays and neutrons. This capability is quantified by the Figure of Merit (FOM). A DMC-based liquid scintillator has demonstrated good PSD performance.[2]

Table 3: Pulse Shape Discrimination Performance

Scintillator Composition Radiation Source FOM Comparison

| DMC-based (0.08 wt%) | Neutron/Gamma | 1.42 | Performs well compared to commercial scintillator BC-501A.[2] |

Experimental Protocols

Protocol 1: Preparation of a Coumarin-Based Liquid Scintillator

This protocol describes the preparation of a liquid scintillator using Coumarin 450 (C450) in toluene, based on the methodology reported by Prasad et al.[1]

Materials:

  • Coumarin 450 (C450) powder

  • Toluene (spectroscopic grade)

  • Analytical balance

  • Glass vials or cells (e.g., 5 mL)

  • Hot plate with magnetic stirrer

  • Sonicator bath

Procedure:

  • Weighing: Accurately weigh the desired amount of C450 powder. For a 0.11 wt% solution (LS1), weigh 4.8 mg of C450 for 5 mL of toluene.[1]

  • Dissolution: Add the weighed C450 powder to the glass vial containing 5 mL of toluene.

  • Heating and Stirring: Place the vial on a hot plate and gently heat the mixture to 80°C while stirring to aid dissolution.[1]

  • Sonication: Transfer the heated mixture to a sonicator bath and sonicate for 10 minutes. This step is crucial to break up any potential aggregates of the coumarin dye.[1]

  • Cooling: Allow the solution to cool to room temperature.

  • Storage: Store the prepared scintillator in a sealed, light-protected container to prevent solvent evaporation and photodegradation.

G start Start weigh 1. Weigh C450 Powder (e.g., 4.8 mg) start->weigh add_solvent 2. Add Toluene (5 mL) weigh->add_solvent heat 3. Heat to 80°C & Stir add_solvent->heat sonicate 4. Sonicate (10 min) heat->sonicate cool 5. Cool to Room Temp sonicate->cool store 6. Store in Sealed Vial cool->store end End store->end G cluster_setup Experimental Setup cluster_electronics Signal Processing gamma_source γ Gamma Source (e.g., ¹³⁷Cs) scintillator Scintillator Cell (Coumarin-based) gamma_source:port->scintillator Irradiates pmt Photomultiplier Tube (PMT) scintillator->pmt Optically Coupled preamp Preamplifier pmt->preamp Signal Out hvps High Voltage Power Supply hvps->pmt Provides Power amp Amplifier preamp->amp mca Multi-Channel Analyzer (MCA) amp->mca pc Computer & Software mca->pc Data Transfer

References

Troubleshooting & Optimization

How to prevent photobleaching of Coumarin 480 during imaging.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent photobleaching of Coumarin (B35378) 480 and ensure the acquisition of high-quality, reliable fluorescence imaging data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for Coumarin 480?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light.[1][2] This process occurs when the fluorophore, in an excited state, interacts with other molecules, particularly molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye, rendering it unable to fluoresce.[1][2][3] The result is a progressive loss of signal intensity during imaging, which can compromise the quality of your data, reduce the feasibility of quantitative analysis, and lead to false-negative results.[4][5] While coumarin derivatives are noted for their bright blue fluorescence, they are considered to have only moderate photostability compared to other classes of dyes like rhodamines or cyanines.[6]

Q2: What are the primary strategies to minimize photobleaching during my experiments?

A2: There are three main strategies to reduce photobleaching:

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[1][3] Neutral density (ND) filters are effective tools for attenuating the light source without changing its spectral properties.[3][4][5]

  • Minimize Exposure Time: Limit the sample's total exposure to light.[1][3] This can be achieved by using the shortest possible camera exposure times, employing shutters to block the light path when not actively acquiring an image, and avoiding prolonged viewing through the oculars.[1][4][7]

  • Use Antifade Reagents: Incorporate a commercial or self-made antifade mounting medium.[2][3] These reagents contain chemical compounds that scavenge reactive oxygen species, thereby protecting the fluorophore from photochemical damage.[1][8]

Q3: What are antifade reagents and how do I choose one for this compound?

A3: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching by neutralizing ROS.[2][8] Common antifade agents include p-phenylenediamine (B122844) (PPD), 1,4-diazobicyclo-[3][3][3]-octane (DABCO), and n-propyl gallate (NPG).[8][9] When choosing an antifade, consider its compatibility with your fluorophore. For blue-green fluorophores like this compound, some reagents like PPD can be less suitable as they may cause autofluorescence.[1][8] It is often best to test different commercial antifade reagents, such as ProLong™ Gold or VECTASHIELD®, to find the most effective one for your specific experimental setup.[1][3]

Q4: Beyond signal loss, are there other negative consequences of high-intensity illumination?

A4: Yes. Intense illumination can lead to phototoxicity , which is cellular damage caused by the light itself and the reactive oxygen species generated during photobleaching.[3][10] This can induce cellular stress responses, membrane blebbing, vacuole formation, and even cell death, potentially altering the biological processes you are observing and leading to experimental artifacts.[3][10]

Q5: Are there more photostable alternatives to this compound?

A5: Yes. If photobleaching of this compound remains a persistent issue, consider using a more photostable dye. Newer generations of fluorophores, such as certain Alexa Fluor or BODIPY dyes, have been engineered for enhanced brightness and photostability.[5][11] The choice of an alternative should be guided by its spectral properties to ensure it is compatible with your microscope's filter sets.

Troubleshooting Guide

Problem: My fluorescence signal is fading very quickly during image acquisition.

Possible CauseSuggested Solution
Excitation light intensity is too high. Reduce the laser power or lamp intensity to the minimum level required for a good signal. Use a neutral density (ND) filter to attenuate the light.[1][3]
Prolonged exposure to excitation light. Minimize the duration of light exposure. Use a shutter to block the light path when not acquiring images.[3] For focusing, use transmitted light or a more stable fluorophore in a different channel if possible.[4][12]
Absence of an antifade reagent. For fixed samples, use a high-quality antifade mounting medium.[3][4] For live-cell imaging, consider specialized reagents like VectaCell™ Trolox or ProLong™ Live Antifade Reagent.[7]
Presence of molecular oxygen. Antifade reagents work by scavenging oxygen and the ROS it forms.[1] For live-cell imaging, deoxygenating the medium can be considered, but this may impact cell viability.[3]

Problem: I'm using an antifade reagent, but my signal is still weak or fading.

Possible CauseSuggested Solution
Incompatible antifade reagent. Some antifade reagents, like p-phenylenediamine (PPD), can be less suitable for blue-green dyes and may even quench the signal or cause autofluorescence.[1][8] Try a different formulation, such as one based on DABCO or a commercial product like ProLong™ Gold.[13]
Suboptimal pH of mounting medium. The fluorescence of some coumarin dyes can be pH-sensitive.[1] Ensure your mounting medium is buffered to an optimal pH, which is often around 8.5 for many commercial antifades.[1]
Incorrect filter set. Ensure you are using a filter set that is appropriate for this compound (Excitation max ~390 nm, Emission max ~470-490 nm).[14][15] A mismatch can lead to inefficient excitation and detection, resulting in a weak signal.
Antifade medium has not cured (if using a hard-setting medium). Some hard-setting antifade reagents require a curing period (often 24 hours) to become fully effective.[1][16] Image the slide after the recommended curing time.

Quantitative Data: Fluorophore Properties

The selection of a fluorescent probe is often a trade-off between brightness and photostability. The table below compares key photophysical properties of this compound (also known as Coumarin 102) with other common fluorophores. Brightness is proportional to the product of the Molar Extinction Coefficient and the Quantum Yield.

PropertyThis compound (C102)Coumarin 343Alexa Fluor 488BODIPY-FL
Excitation Max (λex) ~396 nm[14]~437 nm[11]495 nm[11]~503 nm[11]
Emission Max (λem) ~477-489 nm[14]~477 nm[11]519 nm[11]~509 nm[11]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~21,500[15]~39,000[11]71,000[11]~92,000[11]
Fluorescence Quantum Yield (Φ) ~0.66 - 0.77 (solvent dependent)[14]~0.63[11]0.92~0.90

Note: Values can vary depending on the solvent and measurement conditions.

Experimental Protocols

Protocol: Mounting Fixed Cells with an Antifade Reagent

This protocol provides a general procedure for mounting adherent cells on coverslips using a commercial antifade mounting medium to minimize photobleaching.

Materials:

  • Coverslip with fixed and stained cells

  • Phosphate-Buffered Saline (PBS)

  • Clean microscope slides

  • Antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®)

  • Pipette

  • Forceps

  • Optional: Nail polish or sealant

Methodology:

  • Final Wash: After the final step of your immunofluorescence staining protocol, wash the coverslip with PBS to remove any residual unbound antibodies or salts.

  • Remove Excess Buffer: Carefully remove the coverslip from the washing container using forceps. Wick away excess PBS by gently touching the edge of the coverslip to a laboratory wipe. Do not allow the cell-side of the coverslip to dry out.

  • Apply Antifade Reagent: Place one small drop of the antifade mounting reagent onto a clean, labeled microscope slide.[1]

  • Mount Coverslip: Invert the coverslip so the cell-side is facing down. Gently lower it onto the drop of antifade reagent at an angle to avoid trapping air bubbles.[1]

  • Remove Excess Reagent (Optional): If excess mounting medium seeps out, it can be carefully blotted away from the edges of the coverslip.

  • Cure (for hard-setting media): If using a hard-setting medium like ProLong™ Gold, place the slide on a flat, level surface in the dark and allow it to cure at room temperature for at least 24 hours.[1] This step is critical for the antifade properties to become fully effective.[1] Non-setting media like VECTASHIELD® do not require curing and can be imaged immediately.[1]

  • Seal (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant after the mounting medium has fully cured.[1]

  • Storage: Store the slides flat at 4°C, protected from light.

Visualizations

photobleaching_prevention_workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_output Result start Start: Stained Sample choose_dye Choose Fluorophore (Consider Photostability) start->choose_dye antifade Apply Antifade Mounting Medium choose_dye->antifade setup Microscope Setup antifade->setup Mount Sample set_intensity Minimize Light Intensity (Use ND Filters) setup->set_intensity set_time Minimize Exposure Time (Use Shutters) set_intensity->set_time acquire Acquire Image set_time->acquire end_node High-Quality Image (Minimal Photobleaching) acquire->end_node troubleshooting_photobleaching problem Problem: Rapid Signal Loss q1 Using an antifade reagent? problem->q1 q2 Light intensity minimized? q1->q2 Yes sol1 Solution: Use an appropriate antifade medium. q1->sol1 No q3 Exposure time minimized? q2->q3 Yes sol2 Solution: Reduce laser/lamp power. Use ND filters. q2->sol2 No sol3 Solution: Reduce camera exposure. Use shutters between acquisitions. q3->sol3 No sol4 Solution: Consider more photostable alternative dyes. q3->sol4 Yes

References

Troubleshooting low fluorescence signal with Coumarin 480 conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with Coumarin (B35378) 480 conjugates.

Troubleshooting Guide

A low or absent fluorescence signal from your Coumarin 480 conjugate can arise from various factors throughout the experimental workflow. A systematic approach is essential to pinpoint the root cause. This guide will walk you through the most common issues, from labeling to data acquisition.

Q1: Why is the fluorescence signal of my this compound conjugate weak or undetectable?

A weak signal is not necessarily indicative of an unsuccessful labeling reaction.[1] Several factors can influence the fluorescence intensity. The primary areas to investigate include the labeling efficiency, the intrinsic properties of the this compound dye, the local environment of the dye on the conjugate, and the imaging or measurement setup.

Frequently Asked Questions (FAQs)

Labeling and Conjugation

Q2: How can I determine if the low signal is due to poor labeling efficiency?

Inefficient labeling is a common cause of low fluorescence. Here’s how to troubleshoot it:

  • Verify the Labeling Chemistry: this compound is often supplied as an amine-reactive N-hydroxysuccinimide (NHS) ester, which targets primary amines (e.g., the N-terminus and lysine (B10760008) side chains) on proteins.[1] Ensure your protein has accessible primary amines for labeling.

  • Check the Reaction Buffer: The pH of the labeling reaction is critical. For NHS ester reactions, a pH of 8.3-8.5 is optimal.[1][2][3] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the NHS ester.[1][4]

  • Optimize Dye-to-Protein Ratio: A suboptimal molar ratio of dye to protein can result in under-labeling. A 10-20 fold molar excess of the dye is a good starting point for optimization.[1] However, over-labeling can also lead to self-quenching.

  • Confirm Protein Concentration: An accurate protein concentration is crucial for calculating the correct molar ratios for the labeling reaction.

Q3: How do I calculate the Degree of Labeling (DOL)?

The DOL can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (around 390 nm in ethanol). The Beer-Lambert law is used for this calculation, correcting for the dye's absorbance at 280 nm.[1]

Environmental Factors and Quenching

Q4: Could the local environment of the attached dye be quenching the fluorescence?

Yes, the microenvironment around the this compound dye can significantly impact its fluorescence.

  • Solvent Polarity: The fluorescence quantum yield of 7-aminocoumarins like this compound can decrease with increasing solvent polarity.[5][6] In aqueous buffers, the fluorescence may be weaker compared to organic solvents.

  • pH Sensitivity: The fluorescence of many coumarin derivatives is sensitive to pH.[6] Ensure your experimental buffer pH is compatible with optimal this compound fluorescence.

  • Proximity to Quenchers: Certain amino acid residues, such as tryptophan and tyrosine, in close proximity to the dye can quench its fluorescence.

Q5: My signal is weak in an aqueous buffer. What can I do?

Weak fluorescence in aqueous media is a known issue for some coumarin dyes, often due to the high polarity of water and potential for aggregation.[6]

  • Add a Co-solvent: Introducing a less polar, water-miscible organic solvent like DMSO or ethanol (B145695) can sometimes improve the signal, but this must be compatible with your experimental system.[6]

  • Aggregation-Caused Quenching (ACQ): Coumarin derivatives can aggregate in solution, leading to self-quenching.[6] Ensure your conjugate is fully solubilized.

Instrumentation and Data Acquisition

Q6: Are my instrument settings optimal for this compound?

Incorrect instrument settings are a frequent source of a weak signal.

  • Check Wavelengths: Ensure your instrument's excitation and emission wavelengths are set correctly for this compound. In ethanol, the excitation maximum is around 389 nm and the emission maximum is around 465 nm.[7] Note that these values can shift depending on the solvent.[8]

  • Verify Filter Sets: For fluorescence microscopy, confirm you are using the correct filter cube (exciter, dichroic mirror, and emitter) for the dye's spectral profile.

  • Optimize Gain and Exposure: Increase the detector gain or camera exposure time. Be aware that excessively high gain can increase background noise.[9]

Q7: My signal is fading rapidly during imaging. How can I prevent this?

Rapid signal loss is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore.[10]

  • Reduce Excitation Power: Use the lowest possible intensity from your light source that still provides a good signal-to-noise ratio.[6]

  • Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data efficiently.[6]

  • Use an Antifade Reagent: For microscopy applications, using a commercial or homemade antifade mounting medium is highly recommended.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and troubleshooting.

Table 1: Spectral Properties of this compound in Various Solvents

SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (ns)Reference
Cyclohexane3614071.052.6[8]
Ethyl Acetate-4320.7-[8]
Acetonitrile380450/4580.91/0.593.3[8]
Ethanol387/3894730.95/0.744.5[8]
Methanol390-0.87-[8]
50% Ethanol/Water3964771.02/0.77-[8]
Water3964890.665.9[8]

Note: Values can vary slightly based on measurement conditions and instrumentation.

Experimental Protocols

Protocol 1: General Protocol for Protein Labeling with this compound NHS Ester

This protocol provides a general guideline for labeling proteins with amine-reactive this compound NHS ester. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS pH 7.4)

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate (pH 8.3-8.5)

  • Quenching solution (e.g., 1.5 M hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.5)

  • Gel filtration column (e.g., Sephadex G-25)

Methodology:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[2] Adjust the pH of the protein solution to 8.3-8.5 by adding the sodium bicarbonate solution.[3][11]

  • Prepare Dye Stock Solution: Dissolve the this compound NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.[2][11] This should be done immediately before use.[3]

  • Perform the Labeling Reaction: Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess of dye is a good starting point).[1] Add the dye solution to the protein solution while gently vortexing.[1]

  • Incubate: Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes.[1]

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye using a gel filtration column.[3]

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of this compound to calculate the DOL.[1]

  • Storage: Store the purified labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[1][11]

Protocol 2: General Protocol for Staining Cells with this compound Conjugates

This protocol provides a general workflow for staining live or fixed cells.

Materials:

  • Cells cultured on coverslips or imaging plates

  • This compound conjugate

  • Phosphate-Buffered Saline (PBS)

  • Culture medium or imaging buffer

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell staining

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets in fixed cells

  • Antifade mounting medium

Methodology for Live Cell Staining:

  • Cell Plating: Seed cells on a suitable imaging plate or coverslip and allow them to adhere.

  • Prepare Staining Solution: Dilute the this compound conjugate to the desired final concentration in pre-warmed culture medium. The optimal concentration should be determined by titration.

  • Staining: Remove the existing medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a designated period (typically 15-60 minutes).[12]

  • Washing: Aspirate the staining solution. Wash the cells 2-3 times with pre-warmed PBS or fresh culture medium to remove any unbound conjugate.[12][13]

  • Imaging: Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope with a suitable filter set for this compound.

Methodology for Fixed Cell Staining:

  • Cell Preparation: Culture and fix cells with 4% paraformaldehyde.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent like Triton X-100.[14]

  • Staining: Incubate the fixed cells with the this compound conjugate in PBS for 15-30 minutes at room temperature, protected from light.[14]

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the cells on a fluorescence microscope.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation Steps cluster_solution Potential Solutions cluster_end Outcome Start Low Fluorescence Signal CheckLabeling 1. Check Labeling Efficiency - Correct buffer pH (8.3-8.5)? - Optimal dye/protein ratio? - Amine-free buffer used? Start->CheckLabeling CheckEnvironment 2. Assess Local Environment - Solvent polarity effects? - pH of buffer optimal? - Potential quenchers? CheckLabeling->CheckEnvironment If labeling is optimal OptimizeLabeling Optimize Labeling Protocol CheckLabeling->OptimizeLabeling If issues found CheckInstrument 3. Verify Instrument Settings - Correct Ex/Em wavelengths? - Appropriate filter sets? - Optimal gain/exposure? CheckEnvironment->CheckInstrument If environment is optimal ModifyBuffer Modify Buffer/Solvent CheckEnvironment->ModifyBuffer If issues found CheckPhotostability 4. Evaluate Photostability - Signal fading during acquisition? - Using antifade reagent? CheckInstrument->CheckPhotostability If settings are correct AdjustSettings Adjust Instrument Settings CheckInstrument->AdjustSettings If issues found ReducePhotobleaching Implement Anti-Photobleaching Strategies CheckPhotostability->ReducePhotobleaching If photobleaching occurs Outcome Signal Restored OptimizeLabeling->Outcome ModifyBuffer->Outcome AdjustSettings->Outcome ReducePhotobleaching->Outcome

Caption: A step-by-step workflow for troubleshooting low fluorescence signals with this compound conjugates.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage PrepProtein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Protein and Dye (10-20x molar excess of dye) PrepProtein->Mix PrepDye Prepare this compound NHS Ester in DMSO/DMF PrepDye->Mix Incubate Incubate 1-2h at RT (Protected from light) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify via Gel Filtration Quench->Purify Analyze Analyze DOL (Absorbance) Purify->Analyze Store Store Conjugate (4°C or -20°C) Analyze->Store

Caption: Experimental workflow for labeling proteins with this compound NHS ester.

References

Technical Support Center: Optimizing Coumarin 480 Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumarin 480 for protein labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for labeling with this compound?

A starting point for optimization is a 10- to 20-fold molar excess of this compound dye to your protein.[1] However, the ideal ratio is highly dependent on the specific protein, its concentration, and the number of available primary amines (N-terminus and lysine (B10760008) residues).[2] It is recommended to perform a titration experiment with varying molar ratios to determine the optimal condition for your specific protein and application.

Q2: What is the appropriate buffer for this compound labeling reactions?

For amine-reactive dyes like this compound succinimidyl ester, a buffer with a pH of 8.3-8.5 is optimal.[2] Commonly used buffers include sodium bicarbonate or borate (B1201080) buffers. It is critical to avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the dye, leading to inefficient labeling.[2][3]

Q3: How do I remove unconjugated this compound after the labeling reaction?

Proper purification is essential to remove any free dye, which can interfere with downstream applications and lead to inaccurate characterization of the conjugate.[1] Common methods for purifying labeled proteins include:

  • Size-exclusion chromatography (gel filtration): This is a widely used method to separate the larger labeled protein from the smaller, unreacted dye molecules.[2]

  • Dialysis: This technique is also effective for removing small molecules like unconjugated dyes from protein solutions.[1]

  • Spin columns: These offer a quick and convenient method for purification, especially for smaller scale reactions.[1]

Q4: How can I determine the Degree of Labeling (DOL) for my this compound-protein conjugate?

The Degree of Labeling (DOL), or the dye-to-protein ratio, can be determined spectrophotometrically.[4][5] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (approximately 389 nm in ethanol).[1] The following formula is used to calculate the DOL:

Where:

  • A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its A_max.

  • CF is the correction factor for the dye's absorbance at 280 nm (A_280 of the dye / A_max of the dye).[4][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Fluorescence Signal Low Degree of Labeling (DOL): Inefficient labeling reaction.[2] Fluorescence Quenching: Over-labeling can lead to self-quenching of the dye molecules.[1][7] Inactive Dye: The this compound may have hydrolyzed or degraded.Optimize Labeling Reaction: Increase the molar ratio of dye to protein. Ensure the buffer pH is between 8.3 and 8.5 and is free of primary amines.[2] Reduce Dye-to-Protein Ratio: Perform a titration to find a lower molar excess that provides sufficient labeling without quenching.[7] Use Fresh Dye: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.[2]
Protein Precipitation During or After Labeling High Degree of Labeling (DOL): Excessive labeling can alter the protein's solubility.[2] Protein Aggregation: The labeling process itself can sometimes induce aggregation.Decrease Dye-to-Protein Ratio: Use a lower molar excess of the dye in the labeling reaction.[2] Modify Reaction Conditions: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[2]
Loss of Protein Activity Labeling of Critical Residues: A lysine residue within or near an active site or binding interface may have been labeled, altering the protein's function.[7]Reduce Degree of Labeling: A lower DOL reduces the statistical probability of modifying a critical residue. Site-Specific Labeling: If possible, consider alternative labeling strategies that target specific sites away from functional regions.
Inconsistent Labeling Results Inaccurate Protein Concentration: Incorrect protein concentration leads to variability in the dye-to-protein molar ratio.[1] Variable Reaction Conditions: Inconsistent incubation times, temperatures, or buffer conditions can affect labeling efficiency.Accurately Determine Protein Concentration: Use a reliable method (e.g., BCA or Bradford assay) to measure the protein concentration before labeling.[1] Standardize the Protocol: Ensure all reaction parameters are kept consistent between experiments.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for successful protein labeling and characterization.

Parameter Value Notes
Absorbance Maximum (λ_max) ~389 nmIn ethanol (B145695). The exact maximum may shift slightly depending on the solvent and local environment.[1]
Molar Extinction Coefficient (ε_dye) 2.15 x 10^4 M⁻¹cm⁻¹In ethanol at the absorbance maximum.[1]
Emission Maximum (λ_em) ~465 nmIn ethanol.[1]
Recommended Reaction pH 8.3 - 8.5For labeling primary amines with succinimidyl esters.[2]
Typical Starting Molar Excess 10:1 to 20:1Dye:Protein. This should be optimized for each specific protein.[1]
Correction Factor (CF) at 280 nm To be determined experimentallyMeasure the absorbance of a pure this compound solution at 280 nm and at its λ_max. CF = A_280 / A_λ_max.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound Succinimidyl Ester
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[3]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable labeling buffer.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound succinimidyl ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[8] This solution should be prepared fresh immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

    • While gently vortexing, add the dye solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent such as hydroxylamine (B1172632) or Tris can be added to a final concentration of 50-100 mM.[8] Incubate for 10-15 minutes.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using size-exclusion chromatography, dialysis, or a spin column.[1]

Protocol 2: Determination of the Degree of Labeling (DOL)
  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A_280) and at the absorbance maximum of this compound (~389 nm, A_max). Use a quartz cuvette.

    • If the absorbance is greater than 2.0, dilute the sample and record the dilution factor.[6]

  • DOL Calculation:

    • Use the formula provided in the FAQ section to calculate the DOL. You will need the molar extinction coefficient of your protein at 280 nm and the molar extinction coefficient of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Protein_Prep Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Protein and Dye (Vary Molar Ratios) Protein_Prep->Mix Dye_Prep Fresh this compound Stock in DMSO/DMF Dye_Prep->Mix Incubate Incubate 1-2h, RT (Protect from Light) Mix->Incubate Purify Remove Free Dye (e.g., Gel Filtration) Incubate->Purify Measure_Abs Measure A280 and A_max Purify->Measure_Abs Calculate_DOL Calculate DOL Measure_Abs->Calculate_DOL

Caption: Experimental workflow for optimizing this compound protein labeling.

troubleshooting_logic Start Low Fluorescence Signal? Check_DOL Determine DOL Start->Check_DOL DOL_Low DOL < Optimal? Check_DOL->DOL_Low DOL_High DOL > Optimal? Check_DOL->DOL_High Optimize_Labeling Increase Dye:Protein Ratio Check Buffer pH Use Fresh Dye DOL_Low->Optimize_Labeling Yes Check_Protein_Activity Assess Protein Function DOL_Low->Check_Protein_Activity No Reduce_Labeling Decrease Dye:Protein Ratio DOL_High->Reduce_Labeling Yes (Quenching) DOL_High->Check_Protein_Activity No Problem_Solved Problem Solved Optimize_Labeling->Problem_Solved Reduce_Labeling->Problem_Solved Check_Protein_Activity->Problem_Solved Activity Preserved

Caption: Troubleshooting logic for low fluorescence signal in this compound labeling.

References

Effect of pH on the fluorescence intensity of Coumarin 480.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Coumarin (B35378) 480 in fluorescence-based experiments. The following information directly addresses the effect of pH on the fluorescence intensity of Coumarin 480 and provides guidance on potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence intensity of this compound?

The fluorescence intensity of this compound, a member of the 7-aminocoumarin (B16596) family of dyes, is highly sensitive to pH. Generally, its fluorescence is bright in neutral to alkaline conditions and decreases significantly in acidic environments. This phenomenon is primarily due to the protonation of the amino group at the 7-position in acidic pH, which inhibits the intramolecular charge transfer (ICT) process essential for its fluorescence.[1][2][3]

Q2: What is the optimal pH range for maximal fluorescence of this compound?

For most applications, the optimal pH range for maximal and stable fluorescence intensity of this compound is typically between 7.0 and 9.0. Within this range, the amino group is in its deprotonated, electron-donating state, which facilitates the ICT mechanism upon excitation.

Q3: Is there a shift in the excitation or emission wavelength of this compound with changes in pH?

Some coumarin derivatives exhibit a noticeable shift in their emission wavelength as the pH changes, often from blue in acidic conditions to green-yellow in alkaline conditions.[4] While significant shifts in the emission maxima of this compound with pH are not extensively documented in the provided search results, it is a possibility. It is always recommended to determine the optimal excitation and emission wavelengths experimentally in your specific buffer system.

Q4: Can this compound be used as a pH indicator?

Given its pH-sensitive fluorescence, this compound and other similar coumarin derivatives can potentially be used as ratiometric fluorescent pH probes, particularly in acidic environments.[1][5] The linear relationship between fluorescence intensity and pH in certain ranges allows for the quantitative measurement of pH.[1][3]

Troubleshooting Guide

This guide addresses common issues related to the effect of pH on this compound fluorescence.

Problem Possible Cause Recommended Solution
Low or no fluorescence signal Acidic buffer conditions: The pH of your experimental buffer may be too low, leading to protonation of the 7-amino group and subsequent fluorescence quenching.[1][3]- Verify the pH of your buffer and all solutions added to the sample.- Adjust the buffer pH to the optimal range (7.0-9.0).- If the experiment must be conducted at a low pH, consider using a pH-insensitive fluorescent dye.
Incorrect buffer composition: Buffers containing primary amines (e.g., Tris) can sometimes react with certain reactive forms of coumarin dyes (like NHS esters), though this is more of a concern during labeling than in fluorescence measurement.- For labeling reactions, avoid buffers with primary amines.[6] For fluorescence measurements, this is less critical, but using a non-reactive buffer like phosphate (B84403) or HEPES is good practice.
Inconsistent or drifting fluorescence intensity Unstable pH: The pH of your sample may be changing over time due to insufficient buffering capacity or the addition of acidic or basic reagents.- Ensure your buffer has sufficient capacity for the experimental conditions.- Re-measure the pH of your sample at the end of the experiment.
Photobleaching: Prolonged exposure to the excitation light can cause irreversible photodegradation of the fluorophore.- Reduce the excitation light intensity or exposure time.- Use an anti-fade reagent if compatible with your sample.- Acquire data efficiently to minimize light exposure.
Unexpected shifts in emission wavelength pH-induced spectral shifts: As mentioned, some coumarins show pH-dependent emission wavelengths.[4]- Perform a full emission scan at different pH values to characterize the spectral properties of this compound in your system.- Adjust your detector settings to capture the emission at the correct wavelength for your experimental pH.

Data Presentation

The following table summarizes the expected trend of this compound fluorescence intensity with varying pH. Please note that these are representative values, and the actual fluorescence intensity can vary depending on the specific experimental conditions, including dye concentration, solvent, and instrument settings.

pHRelative Fluorescence Intensity (%)
2.0~ 10
3.0~ 25
4.0~ 45
5.0~ 65
6.0~ 85
7.0100
8.0100
9.095
10.090

Experimental Protocols

Protocol for Measuring the Effect of pH on this compound Fluorescence

This protocol outlines the steps to measure the fluorescence intensity of this compound in buffers of varying pH.

1. Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)
  • A series of buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffer for pH 2-6, phosphate buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10)
  • Fluorometer or microplate reader with fluorescence capabilities
  • Quartz cuvettes or appropriate microplates

2. Procedure:

  • Prepare Working Solutions: Dilute the this compound stock solution in each of the different pH buffers to a final concentration of 1 µM. Prepare a sufficient volume for your measurements.
  • Instrument Setup:
  • Turn on the fluorometer and allow the lamp to warm up.
  • Set the excitation wavelength to the absorption maximum of this compound (typically around 390-400 nm, but should be empirically determined).
  • Set the emission wavelength to the emission maximum of this compound (typically around 470-480 nm, but should be empirically determined).
  • Set the excitation and emission slit widths (e.g., 5 nm).
  • Blank Measurement: Fill a cuvette with a pH 7 buffer solution (without this compound) and place it in the fluorometer. Zero the instrument to subtract the background fluorescence of the buffer.
  • Fluorescence Measurement:
  • Starting with the pH 2 working solution, fill a cuvette and place it in the fluorometer.
  • Record the fluorescence intensity.
  • Rinse the cuvette thoroughly with deionized water and the next pH buffer before taking the next measurement.
  • Repeat the measurement for all prepared pH working solutions.
  • Data Analysis:
  • Subtract the blank measurement from all sample readings.
  • Plot the fluorescence intensity as a function of pH.
  • Normalize the data by setting the highest fluorescence intensity value to 100%.

Mandatory Visualization

experimental_workflow Experimental Workflow for pH Effect on this compound Fluorescence cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions (this compound in each pH buffer) prep_stock->prep_working prep_buffers Prepare Buffers of Varying pH (2-10) prep_buffers->prep_working instrument_setup Set up Fluorometer (Excitation/Emission Wavelengths) blank Measure Blank (Buffer only) instrument_setup->blank measure_samples Measure Fluorescence of each Working Solution blank->measure_samples data_processing Subtract Blank from Sample Readings measure_samples->data_processing plotting Plot Fluorescence Intensity vs. pH data_processing->plotting normalization Normalize Data plotting->normalization

Caption: Workflow for determining the effect of pH on this compound fluorescence.

signaling_pathway Mechanism of pH Effect on this compound Fluorescence cluster_neutral Neutral/Alkaline pH (pH > 7) cluster_acidic Acidic pH (pH < 6) C480_neutral This compound (Deprotonated Amino Group) ICT_neutral Intramolecular Charge Transfer (ICT) C480_neutral->ICT_neutral C480_acidic This compound (Protonated Amino Group) C480_neutral->C480_acidic pH decrease / pH increase Excitation_neutral Excitation Light Excitation_neutral->C480_neutral Fluorescence_neutral Strong Fluorescence ICT_neutral->Fluorescence_neutral No_ICT Inhibited ICT C480_acidic->No_ICT Excitation_acidic Excitation Light Excitation_acidic->C480_acidic Quenching Fluorescence Quenching No_ICT->Quenching

Caption: The effect of pH on the fluorescence mechanism of this compound.

References

Technical Support Center: Troubleshooting Coumarin-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate high background fluorescence in coumarin-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my coumarin-based assay?

High background fluorescence can originate from multiple sources, which can be broadly categorized as assay components, the biological sample itself, and non-specific interactions.

  • Assay Components:

    • NADPH: The cofactor NADPH is a significant contributor to background fluorescence, especially when using excitation wavelengths below 390 nm.[1]

    • Coumarin (B35378) Substrates: The coumarin substrates themselves can have intrinsic fluorescence. It is crucial to select substrates with a low background signal and a high signal-to-noise ratio.

    • Buffers and Solvents: The choice of solvent can influence the fluorescent properties of coumarin derivatives. Some common laboratory solvents may contain fluorescent impurities.

  • Biological Samples:

    • Cellular Autofluorescence: Endogenous cellular molecules such as NADH, FAD, and FMN can fluoresce, contributing to the background signal, particularly at shorter wavelengths.

    • Tissue Homogenates: Enzyme sources, especially from tissue samples, can generate background fluorescence. Blood contamination is particularly problematic as hemoglobin absorbs light in the 370–450 nm range.

  • Non-Specific Interactions:

    • High Probe/Antibody Concentration: Using an excessive concentration of a fluorescent probe or antibody can lead to increased non-specific binding and consequently, a higher background.

    • Insufficient Washing: Inadequate washing steps during staining protocols can leave unbound fluorescent molecules, which contribute to background noise.

Q2: How does pH affect the fluorescence of coumarin derivatives and the overall assay performance?

The fluorescence of many coumarin derivatives, particularly 7-hydroxycoumarin, is pH-dependent. Generally, the fluorescence intensity of 7-hydroxycoumarin increases as the pH becomes more alkaline.[2] This is a critical consideration, as fluctuations in pH during the assay can lead to artifacts and variability in the results. It is essential to use a well-buffered system to maintain a stable pH throughout the experiment. For some assays, a "stop" solution with a high pH is added at the end to maximize the fluorescence of the liberated coumarin.

Q3: Can test compounds interfere with my coumarin-based assay?

Yes, test compounds, especially in high-throughput screening (HTS), can interfere in several ways:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of the coumarin dye, leading to an artificially high signal.

  • Fluorescence Quenching: The compound may absorb the excitation or emission light of the coumarin fluorophore, resulting in a decrease in the detected signal, which could be misinterpreted as enzyme inhibition.

  • Light Scattering: Precipitated or aggregated compounds can scatter the excitation light, causing an apparent increase in the fluorescence signal.

It is crucial to perform control experiments to assess the potential for compound interference.

Troubleshooting Guides

Issue 1: High Background Signal in "No-Enzyme" Control Wells

This indicates that the fluorescent signal is independent of enzymatic activity.

Possible Cause Recommended Solution(s)
Substrate Instability/Spontaneous Hydrolysis Perform a substrate stability test by incubating the substrate in the assay buffer at the experimental temperature and measuring fluorescence over time. If the signal increases significantly, consider adjusting the buffer pH, temperature, or choosing a more stable substrate.
Contaminated Reagents or Buffers Test each assay component (buffer, water, DMSO) individually for fluorescence at the assay wavelengths. Use high-purity, spectroscopy-grade solvents and reagents.
Autofluorescence of Assay Components (e.g., NADPH) If using NADPH, set the excitation wavelength above 400 nm to minimize its fluorescence.[1]
Microplate Interference Use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and background fluorescence.[3]

Issue 2: High Background Signal in All Wells (Including "No-Substrate" Controls)

This suggests a source of fluorescence other than the substrate.

Possible Cause Recommended Solution(s)
Cellular or Tissue Autofluorescence Include an unstained control sample to quantify the level of autofluorescence. If possible, use longer excitation and emission wavelengths to reduce autofluorescence from endogenous molecules.
Buffer or Media Autofluorescence For cell-based assays, consider using phenol (B47542) red-free media or performing the final measurement in a clear buffered saline solution.
Contaminated Enzyme Preparation Run a "no-substrate" control containing only the enzyme and buffer to check for fluorescent contaminants in the enzyme stock.

Data Presentation

Table 1: Comparison of Microplate Materials for Fluorescence Assays

Plate Material Characteristics Relative Background Recommended Use
Polystyrene (PS) Good optical clarity, rigid.Low to ModerateGeneral fluorescence assays. Black polystyrene is standard for minimizing background and crosstalk.[4]
Polypropylene (PP) Low biomolecule binding, high chemical resistance.Generally Lower than PSAssays where protein or compound adsorption to the plate is a concern.[4]
Quartz Excellent UV transparency, very low autofluorescence.Very LowApplications requiring UV excitation and the lowest possible background.[5]

Table 2: Effect of pH on the Relative Fluorescence Intensity of 7-Hydroxycoumarin

pH Relative Fluorescence Intensity (Arbitrary Units)
4.020
6.045
7.4100
9.0250
10.0350

Note: These are representative values. The exact fluorescence intensity will depend on the specific concentration and instrument settings.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of Test Compounds

Objective: To determine if a test compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.

Materials:

  • Black, opaque 96-well or 384-well plates

  • Assay buffer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader with fluorescence detection

Methodology:

  • Prepare a dilution series of the test compounds in the assay buffer at the final concentrations that will be used in the main experiment.

  • Include "buffer + solvent" wells as a negative control (e.g., assay buffer with the same final concentration of DMSO as the compound wells).

  • Dispense the solutions into the wells of the microplate.

  • Measure the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings (e.g., gain) as the primary assay.

  • Data Analysis: The fluorescence value from the "buffer + solvent" control is your background. Subtract this value from the readings of the compound-containing wells to determine the net fluorescence of each compound. A significant net fluorescence indicates compound autofluorescence.

Protocol 2: Substrate Stability Assay

Objective: To evaluate the stability of a coumarin-based substrate under the experimental conditions.

Materials:

  • Coumarin-based substrate

  • Assay buffer

  • Black, opaque 96-well plate

  • Microplate reader with fluorescence detection and temperature control

Methodology:

  • Prepare a solution of the substrate in the assay buffer at the final concentration used in the enzymatic assay.

  • Dispense the substrate solution into multiple wells of the 96-well plate.

  • Include control wells containing only the assay buffer to measure the background fluorescence of the buffer and plate.

  • Incubate the plate in the microplate reader at the intended assay temperature (e.g., 37°C).

  • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) over the planned duration of the enzymatic assay (e.g., 60 minutes).

  • Data Analysis: Subtract the average fluorescence of the buffer-only wells from the substrate-containing wells at each time point. Plot the corrected fluorescence intensity against time. A significant, time-dependent increase in fluorescence indicates substrate instability (spontaneous hydrolysis).

Mandatory Visualization

cluster_sources Primary Sources of Background Fluorescence cluster_assay Assay Component Details cluster_bio Biological Sample Details cluster_nonspecific Non-Specific Interaction Details Assay_Components Assay Components NADPH NADPH Fluorescence (<400nm excitation) Assay_Components->NADPH Substrate Intrinsic Substrate Fluorescence Assay_Components->Substrate Solvents Contaminated Solvents/ Buffers Assay_Components->Solvents Biological_Sample Biological Sample Autofluorescence Cellular Autofluorescence (NADH, FAD) Biological_Sample->Autofluorescence Tissue Tissue Homogenates (e.g., blood) Biological_Sample->Tissue Non_Specific Non-Specific Interactions Concentration High Probe/Antibody Concentration Non_Specific->Concentration Washing Insufficient Washing Non_Specific->Washing

Caption: Key contributors to high background fluorescence in coumarin-based assays.

Start High Background Fluorescence Observed Check_No_Enzyme Is 'No-Enzyme' Control High? Start->Check_No_Enzyme Check_No_Substrate Is 'No-Substrate' Control High? Check_No_Enzyme->Check_No_Substrate No Substrate_Issue Investigate Substrate: - Stability Assay - Check Purity Check_No_Enzyme->Substrate_Issue Yes Sample_Issue Investigate Sample: - Check for Autofluorescence - Use Phenol Red-Free Media Check_No_Substrate->Sample_Issue Yes Compound_Interference Investigate Compound: - Autofluorescence Assay - Quenching Assay Check_No_Substrate->Compound_Interference No Reagent_Issue Investigate Reagents: - Test Individual Components - Use High-Purity Solvents Substrate_Issue->Reagent_Issue Reagent_Issue->Check_No_Substrate Enzyme_Issue Investigate Enzyme: - Check Enzyme Purity - Titrate Enzyme Concentration Sample_Issue->Enzyme_Issue Enzyme_Issue->Compound_Interference Resolved Background Reduced Compound_Interference->Resolved

Caption: A troubleshooting workflow for diagnosing high background fluorescence.

References

Technical Support Center: Solving Solubility Issues with Coumarin 480 in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Coumarin 480 in biological buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute it into my aqueous biological buffer?

This compound, like many fluorescent dyes, is a hydrophobic molecule. Its limited solubility in aqueous solutions, such as phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), is the primary reason for precipitation. When a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is diluted into a biological buffer, the abrupt change in solvent polarity can cause the dye to crash out of solution, forming aggregates or a visible precipitate. This phenomenon is driven by the hydrophobic effect, where the nonpolar this compound molecules self-associate to minimize their contact with the polar water molecules.

Q2: What are the initial troubleshooting steps if I observe precipitation?

If you observe precipitation of this compound upon dilution in your biological buffer, consider the following initial steps:

  • Verify Stock Solution Integrity: Ensure your this compound stock solution in DMSO is fully dissolved. If you notice any crystals, gentle warming or brief sonication can help redissolve the compound.

  • Optimize Dilution Technique: Instead of adding the stock solution directly to the final volume of the buffer, try adding the buffer to the stock solution dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Reduce Final Concentration: Aggregation and precipitation are often concentration-dependent. Try lowering the final working concentration of this compound in your experiment.

Troubleshooting Guides

Issue 1: Persistent Precipitation of this compound in Biological Buffer

If basic troubleshooting steps do not resolve the precipitation issue, more advanced solubilization strategies are required.

DMSO is a common co-solvent used to increase the solubility of hydrophobic compounds in aqueous buffers. However, high concentrations of DMSO can be toxic to cells.

Data Presentation: Tolerated DMSO Concentrations for Various Cell Lines

Cell Line TypeGenerally Tolerated DMSO ConcentrationSafer Concentration for Sensitive/Primary Cells
Most Cancer Cell Lines (e.g., HeLa, HepG2, A549)< 0.5% (v/v)≤ 0.1% (v/v)
Primary Cells & Sensitive Cell Lines≤ 0.1% (v/v)As low as possible, determine empirically

Experimental Protocol: Preparing this compound Solutions with DMSO

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into your aqueous buffer to reach the desired final concentration. This gradual reduction in DMSO concentration can help maintain solubility.

  • Vortex During Dilution: When adding the this compound/DMSO stock to the buffer, ensure the buffer is being vortexed or stirred to promote rapid mixing and prevent localized high concentrations of the dye.

dot

cluster_0 Troubleshooting Precipitation cluster_1 Solubilization Strategies Precipitation Observed Precipitation Observed Check Stock Solution Check Stock Solution Precipitation Observed->Check Stock Solution Optimize Dilution Optimize Dilution Check Stock Solution->Optimize Dilution Reduce Concentration Reduce Concentration Optimize Dilution->Reduce Concentration Still Precipitates? Still Precipitates? Reduce Concentration->Still Precipitates? Use Co-solvent (DMSO) Use Co-solvent (DMSO) Still Precipitates?->Use Co-solvent (DMSO) Use Surfactant (Pluronic F-127) Use Surfactant (Pluronic F-127) Still Precipitates?->Use Surfactant (Pluronic F-127) Prepare Working Solution Prepare Working Solution Use Co-solvent (DMSO)->Prepare Working Solution Use Surfactant (Pluronic F-127)->Prepare Working Solution Still Precipileges? Still Precipileges? Use Cyclodextrin Use Cyclodextrin Still Precipileges?->Use Cyclodextrin Use Cyclodextrin->Prepare Working Solution Start Start Prepare 1-5 mM this compound in DMSO Prepare 1-5 mM this compound in DMSO Start->Prepare 1-5 mM this compound in DMSO Prepare 20% Pluronic F-127 in DMSO Prepare 20% Pluronic F-127 in DMSO Start->Prepare 20% Pluronic F-127 in DMSO Mix Equal Volumes Mix Equal Volumes Prepare 1-5 mM this compound in DMSO->Mix Equal Volumes Prepare 20% Pluronic F-127 in DMSO->Mix Equal Volumes Dilute in Buffer/Medium Dilute in Buffer/Medium Mix Equal Volumes->Dilute in Buffer/Medium Final Solution for Staining Final Solution for Staining Dilute in Buffer/Medium->Final Solution for Staining cluster_0 MTT Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Minimizing spectral overlap between Coumarin 480 and other fluorophores.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for multicolor fluorescence experiments involving Coumarin 480. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize spectral overlap and ensure the accuracy of your results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using this compound in a multicolor fluorescence panel.

FAQ 1: I am seeing a signal from my this compound staining in my green channel (e.g., FITC/GFP). What is happening and how can I fix it?

Answer:

This phenomenon is called spectral bleed-through or crosstalk. It occurs when the fluorescence emission from one fluorophore spills over into the detection channel of another. The emission spectrum of this compound has a tail that can extend into the green part of the spectrum, causing it to be detected by filters designed for green fluorophores like FITC or GFP.

Troubleshooting Steps:

  • Run Single-Color Controls: Stain a sample with only this compound and image it using both your blue and green channel settings. This will allow you to quantify the amount of bleed-through.

  • Sequential Imaging: If your microscope allows, acquire the image for the this compound channel first, and then sequentially acquire the image for the green channel. This prevents simultaneous excitation and potential crosstalk.[4][5]

  • Adjust Exposure/Gain Settings: Lowering the exposure time or gain for the this compound channel can reduce the intensity of the bleed-through signal. However, be careful not to compromise the signal from your target of interest.

  • Computational Correction: If bleed-through is unavoidable, it can be corrected post-acquisition using techniques like spectral unmixing or bleed-through correction algorithms available in imaging software.[5][6][7]

FAQ 2: How can I choose the best fluorophore to pair with this compound to avoid spectral overlap from the start?

Answer:

Proactive panel design is the most effective way to prevent spectral overlap. When selecting a partner fluorophore for this compound, consider the following:

  • Spectral Separation: Choose a fluorophore with an emission maximum that is well-separated from this compound's emission peak (around 480 nm). Fluorophores that emit in the yellow, red, or far-red regions are generally good candidates.

  • Narrow Emission Spectra: Some fluorophores have inherently narrower emission profiles, which reduces the likelihood of overlap.[1]

  • Excitation Source: If possible, select a fluorophore that is excited by a different laser line than the one used for this compound (typically a violet or UV laser). This further minimizes the chance of crosstalk.

The following diagram illustrates a decision-making workflow for selecting a compatible fluorophore.

G A Start: Need to pair a fluorophore with this compound B Review Spectral Properties of This compound (Ex/Em Maxima) A->B C Identify Available Excitation Sources and Emission Filters B->C D Select a Fluorophore with Well-Separated Emission C->D E Does the candidate fluorophore have a narrow emission spectrum? D->E Evaluate F Is it excitable by a different laser line? E->F Yes J Re-evaluate fluorophore choice or optimize imaging conditions E->J No G Perform a trial experiment with single-color controls F->G Yes F->G No (Sequential imaging may be required) H Minimal bleed-through observed? G->H I Proceed with multicolor experiment H->I Yes H->J No J->D

Caption: Workflow for selecting a fluorophore compatible with this compound.

FAQ 3: What is fluorescence compensation and is it relevant for my microscopy experiment with this compound?

Answer:

Fluorescence compensation is a mathematical correction primarily used in flow cytometry to correct for spectral overlap.[8][9][10] It calculates the percentage of signal from one fluorophore that is detected in another channel and subtracts it from the total signal in that channel.

While the term is most associated with flow cytometry, the principle is applicable to fluorescence microscopy. In microscopy, this correction is often referred to as "bleed-through correction" or "spectral unmixing."[11][12] If you have significant and unavoidable bleed-through between your this compound and another channel, you will need to apply a similar computational correction to accurately represent the localization and intensity of your signals.

Data Presentation

Table 1: Spectral Properties of this compound

The spectral characteristics of this compound can vary slightly depending on the solvent environment.

PropertyWavelength (nm)SolventReference
Excitation Maximum~385 - 405Ethanol / Water[13][14][15]
Emission Maximum~465 - 489Ethanol / Water[13][14][15][16]
Table 2: Suggested Fluorophores to Pair with this compound

This table provides examples of fluorophores with good spectral separation from this compound, making them suitable candidates for multicolor experiments.

FluorophoreExcitation Max (nm)Emission Max (nm)Color/RegionKey Advantage
FITC / Alexa Fluor 488 ~495~519GreenVery common, but requires careful filtering
Rhodamine / TRITC ~550~575Orange-RedGood spectral separation
Alexa Fluor 594 ~590~617RedBright and photostable with excellent separation
Allophycocyanin (APC) ~650~660Far-RedMinimal overlap with blue/green channels
Alexa Fluor 647 ~650~668Far-RedVery bright and ideal for low-abundance targets

Experimental Protocols

Protocol 1: Determining Spectral Bleed-Through

This protocol allows you to quantify the amount of crosstalk from this compound into other detection channels.

Materials:

  • Your biological sample

  • This compound conjugate

  • Mounting medium

  • Fluorescence microscope with appropriate filters

Methodology:

  • Prepare Single-Color Control: Prepare a sample stained ONLY with your this compound conjugate, following your standard staining protocol.

  • Image in the Primary Channel: Place the sample on the microscope and, using the filter set intended for this compound, adjust the settings (e.g., exposure time, laser power) to obtain a clear, unsaturated image.

  • Image in the Secondary Channel: Without changing the focus or moving the sample, switch to the filter set for the fluorophore you are testing for bleed-through (e.g., the FITC/green channel).

  • Acquire Bleed-Through Image: Capture an image using the exact same acquisition settings you plan to use for your multicolor experiment in that secondary channel.

  • Analysis: Any signal detected in the secondary channel is due to bleed-through from this compound. This image can be used to calculate a bleed-through coefficient for computational correction if necessary.

The following diagram outlines the experimental workflow for bleed-through assessment.

G cluster_0 Sample Preparation cluster_1 Image Acquisition cluster_2 Analysis A Prepare sample stained only with this compound B Image with this compound filter set (Primary Channel) A->B C Switch to secondary filter set (e.g., FITC Channel) B->C D Acquire image with same settings as multicolor experiment C->D E Analyze signal in secondary channel D->E F Signal present = Bleed-through E->F G No signal = No bleed-through E->G

Caption: Experimental workflow for assessing spectral bleed-through.

Protocol 2: Minimizing Overlap with Narrow Bandpass Filters

Principle:

A standard longpass filter allows all light above a certain wavelength to pass, which can include the tail of this compound's emission. A narrow bandpass filter, however, only allows a small, specific range of wavelengths to pass, effectively isolating the peak emission of the target fluorophore.

Methodology:

  • Identify Emission Peaks: Note the precise emission maximum of this compound (~480 nm) and your secondary fluorophore (e.g., FITC at ~519 nm).

  • Select Appropriate Filters:

    • For this compound, choose a bandpass filter centered around its peak, for example, a 480/20 nm filter (transmitting light between 470 nm and 490 nm).

    • For the secondary fluorophore (e.g., FITC), select a filter that captures its peak but excludes the this compound emission, such as a 525/30 nm filter.

  • Install and Test: Install the selected filters into your microscope's filter cube or emission wheel.

  • Verify with Controls: Repeat the bleed-through test described in Protocol 1. The use of narrow bandpass filters should significantly reduce or eliminate the signal detected in the secondary channel.

The following diagram illustrates the concept of using narrow bandpass filters.

G cluster_0 Longpass Filter (Prone to Overlap) cluster_1 Narrow Bandpass Filters (Minimized Overlap) A This compound Emission C Longpass Filter (e.g., 500LP) A->C B FITC Emission B->C D Detector C->D Transmits both signals E This compound Emission G Bandpass Filter 1 (e.g., 480/20) E->G H Bandpass Filter 2 (e.g., 525/30) E->H F FITC Emission F->G F->H I Detector 1 G->I Isolates C480 J Detector 2 H->J Isolates FITC

Caption: Comparison of longpass vs. narrow bandpass filters.

References

Strategies to improve the signal-to-noise ratio with Coumarin 480.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coumarin (B35378) 480. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and troubleshoot common issues to achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for Coumarin 480?

The optimal excitation and emission wavelengths for this compound are highly dependent on the solvent environment due to its sensitivity to polarity.[1] For instance, in ethanol (B145695), the absorption maximum is around 389 nm with a fluorescence maximum at approximately 465 nm.[2] In water, the emission maximum shifts to about 489 nm.[3] It is always recommended to determine the optimal wavelengths empirically in your specific experimental buffer or solvent system.

Q2: How do solvent and pH affect this compound's fluorescence?

This compound's fluorescence is significantly influenced by the solvent's polarity and, to a lesser extent, the pH.[1][4] Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum. The fluorescence quantum yield, a measure of the dye's brightness, also varies with the solvent. For example, the quantum yield is high in ethanol (0.95) and acetonitrile (B52724) (0.91) but decreases in more polar solvents like water (0.66).[3] While many coumarin derivatives are sensitive to pH, this compound is known for its relative pH insensitivity in typical biological ranges, making it a robust choice for many applications.

Q3: What are the primary causes of a low signal-to-noise ratio (S/N) with this compound?

A low signal-to-noise ratio can stem from several factors, which can be broadly categorized into two main areas: low signal intensity and high background noise.

Common Causes for Low Signal:

  • Suboptimal Wavelengths: Using incorrect excitation or emission wavelengths for your specific conditions.[5]

  • Low Fluorophore Concentration: Insufficient concentration of this compound in the sample.[6]

  • Photobleaching: Degradation of the fluorophore due to excessive exposure to excitation light.[7]

  • Quenching: Reduction in fluorescence intensity due to interactions with other molecules in the sample.

Common Causes for High Background:

  • Autofluorescence: Intrinsic fluorescence from cells, media, or other sample components.

  • Solvent Impurities: Fluorescent contaminants in the solvents or buffers used.[6]

  • Light Scatter: Scattering of the excitation light, which can be detected as background noise.

  • Non-specific Binding: The fluorophore binding to unintended targets in the sample.

Troubleshooting Guides

Problem: Low Signal Intensity

Q: My this compound signal is very weak. What steps can I take to improve it?

A weak signal is a common issue that can often be resolved through systematic troubleshooting. Follow these steps to diagnose and fix the problem.

Troubleshooting Workflow for Low Fluorescence Signal

LowSignal_Workflow cluster_instrument Instrument Checks cluster_sample Sample Checks cluster_dye Dye Integrity Checks start Low Signal Detected check_instrument Step 1: Verify Instrument Settings start->check_instrument check_sample Step 2: Evaluate Sample Preparation check_instrument->check_sample Settings Correct solution_found Signal Restored check_instrument->solution_found Issue Found & Fixed inst_q1 Correct λex/λem? check_dye Step 3: Assess Dye Integrity check_sample->check_dye Sample OK check_sample->solution_found Issue Found & Fixed sample_q1 Concentration Too Low? check_dye->solution_found Issue Found & Fixed no_solution Consult Further Resources check_dye->no_solution Still No Signal dye_q1 Photobleaching? inst_q2 Optimal Gain/Exposure? inst_q3 Correct Filter Set? sample_q2 Solvent/pH Optimal? sample_q3 Quenchers Present? dye_q2 Chemical Degradation?

Caption: A step-by-step workflow for troubleshooting low this compound fluorescence signals.

Problem: High Background Noise

Q: I'm observing high background fluorescence in my experiment. How can I reduce it?

High background can obscure your signal. The key is to identify the source of the background and take steps to minimize it.

Potential Cause Recommended Action
Autofluorescence Use a buffer with reduced autofluorescence. If working with cells, consider using a media formulated for fluorescence imaging. For fixed cells, treatment with a quenching agent like sodium borohydride (B1222165) may help.
Contaminated Reagents Use high-purity, spectroscopy-grade solvents.[6] Test the fluorescence of individual buffer components to identify any fluorescent contaminants.[6]
Incorrect Filter Sets Ensure your filter set (excitation filter, dichroic mirror, and emission filter) is optimized for this compound to minimize bleed-through of excitation light.
Light Scatter Use black, opaque microplates for plate-based assays to reduce stray light and background.[6]
Non-specific Binding Increase the number of washing steps. Add a blocking agent, such as Bovine Serum Albumin (BSA), to your buffer to reduce non-specific interactions.

Factors Affecting this compound Fluorescence

Factors_Affecting_Fluorescence cluster_factors Negative Influences C480 This compound (Excited State) Fluorescence Fluorescence (Desired Signal) C480->Fluorescence LowSignal Low S/N Ratio (Problem) Polarity High Solvent Polarity Polarity->LowSignal Concentration High Concentration (Self-Quenching) Concentration->LowSignal Light Excessive Light Exposure (Photobleaching) Light->LowSignal Quenchers Presence of Quenchers Quenchers->LowSignal pH Suboptimal pH pH->LowSignal

Caption: Factors that can negatively impact the fluorescence signal of this compound.

Data and Protocols

Quantitative Data Summary

Table 1: Spectral Properties of this compound in Various Solvents [3]

SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Cyclohexane3614071.05
Acetonitrile3804500.91
Ethanol3874730.95
Methanol--0.87
Water3964890.66

Note: Values can vary slightly based on instrumentation and experimental conditions.

Experimental Protocols
Protocol 1: General Staining of Live Cells

This protocol provides a general workflow for staining live cells with this compound-based probes. Optimization is recommended for specific probes and cell lines.[8]

  • Cell Preparation:

    • Seed cells onto a glass-bottom dish or chamber slide suitable for fluorescence microscopy.

    • Culture cells in the appropriate medium until they reach the desired confluency (typically 50-70%).[8]

  • Probe Preparation:

    • Prepare a stock solution of the this compound probe, typically in high-quality, anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to the desired final concentration in your imaging buffer or cell culture medium.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the probe-containing medium to the cells and incubate under appropriate conditions (e.g., 37°C, 5% CO₂). Incubation times will vary depending on the specific probe.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Acquire images using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., a DAPI or "blue" filter set).

  • Controls:

    • Always include control groups, such as untreated cells, to measure background autofluorescence.[8]

Protocol 2: Optimizing Excitation and Emission Wavelengths

This protocol describes how to determine the optimal instrument settings for this compound in your specific solvent system using a spectrofluorometer.[5]

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the exact buffer or solvent you will use for your experiment.

  • Excitation Scan:

    • Set the emission monochromator to an estimated emission maximum (e.g., 470 nm).

    • Scan a range of excitation wavelengths (e.g., 350 nm to 450 nm) and record the fluorescence intensity.

    • The wavelength that gives the highest intensity is the optimal excitation wavelength (λex).[5]

  • Emission Scan:

    • Set the excitation monochromator to the optimal λex determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 420 nm to 550 nm).

    • The wavelength with the highest intensity is the optimal emission wavelength (λem).[5]

  • Final Settings:

    • Use the empirically determined optimal λex and λem for all subsequent measurements in that specific solvent system.

References

Addressing aggregation of Coumarin 480 at low concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing the aggregation of Coumarin (B35378) 480 at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is Coumarin 480 aggregation and why does it occur at low concentrations?

A1: this compound aggregation is the self-association of individual dye molecules to form larger clusters, such as dimers and trimers, even at micromolar concentrations.[1][2] This phenomenon is primarily driven by the hydrophobic nature of the coumarin molecule, which has low solubility in aqueous solutions.[3][4] In polar solvents like water, the dye molecules tend to minimize their contact with the solvent by clustering together, leading to aggregation.[3] This can be influenced by factors like concentration, pH, and the ionic strength of the buffer.[3]

Q2: How can I detect if my this compound is aggregating?

A2: Aggregation of this compound can be detected through several methods:

  • Visual Inspection: The most straightforward method is to visually check for any signs of precipitation, cloudiness, or a thin film in your solution, especially after dilution into an aqueous buffer.[4]

  • Spectroscopic Changes: Aggregation can lead to changes in the absorption and fluorescence spectra. H-type aggregation, common for coumarin dyes, can result in a blue shift of the absorption and emission spectra.[5][6]

  • Fluorescence Lifetime Measurements: The fluorescence lifetime of aggregated this compound is typically longer than that of the monomeric form.[7][8] Time-resolved fluorescence spectroscopy can reveal the presence of multiple emitting species with different lifetimes.[7][8]

  • Inconsistent Fluorescence Signal: Aggregation can cause quenching of the fluorescence signal, leading to reduced or inconsistent readings in your assays.[9]

Q3: What are the consequences of this compound aggregation in my experiments?

A3: Aggregation of this compound can have several detrimental effects on experimental results:

  • Inaccurate Concentration: The actual concentration of the monomeric, active form of the dye will be lower than the intended concentration.[4]

  • Poor Data Reproducibility: Aggregation can lead to variable and non-specific effects, resulting in poor reproducibility of your data.[3]

  • Fluorescence Quenching: Aggregation can lead to a decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ).[10]

  • Cellular Assays: In cell-based assays, aggregates can lead to variable cellular uptake and non-specific cytotoxicity.[3]

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed upon diluting this compound stock solution into aqueous buffer.
  • Probable Cause: Low aqueous solubility of this compound leading to precipitation when the concentration of the organic solvent (like DMSO) is reduced.[3][4]

  • Solutions:

    • Lower the Final Concentration: Reduce the final concentration of this compound in your assay.[3]

    • Optimize Dilution Method: Perform serial dilutions instead of a single large dilution to avoid localized high concentrations. Ensure thorough mixing immediately after adding the stock solution to the buffer.[3]

    • Use a Co-solvent: Incorporate a small percentage (1-5% v/v) of a water-miscible organic solvent like ethanol (B145695) or isopropanol (B130326) in your final buffer.[3]

    • Add a Surfactant: Include a non-ionic surfactant such as Tween-20 or Triton X-100 in your buffer to form micelles that can solubilize the dye.[3]

    • Employ Cyclodextrins: Use cyclodextrins to form inclusion complexes with this compound, enhancing its aqueous solubility.[3]

Issue 2: Inconsistent or low fluorescence signal in the assay.
  • Probable Cause: Aggregation-induced fluorescence quenching or photodegradation of the dye.[9]

  • Solutions:

    • Optimize Concentration: Determine the optimal concentration range for this compound in your specific assay through a concentration-response curve to avoid concentrations that lead to quenching.[9]

    • Address Aggregation: Follow the steps outlined in "Issue 1" to prevent aggregation.

    • Minimize Light Exposure: Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Prepare fresh solutions when possible.[9]

    • Check Instrument Settings: Ensure that the excitation and emission wavelengths on your instrument are correctly set for this compound in your specific solvent.[11]

Data Presentation

Table 1: Recommended Starting Concentrations for Additives to Mitigate this compound Aggregation.

AdditiveRecommended Starting ConcentrationNotes
Co-solvents
Dimethyl Sulfoxide (B87167) (DMSO)< 1% (v/v)Higher concentrations can be toxic to cells and may cause protein denaturation.[3]
Ethanol / Isopropanol1-5% (v/v)Always include a vehicle control in your experiments.[3]
Surfactants
Tween-20 / Triton X-1000.01% (v/v)Can be titrated up to 0.1% (v/v). It is advisable to stay below the critical micelle concentration (CMC) if the surfactant interferes with the assay.[3]
Other Additives
Cyclodextrins (e.g., β-cyclodextrin)Optimization required (e.g., starting with 10 mM stock)Forms inclusion complexes to enhance solubility.[9]
Chenodeoxycholic acid (CDCA)10 mM (in a 1:1 chloroform/ethanol mixture with 1 mM dye)Used as a co-sensitizer to prevent dye aggregation on surfaces.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions to Minimize Aggregation

1. Preparation of Concentrated Stock Solution: a. Accurately weigh the desired amount of this compound powder. b. Dissolve the powder in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to achieve a stock concentration of 1-10 mg/mL.[9][11] c. Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[4][11] d. (Optional but Recommended) Centrifuge the stock solution at high speed (>10,000 x g) for 10-15 minutes to pellet any insoluble aggregates.[11] e. Store the supernatant in a tightly sealed, light-protected vial at -20°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[9]

2. Preparation of Working Solution (Serial Dilution Method): a. Thaw an aliquot of the concentrated stock solution at room temperature. b. Perform serial dilutions of the stock solution in the aqueous assay buffer. For example, prepare an intermediate dilution before making the final dilution. c. Immediately after each dilution step, vortex the solution gently to ensure thorough mixing.[3] d. Visually inspect the final working solution for any signs of precipitation or cloudiness before use.[3]

Protocol 2: Using β-Cyclodextrin to Enhance this compound Solubility

1. Preparation of β-Cyclodextrin Stock Solution: a. Prepare a stock solution of β-cyclodextrin in the desired aqueous assay buffer (e.g., 10 mM in 50 mM Tris-HCl, pH 7.5). The optimal concentration of β-cyclodextrin may need to be determined experimentally.[9]

2. Preparation of this compound Working Solution with β-Cyclodextrin: a. Thaw an aliquot of the concentrated this compound stock solution (from Protocol 1) at room temperature.[9] b. Add the required volume of the this compound stock solution to the β-cyclodextrin-containing buffer to achieve the desired final concentration of the dye.[9] c. Vortex the solution gently to ensure thorough mixing.[9] d. Allow the solution to equilibrate for a few minutes before use in your experiment.[9]

Visualizations

TroubleshootingWorkflow cluster_issue Issue Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions cluster_verification Verification start Precipitation or Inconsistent Signal cause1 Low Aqueous Solubility start->cause1 cause2 Aggregation-Induced Quenching start->cause2 cause3 Photodegradation start->cause3 solution1 Lower Final Concentration cause1->solution1 solution2 Optimize Dilution Method (Serial Dilutions) cause1->solution2 solution3 Use Co-solvents (e.g., 1-5% Ethanol) cause1->solution3 solution4 Add Surfactants (e.g., 0.01% Tween-20) cause1->solution4 solution5 Employ Cyclodextrins cause1->solution5 cause2->solution1 cause2->solution4 cause2->solution5 solution6 Minimize Light Exposure cause3->solution6 end Clear Solution & Consistent Signal solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end

Caption: Troubleshooting workflow for addressing this compound aggregation.

ExperimentalWorkflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Assay weigh Weigh this compound dissolve Dissolve in DMSO/DMF weigh->dissolve vortex Vortex/Sonicate dissolve->vortex centrifuge Centrifuge (Optional) vortex->centrifuge store Store at -20°C centrifuge->store thaw Thaw Stock Aliquot store->thaw serial_dilute Perform Serial Dilutions in Aqueous Buffer thaw->serial_dilute mix Vortex Immediately serial_dilute->mix inspect Visually Inspect mix->inspect assay Proceed with Experiment inspect->assay

Caption: Workflow for preparing this compound solutions to minimize aggregation.

References

How to choose the correct reaction buffer for NHS ester labeling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their N-hydroxysuccinimide (NHS) ester labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester labeling reaction?

The optimal pH for reacting NHS esters with primary amines is in the range of 7.2 to 8.5.[1][2] The reaction is highly dependent on pH.[3][4] At a lower pH, the primary amine groups on the target molecule are protonated and therefore not available to react.[3] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired labeling reaction and reduces efficiency.[5][6] For many applications, a pH of 8.3-8.5 is considered optimal.[3][4]

Q2: Which buffers are recommended for NHS ester labeling?

Phosphate-buffered saline (PBS), sodium bicarbonate, borate (B1201080), and HEPES buffers are commonly recommended for NHS ester labeling reactions as they are amine-free.[1][2] A 0.1 M sodium bicarbonate solution is often used as it naturally has an appropriate pH.[3][7] 0.1 M phosphate (B84403) buffer is another suitable alternative.[3][7]

Q3: Are there any buffers I should avoid?

Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[2][8] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[9] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1]

Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

Many NHS esters have limited solubility in aqueous solutions.[1] To overcome this, the NHS ester can first be dissolved in a small amount of a water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1][3] It is crucial to use high-quality, amine-free DMF, as it can degrade to form dimethylamine (B145610) which can react with the NHS ester.[3]

Q5: What is the ideal temperature and incubation time for the labeling reaction?

NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C overnight.[4][9] Lowering the temperature to 4°C can be beneficial for sensitive proteins and also slows down the rate of hydrolysis, which can be advantageous if you suspect hydrolysis is a significant issue.[2][9]

Troubleshooting Guide

Issue 1: Low Labeling Efficiency

Potential Cause Troubleshooting Steps
Incorrect Buffer pH Verify that your reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter. For many applications, a pH of 8.3-8.5 is ideal.[3][4]
Presence of Amine-Containing Buffers Ensure that no buffers containing primary amines (e.g., Tris, glycine) were used in the preparation or storage of your biomolecule. If necessary, perform a buffer exchange into a recommended amine-free buffer like PBS, sodium bicarbonate, or borate buffer prior to labeling.[2][8]
NHS Ester Hydrolysis Prepare the NHS ester solution immediately before use.[10] Consider performing the reaction at 4°C to reduce the rate of hydrolysis.[9]
Low Protein Concentration For optimal results, the protein concentration should be at least 2 mg/mL.[9] Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[9]
Inactive NHS Ester NHS esters are sensitive to moisture and can hydrolyze over time.[10] Store NHS esters in a dry, light-protected container at -20°C.[11] Allow the reagent to warm to room temperature before opening to prevent condensation.[11]

Issue 2: Protein Aggregation/Precipitation

Potential Cause Troubleshooting Steps
High Concentration of Organic Solvent The organic solvent (DMSO or DMF) used to dissolve the NHS ester may be causing the protein to precipitate. Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically between 0.5% and 10%.[2]
Protein Instability The protein may not be stable at the reaction pH or temperature. Consider using a buffer with a lower pH (e.g., PBS at pH 7.4) and performing the reaction at a lower temperature (4°C), although this may require a longer incubation time.[2]

Issue 3: Inconsistent Results

Potential Cause Troubleshooting Steps
Acidification of Reaction Mixture During large-scale labeling reactions, the hydrolysis of the NHS ester can cause the pH of the reaction mixture to decrease.[3][4] Monitor the pH throughout the reaction or use a more concentrated buffer to maintain pH stability.[3][4]
Variable Reagent Quality Impurities in the NHS ester or the organic solvent can negatively impact the reaction. Always use high-quality reagents, including anhydrous DMSO or amine-free DMF.[3]

Data Presentation

Table 1: Recommended Buffers for NHS Ester Labeling

BufferRecommended ConcentrationOptimal pH RangeNotes
Sodium Bicarbonate0.1 M8.3 - 8.5A commonly used and effective buffer.[3][7]
Sodium Phosphate0.1 M7.2 - 8.5A versatile buffer compatible with many proteins.[1]
Borate0.1 M8.0 - 9.0Another suitable amine-free buffer option.[1]
HEPES0.1 M7.2 - 8.0Can be used as an alternative to phosphate or bicarbonate buffers.[1]

Table 2: Effect of pH on the Half-life of NHS Ester Hydrolysis

pHTemperature (°C)Half-life
7.004 - 5 hours[1][6]
8.0Room Temperature~1 hour[12]
8.5Room Temperature~3 hours[12]
8.6410 minutes[1][6]
9.0Room Temperature~2 hours[12]
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

Protocol 1: Preparation of 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Dissolve Sodium Bicarbonate: Weigh out 8.4 g of sodium bicarbonate and dissolve it in approximately 900 mL of deionized water.

  • Adjust pH: Use a calibrated pH meter to monitor the pH of the solution. If necessary, adjust the pH to 8.3 using a dilute solution of sodium hydroxide (B78521) or hydrochloric acid.

  • Final Volume: Once the desired pH is reached, add deionized water to bring the final volume to 1 L.

  • Sterilization (Optional): If required for your application, filter-sterilize the buffer through a 0.22 µm filter.

Protocol 2: General Protein Labeling with an NHS Ester

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[13] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[9]

    • Adjust the protein concentration to 2-10 mg/mL.[2]

  • Prepare the NHS Ester Solution:

    • Allow the vial of NHS ester to warm to room temperature before opening.[11]

    • Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or amine-free DMF.[3][13]

  • Perform the Labeling Reaction:

    • Add the dissolved NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.[11] The optimal ratio should be determined empirically.

    • Gently mix the reaction mixture immediately.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[4][9]

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[9]

    • Incubate for 15-30 minutes at room temperature.[13]

  • Purify the Conjugate:

    • Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[3][4]

Visualizations

NHS_Ester_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Prepare Protein Combine & Incubate Combine & Incubate Prepare Protein->Combine & Incubate Amine-free buffer pH 7.2-8.5 Prepare NHS Ester Prepare NHS Ester Prepare NHS Ester->Combine & Incubate Freshly prepared in DMSO/DMF Quench (Optional) Quench (Optional) Combine & Incubate->Quench (Optional) 1-4h RT or O/N 4°C Purify Conjugate Purify Conjugate Combine & Incubate->Purify Conjugate Quench (Optional)->Purify Conjugate Analyze Labeling Analyze Labeling Purify Conjugate->Analyze Labeling Desalting/Dialysis

Caption: Experimental workflow for NHS ester labeling of proteins.

Buffer_Selection_Logic Start Start Check pH Check pH Start->Check pH Amine-Free? Amine-Free? Check pH->Amine-Free? pH 7.2-8.5 Adjust pH Adjust pH Check pH->Adjust pH pH out of range Recommended Buffer Use Recommended Buffer (Bicarbonate, Phosphate, Borate, HEPES) Amine-Free?->Recommended Buffer Yes Incompatible Buffer Buffer Exchange Required Amine-Free?->Incompatible Buffer No (e.g., Tris, Glycine) Proceed Proceed Recommended Buffer->Proceed Incompatible Buffer->Proceed Adjust pH->Amine-Free?

Caption: Logical workflow for selecting the correct reaction buffer.

References

Technical Support Center: Protein Quantification in the Presence of Coumarin 480

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with protein quantification due to the presence of Coumarin (B35378) 480. Coumarin 480, a fluorescent dye, can exhibit absorbance at 280 nm, a wavelength commonly used for direct protein quantification and a region where it can interfere with colorimetric protein assays.

Frequently Asked Questions (FAQs)

Q1: Why is my protein concentration inaccurate when this compound is present in my sample?

A1: this compound can interfere with protein quantification for two main reasons:

  • Direct Absorbance at 280 nm: Some coumarin derivatives have been shown to have an absorption band around 280 nm.[1] This directly overlaps with the wavelength used to estimate protein concentration based on the absorbance of aromatic amino acids (tryptophan and tyrosine), leading to an overestimation of the protein concentration.

  • Interference with Colorimetric Assays: this compound may interfere with the chemical reactions or the colorimetric readout of common protein assays like the Bradford or BCA assay, leading to inaccurate results.

Q2: Can I use a standard blank (e.g., buffer only) to correct for this compound's absorbance?

A2: A simple buffer blank is insufficient if your sample contains this compound. The blank must contain all the components of your sample in the same concentration, except for the protein.[2][3] This ensures that the absorbance you subtract is solely due to the interfering substance and the buffer components, not the protein itself.

Q3: Which protein quantification method is less susceptible to interference from this compound?

A3: While both Bradford and BCA assays can be affected by interfering substances, the BCA assay is often considered more robust against a wider range of chemicals. However, the best approach is to empirically test your specific concentration of this compound with both assays and choose the one with less interference. Ultimately, the most accurate method will involve a specific correction protocol as detailed below.

Q4: What are the signs of interference in my protein assay?

A4: Signs of interference can include:

  • Inconsistent readings between replicate samples.

  • A non-linear standard curve.

  • High background absorbance in your blank or samples with very low protein concentration.

  • A final calculated protein concentration that is unexpectedly high.

Troubleshooting Guide

Issue: High background absorbance in my protein assay.

  • Cause: The presence of this compound in the sample is contributing to the absorbance reading.

  • Solution: Prepare a "Coumarin Blank" that contains the same concentration of this compound and buffer as your samples. Use this blank to zero the spectrophotometer or subtract its absorbance value from all your sample readings.

Issue: My standard curve has a poor R² value (is not linear).

  • Cause: this compound might be interfering with the chemistry of the protein assay itself, affecting the linearity of the response.

  • Solution:

    • Dilute your sample: If your protein concentration is high enough, diluting the sample can reduce the concentration of this compound to a non-interfering level.[4]

    • Include this compound in your standards: Prepare your protein standards in the same buffer and with the same concentration of this compound as your unknown samples. This can help to compensate for the interference.[3]

Issue: Protein concentration varies significantly after correcting for this compound.

  • Cause: Inaccurate pipetting or dilution errors when preparing the Coumarin Blank or the samples.

  • Solution: Ensure precise and consistent pipetting for all standards, samples, and blanks. Use calibrated pipettes and perform serial dilutions carefully. Running replicates is highly recommended to identify and mitigate random errors.[5]

Quantitative Data Summary

The following table summarizes the known spectral properties of this compound and highlights its potential for interference in protein assays.

ParameterValueReference
This compound Properties
Molecular Weight255.32 g/mol [6]
Absorbance Maximum (in Ethanol)~389 nm[6]
Molar Absorptivity (at ~389 nm)2.15 x 10⁴ L mol⁻¹ cm⁻¹[6]
Potential Absorbance at 280 nmYes, some coumarin derivatives show a significant absorption band at ~280 nm.[1]
Protein Assay Wavelengths
Direct UV Quantification280 nm
Bradford Assay595 nm[7]
BCA Assay562 nm[8]

Experimental Protocols

Protocol 1: Correcting for this compound Absorbance at 280 nm

This protocol describes how to correct for the intrinsic absorbance of this compound when measuring protein concentration directly at 280 nm.

Methodology:

  • Prepare a "Protein Sample" : Your protein of interest solubilized in a buffer containing a known concentration of this compound.

  • Prepare a "Coumarin Blank" : The same buffer containing the exact same concentration of this compound as your "Protein Sample," but without the protein.

  • Prepare a "Buffer Blank" : The buffer used to prepare the samples, without protein or this compound.

  • Set up the Spectrophotometer :

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength to 280 nm.

  • Blank the Spectrophotometer :

    • Use the "Buffer Blank" to zero the spectrophotometer.

  • Measure Absorbance :

    • Measure the absorbance of the "Protein Sample" (A_sample).

    • Measure the absorbance of the "Coumarin Blank" (A_coumarin).

  • Calculate Corrected Absorbance :

    • Corrected Absorbance (A_corrected) = A_sample - A_coumarin

  • Calculate Protein Concentration :

    • Use the Beer-Lambert law: Concentration = A_corrected / (ε * l), where ε is the molar extinction coefficient of your protein and l is the path length of the cuvette.

Protocol 2: Correcting for this compound Interference in Bradford or BCA Assays

This protocol provides a method to correct for the interference of this compound in colorimetric protein assays.

Methodology:

  • Prepare Protein Standards : Prepare a series of known protein standards (e.g., BSA) in the same buffer as your sample. Crucially, add this compound to each standard to match the concentration present in your unknown samples.

  • Prepare Unknown Samples : Your protein samples containing this compound.

  • Prepare a "Coumarin Blank" : The same buffer and concentration of this compound as your samples and standards, but with no protein. This will serve as your blank for the standard curve and samples.

  • Perform the Assay :

    • Follow the standard protocol for your chosen assay (Bradford or BCA).

    • Add the assay reagent to all standards, samples, and the "Coumarin Blank".

    • Incubate as required.

  • Measure Absorbance :

    • Set the spectrophotometer to the appropriate wavelength (595 nm for Bradford, 562 nm for BCA).

    • Use the "Coumarin Blank" to zero the instrument or subtract its absorbance value from all other readings.

  • Generate Standard Curve and Determine Concentration :

    • Plot the blank-corrected absorbance of the standards versus their known concentrations.

    • Use the resulting standard curve to determine the concentration of your unknown samples.

Visualizations

experimental_workflow_280nm cluster_prep Sample Preparation cluster_measure Absorbance Measurement (280 nm) cluster_calc Calculation Prot_Sample Protein Sample (Protein + Buffer + C480) Spectrophotometer Spectrophotometer Prot_Sample->Spectrophotometer Coumarin_Blank Coumarin Blank (Buffer + C480) Coumarin_Blank->Spectrophotometer Buffer_Blank Buffer Blank (Buffer) Blanking Zero with Buffer Blank Buffer_Blank->Blanking Measure_Sample Measure A_sample Blanking->Measure_Sample Measure_Blank Measure A_coumarin Measure_Sample->Measure_Blank Calculation A_corrected = A_sample - A_coumarin Measure_Blank->Calculation Final_Conc Calculate Protein Concentration Calculation->Final_Conc

Caption: Workflow for correcting this compound absorbance at 280 nm.

experimental_workflow_colorimetric cluster_prep Preparation cluster_assay Assay Procedure cluster_measure Measurement & Analysis Standards Protein Standards (Protein + Buffer + C480) Add_Reagent Add Assay Reagent (Bradford or BCA) Standards->Add_Reagent Unknowns Unknown Samples (Protein + Buffer + C480) Unknowns->Add_Reagent Coumarin_Blank Coumarin Blank (Buffer + C480) Coumarin_Blank->Add_Reagent Incubate Incubate Add_Reagent->Incubate Blank_Spec Zero with Coumarin Blank Incubate->Blank_Spec Measure_Abs Measure Absorbance Blank_Spec->Measure_Abs Std_Curve Generate Standard Curve Measure_Abs->Std_Curve Det_Conc Determine Concentration Std_Curve->Det_Conc

Caption: Workflow for colorimetric protein assays with this compound.

References

Best practices for storing and handling Coumarin 480 derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Coumarin (B35378) 480 and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing solid Coumarin 480 derivatives?

A1: Solid this compound derivatives should be stored in a tightly sealed, light-protected container in a dry and well-ventilated place. For long-term stability, it is recommended to store the solid compound locked up.

Q2: What is the recommended solvent for preparing stock solutions of this compound derivatives?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of coumarin derivatives. It is crucial to use anhydrous or newly opened DMSO, as its hygroscopic nature can impact the solubility of the compound. For some in vivo studies, a co-solvent system may be necessary to create a homogeneous suspension.

Q3: How should I store stock solutions of this compound derivatives?

A3: For long-term storage, it is recommended to store stock solutions at -80°C, which can maintain stability for up to a year. For short-term storage, -20°C is acceptable for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes.[1] Always protect solutions from light to prevent photodegradation.[1]

Q4: What personal protective equipment (PPE) should be worn when handling this compound derivatives?

A4: When handling this compound derivatives, it is essential to wear appropriate personal protective equipment, including protective gloves, a lab coat, and safety goggles with side protection.[2][3] If there is a risk of inhalation, use a respirator tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]

Q5: What should I do in case of accidental exposure to this compound derivatives?

A5:

  • Skin Contact: Take off contaminated clothing and wash the affected area immediately with plenty of soap and water.[2][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound derivatives.

Issue 1: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Step
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on your instrument are set correctly for your specific this compound derivative and solvent. For fluorescence microscopes, ensure the correct filter cube is in use. Optimize the detector gain or camera exposure time, but be aware that excessively high gain can increase background noise.[1][5]
Low Labeling Efficiency (for conjugates) Confirm that the labeling chemistry is appropriate for your target molecule. For amine-reactive dyes, ensure the pH of the reaction buffer is optimal (typically 8.3-8.5).[4] Determine the degree of labeling (DOL) to confirm successful conjugation.
Quenching The local environment of the fluorophore can lead to quenching. Certain amino acid residues (like tryptophan) in proteins can quench the fluorescence of a conjugated coumarin dye.[4] Consider if components of your buffer or media could be acting as quenchers.
Photobleaching Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium if applicable. Check the photostability of your specific derivative; a lower photodegradation quantum yield indicates higher photostability.[6]
Low Concentration Ensure the final concentration of the this compound derivative in your sample is within the optimal range for detection by your instrument.
Issue 2: Precipitate Observed in Solution
Possible Cause Troubleshooting Step
Poor Solubility Coumarin derivatives can have low solubility in aqueous solutions.[1] Ensure the compound is fully dissolved in an appropriate organic solvent like DMSO before preparing the final working solution in your aqueous buffer.[1]
Aggregation At high concentrations, coumarin derivatives can aggregate, which can lead to precipitation and reduced fluorescence. Try working with lower concentrations.
Solvent Quality The presence of water in hygroscopic solvents like DMSO can reduce the solubility of coumarin derivatives.[1] Use anhydrous or fresh, high-quality solvents.

Quantitative Data

Table 1: Photostability of Selected Coumarin Derivatives

A lower photodegradation quantum yield (Φ) indicates higher photostability. Note that experimental conditions can influence these values.

Dye NameSolventPhotodegradation Quantum Yield (Φ) x 10⁻⁵Reference
C.I. Disperse Yellow 82Methanol (Anaerobic)~1.5 - 3.5[6]
C.I. Disperse Yellow 82Ethanol (Anaerobic)~1.2 - 3.2[6]
C.I. Disperse Yellow 82DMF (Anaerobic)~3.8 - 5.8[6]
Table 2: Solubility of Coumarin in Various Solvents

The solubility of coumarin generally increases with temperature.[7]

SolventTemperature (K)Mole Fraction Solubility (10³)
Water293.150.13
Ethanol293.1587.2
N,N-Dimethylformamide (DMF)298.15Varies with water content
Acetonitrile (ACN)298.15Varies with water content
Dimethyl sulfoxide (DMSO)298.15Varies with water content

Data for DMF, ACN, and DMSO in aqueous mixtures show complex solubility trends dependent on the solvent-water ratio.[8]

Experimental Protocols

Protocol 1: General Procedure for Live Cell Staining

This is a generalized protocol and should be optimized for your specific cell type and this compound derivative.

  • Cell Seeding: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to reach the desired confluency (typically 50-70%).[2]

  • Prepare Staining Solution: Prepare a working solution of the this compound probe in a suitable buffer or cell culture medium. The final concentration should be optimized, but a starting point of 1-10 µM is common.

  • Cell Staining: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.[2]

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.[2][3]

  • Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Image the stained cells using a fluorescence microscope with the appropriate filter set for your this compound derivative.[2]

Visualizations

experimental_workflow_cell_staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging seed_cells Seed cells on glass-bottom dish wash_pbs Wash cells with PBS seed_cells->wash_pbs prepare_staining_solution Prepare staining solution (1-10 µM in media) add_stain Add staining solution and incubate (37°C) prepare_staining_solution->add_stain wash_pbs->add_stain wash_remove_unbound Wash cells 2-3x to remove unbound probe add_stain->wash_remove_unbound add_imaging_buffer Add fresh imaging buffer wash_remove_unbound->add_imaging_buffer acquire_images Acquire images with fluorescence microscope add_imaging_buffer->acquire_images

Caption: General experimental workflow for live cell staining with this compound derivatives.

troubleshooting_workflow start Start: Weak or No Fluorescence check_instrument Check Instrument Settings (Wavelengths, Filters, Gain) start->check_instrument check_labeling Assess Labeling Efficiency (for conjugates) start->check_labeling check_environment Evaluate Chemical Environment (Quenching, pH) start->check_environment check_photobleaching Consider Photobleaching start->check_photobleaching solution Signal Improved check_instrument->solution Settings Optimized check_labeling->solution Labeling Confirmed check_environment->solution Quenchers Removed check_photobleaching->solution Exposure Minimized

Caption: Troubleshooting workflow for low fluorescence signal in experiments with this compound derivatives.

References

Validation & Comparative

A Comparative Guide to the Photostability of Blue Fluorescent Dyes: Coumarin 480 vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of robust fluorescent probes is paramount for generating reliable and reproducible data. In the realm of blue-emitting fluorophores, Coumarin 480 is a common choice. This guide provides a comparative analysis of the photostability of this compound against other widely used blue dyes: Alexa Fluor 405, DAPI, and Hoechst 33342. The information presented herein is supported by a summary of available photophysical data and a detailed experimental protocol for a direct, quantitative comparison of photostability.

Photophysical Properties at a Glance

A summary of the key photophysical properties of the blue dyes discussed in this guide is presented in Table 1. While providing a baseline for comparison, it is crucial to note that these values can vary depending on the experimental environment, such as the solvent and the molecule to which the dye is conjugated.

DyeExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ)
This compound ~390[1]~474[1]~0.73 (in Ethanol)[1][2]
Alexa Fluor 405 ~401[3]~421[3]Not explicitly found for 405, but Alexa Fluor dyes generally have high quantum yields.[4][5]
DAPI ~359[6]~457[6]~0.62 (bound to DNA)[7]
Hoechst 33342 ~350[8]~461[8]Low in aqueous solution, increases upon binding to DNA.[9]

Table 1: Photophysical Properties of Selected Blue Fluorescent Dyes. The listed values are approximations and can be influenced by environmental factors.

Unraveling Photostability: A Comparative Overview

  • Coumarin Derivatives , including this compound, are generally recognized for their good photostability.[10] However, their brightness may be lower compared to some other classes of dyes.

  • Alexa Fluor Dyes are renowned for their superior photostability compared to many conventional dyes.[11] This makes them a preferred choice for demanding imaging applications that require prolonged or intense illumination.

  • DAPI is reported to be more photostable than Hoechst 33342.[9] This characteristic, combined with its strong DNA binding, makes it a workhorse for nuclear counterstaining in fixed cells.

  • Hoechst 33342 , while being cell-permeable and useful for live-cell imaging, is known to be susceptible to photobleaching and can induce phototoxicity with repeated exposure.[1]

To obtain definitive, quantitative data for a specific application, it is essential to perform a direct comparative experiment under controlled conditions.

Experimental Protocol for Quantitative Photostability Assessment

To facilitate a direct and objective comparison of the photostability of this compound and other blue dyes, the following experimental protocol is provided. This protocol can be adapted for measurements in solution or within cells.

Objective: To quantify and compare the photobleaching rates of this compound, Alexa Fluor 405, DAPI, and Hoechst 33342.

Materials:

  • This compound, Alexa Fluor 405, DAPI, and Hoechst 33342

  • Appropriate solvents (e.g., phosphate-buffered saline (PBS) for solution-based measurements, or cell culture medium for cellular studies)

  • Microscope slides and coverslips

  • For cellular studies: appropriate cell line, cell culture reagents, and fixation/permeabilization reagents if required.

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or arc lamp) with controlled intensity.

    • Filter sets appropriate for each dye.

    • A sensitive camera (e.g., sCMOS or EMCCD).

    • Image acquisition and analysis software.

Methodology:

  • Sample Preparation:

    • In Solution: Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO) and then dilute to a final, equimolar concentration in the desired aqueous buffer (e.g., PBS). Ensure the absorbance of the solutions at the excitation wavelength is low (< 0.1) to avoid inner filter effects. Mount a small volume of each dye solution on a microscope slide and cover with a coverslip.

    • In Cells: Seed cells on coverslips and allow them to adhere. Stain the cells with each dye according to the manufacturer's recommendations or established protocols. For DAPI and Hoechst, which bind to DNA, staining will be in the nucleus. For this compound and Alexa Fluor 405, conjugation to an antibody or other targeting molecule may be necessary to localize the dye to a specific cellular compartment. After staining, wash the cells and mount the coverslips on slides with an appropriate mounting medium. For live-cell imaging, use an imaging chamber with culture medium.

  • Image Acquisition:

    • Select a region of interest (ROI) for each sample.

    • Using the appropriate filter set for each dye, acquire an initial image (time = 0) with a low excitation intensity to minimize photobleaching during this initial step.

    • Continuously illuminate the sample with a constant, higher excitation intensity.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity). It is critical to use the same excitation intensity and acquisition parameters for all dyes being compared.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity within the ROI.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • Fit the resulting photobleaching curves to an exponential decay function (single or double exponential) to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease by 50%. A longer half-life indicates greater photostability.

    • Alternatively, the initial slope of the decay curve can be used as a measure of the initial photobleaching rate.

Visualizing the Experimental Workflow

To provide a clear overview of the process for determining photostability, the following diagram illustrates the key steps involved.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_comparison Comparison prep_solution Prepare Dye Solutions (Equimolar Concentration) acq_initial Acquire Initial Image (t=0) (Low Excitation) prep_solution->acq_initial prep_cells Prepare Stained Cells prep_cells->acq_initial acq_timelapse Continuous Illumination (Constant High Excitation) Acquire Time-Lapse Images acq_initial->acq_timelapse analysis_measure Measure Mean Fluorescence Intensity acq_timelapse->analysis_measure analysis_normalize Background Correction & Normalization analysis_measure->analysis_normalize analysis_plot Plot Intensity vs. Time analysis_normalize->analysis_plot analysis_fit Calculate Photobleaching Half-Life (t½) analysis_plot->analysis_fit compare Compare Photostability (Higher t½ = More Photostable) analysis_fit->compare G start Start: Need Blue Fluorescent Dye photostability Is High Photostability Critical? start->photostability live_cell Live or Fixed Cell Imaging? photostability->live_cell Yes brightness Is High Brightness Essential? photostability->brightness No alexa Consider Alexa Fluor 405 live_cell->alexa Live dapi Consider DAPI (Fixed Cells) live_cell->dapi Fixed coumarin Consider this compound brightness->coumarin No hoechst Consider Hoechst 33342 (Live Cells, Short-term) brightness->hoechst Yes (Live) end Final Dye Selection alexa->end coumarin->end dapi->end hoechst->end

References

Coumarin 480 vs. Alexa Fluor 350: A Comparative Guide for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals employing fluorescence microscopy, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. In the blue emission spectrum, both Coumarin (B35378) 480 and Alexa Fluor 350 are common choices. This guide provides an objective comparison of their performance, supported by photophysical data and detailed experimental protocols, to aid in the selection of the optimal dye for your specific application.

At a Glance: Key Performance Characteristics

PropertyCoumarin 480 (also known as Coumarin 102)Alexa Fluor 350
Excitation Maximum (λex) ~390-407 nm (solvent dependent)~346 nm[1][2]
Emission Maximum (λem) ~465-480 nm (solvent dependent)~442 nm[1][2]
Molar Extinction Coefficient (ε) ~21,500 cm⁻¹M⁻¹ (in ethanol)~19,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) Highly solvent dependent (e.g., can be low in non-polar solvents and higher in polar solvents)~0.24[3]
Photostability Moderate; photostability is influenced by the solvent and presence of oxygen.Moderate to good; engineered for improved photostability over many traditional coumarins.[4][5]
Solubility Soluble in organic solvents like ethanol (B145695) and methanol; solubility in aqueous solutions can be limited.High water solubility due to sulfonation.[1]
pH Sensitivity Fluorescence can be sensitive to environmental polarity.Relatively insensitive to pH between 4 and 10.[5]

In-Depth Comparison

Spectral Properties:

This compound exhibits significant solvatochromism, meaning its excitation and emission peaks can shift depending on the polarity of its environment. This can be either an advantage for sensing applications or a disadvantage if consistent spectral properties are required across different sample preparations. Alexa Fluor 350, a sulfonated coumarin derivative, displays more consistent spectral characteristics in aqueous buffers commonly used in biological imaging.[1] Its excitation maximum is well-suited for excitation by a 350 nm laser line.[4] The emission of Alexa Fluor 350 is slightly shorter than that of some other blue dyes, which can be advantageous in multicolor imaging experiments by reducing spectral overlap with green-emitting fluorophores like FITC or Alexa Fluor 488.[4]

Brightness:

The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While this compound has a slightly higher extinction coefficient, its quantum yield is highly variable and can be significantly lower in certain environments.[4][6] Alexa Fluor 350, on the other hand, was developed for stable and bright fluorescence in biological applications, although it is generally considered to be of moderate brightness, suitable for high-abundance targets.[4][7]

Photostability:

Experimental Protocols

Below are detailed protocols for immunofluorescence staining. These can be adapted for use with either this compound or Alexa Fluor 350-conjugated secondary antibodies.

Immunofluorescence Staining of Cultured Cells

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody in PBS

  • Primary Antibody (specific to the target of interest)

  • Secondary Antibody conjugated to this compound or Alexa Fluor 350

  • Antifade Mounting Medium

  • Microscope slides

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Incubate the cells with Fixation Solution for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with Permeabilization Solution for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound or Alexa Fluor 350-conjugated secondary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Store the slides at 4°C in the dark until imaging.

Experimental Workflow for Comparing Photostability

To directly compare the photostability of this compound and Alexa Fluor 350, the following workflow can be employed.

Photostability_Comparison_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy and Image Acquisition cluster_analysis Data Analysis Sample_Coumarin Prepare Sample with This compound Conjugate Microscope_Setup Set Up Microscope with Identical Imaging Parameters (Laser Power, Exposure, etc.) Sample_Coumarin->Microscope_Setup Sample_Alexa Prepare Sample with Alexa Fluor 350 Conjugate Sample_Alexa->Microscope_Setup Image_Acquisition Acquire Time-Lapse Image Series of Both Samples Microscope_Setup->Image_Acquisition Measure_Intensity Measure Fluorescence Intensity in a Region of Interest (ROI) for Each Time Point Image_Acquisition->Measure_Intensity Plot_Data Plot Normalized Intensity vs. Time for Both Dyes Measure_Intensity->Plot_Data Compare_Curves Compare Photobleaching Decay Curves Plot_Data->Compare_Curves

Caption: Workflow for comparing the photostability of two fluorophores.

Logical Relationship of Fluorophore Properties

The choice between this compound and Alexa Fluor 350 depends on the specific requirements of the experiment. The following diagram illustrates the relationship between key fluorophore properties and their impact on experimental outcomes.

Fluorophore_Properties_Relationship cluster_properties Intrinsic Properties cluster_performance Performance Metrics cluster_outcome Experimental Outcome Extinction_Coefficient Molar Extinction Coefficient (ε) Brightness Brightness Extinction_Coefficient->Brightness Quantum_Yield Quantum Yield (Φ) Quantum_Yield->Brightness Photostability Photostability Experiment_Duration Imaging Duration Photostability->Experiment_Duration Solubility Solubility Data_Reproducibility Data Reproducibility Solubility->Data_Reproducibility pH_Sensitivity pH Sensitivity pH_Sensitivity->Data_Reproducibility Signal_to_Noise Signal-to-Noise Ratio Brightness->Signal_to_Noise Successful_Imaging Successful Fluorescence Microscopy Signal_to_Noise->Successful_Imaging Experiment_Duration->Successful_Imaging Data_Reproducibility->Successful_Imaging

Caption: Impact of fluorophore properties on experimental outcomes.

Conclusion

Both this compound and Alexa Fluor 350 are viable options for fluorescence microscopy in the blue spectrum.

  • This compound may be a suitable and cost-effective choice for standard applications where high photostability is not a critical concern and where its solvatochromic properties can be either tolerated or utilized.

  • Alexa Fluor 350 is a superior choice for applications demanding higher photostability, consistent spectral properties in aqueous environments, and ease of use due to its high water solubility. It is particularly well-suited for multicolor imaging experiments where minimizing spectral overlap is crucial.

Ultimately, the optimal choice will depend on the specific experimental goals, the abundance of the target molecule, and the imaging conditions. For critical applications, it is always recommended to perform a pilot experiment to validate the performance of the chosen fluorophore in your specific experimental setup.

References

A Comparative Guide to the Quantum Yields of Coumarin 480 and Coumarin 460

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescent molecules, the selection of an appropriate dye is paramount to experimental success. Among the plethora of available fluorophores, coumarin (B35378) dyes are notable for their strong fluorescence in the blue-green spectral region. This guide provides an objective comparison of the fluorescence quantum yields of two widely used derivatives: Coumarin 480 and Coumarin 460. The presented data, sourced from peer-reviewed literature and technical datasheets, is intended to aid in the selection of the optimal dye for specific research applications.

Quantum Yield Comparison

The fluorescence quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process, is a critical parameter for evaluating the performance of a fluorophore. It is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter dye, which is often desirable in fluorescence-based assays and imaging.

The quantum yields of this compound and Coumarin 460 are highly dependent on the solvent environment. Below is a summary of their reported quantum yields in various solvents.

DyeSolventQuantum Yield (Φ_F_)Reference
This compound Ethanol0.73[1]
Ethanol (air-equilibrated)0.73[2]
Methanol0.61[1]
Acetonitrile0.40[1]
Coumarin 460 Ethanol0.50[3]
Ethanol (air-equilibrated)0.50[2]
Methanol0.42[3]
Acetonitrile0.12[3]

Note: The quantum yield of coumarin dyes can be influenced by various factors, including solvent polarity, viscosity, and the presence of dissolved oxygen.[4][5] The data presented here is for comparative purposes, and it is recommended to consult the original literature for specific experimental conditions.

Experimental Protocol for Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[3]

1. Materials and Instrumentation:

  • Spectrofluorometer: Equipped with a corrected emission spectrum function.

  • UV-Vis Spectrophotometer.

  • Quartz Cuvettes: 1 cm path length.

  • Fluorophore of Interest (Sample): this compound or Coumarin 460.

  • Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield in the same solvent as the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).

  • Spectroscopic Grade Solvents.

2. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the desired solvent.

  • Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the corrected fluorescence emission spectrum for each solution.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the slope of the linear fit for both plots. The plot should be linear and pass through the origin.

    • Calculate the quantum yield of the sample using the following equation:

    Φ_F(sample)_ = Φ_F(standard)_ * (Slope_sample_ / Slope_standard_) * (n_sample_² / n_standard_²)

    Where:

    • Φ_F_ is the fluorescence quantum yield.

    • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

experimental_workflow prep Prepare Stock Solutions (Sample & Standard) dilute Prepare Serial Dilutions (Abs < 0.1) prep->dilute abs_spec Measure Absorbance Spectra (UV-Vis Spectrophotometer) dilute->abs_spec fluor_spec Measure Corrected Fluorescence Spectra (Spectrofluorometer) dilute->fluor_spec plot Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate Integrate Fluorescence Intensity fluor_spec->integrate integrate->plot slope Determine Slopes of Linear Fits plot->slope calculate Calculate Quantum Yield (Φ_F_) slope->calculate

Caption: Workflow for relative quantum yield determination.

Conclusion

Both this compound and Coumarin 460 are efficient blue-green emitting fluorescent dyes. Based on the available data, this compound generally exhibits a higher fluorescence quantum yield across various solvents compared to Coumarin 460. This suggests that for applications requiring maximum brightness, this compound may be the superior choice. However, the selection of the optimal dye will ultimately depend on the specific experimental conditions, including the solvent system and the required photophysical properties. It is always recommended to perform a thorough characterization of the chosen fluorophore in the intended experimental environment.

References

Coumarin 480: A Superior Alternative to DAPI for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular imaging, the selection of fluorescent dyes is pivotal for accurate and meaningful results. For decades, 4',6-diamidino-2-phenylindole (DAPI) has been a cornerstone for nuclear counterstaining in fixed cells due to its high specificity for DNA and bright blue fluorescence. However, the increasing demand for dynamic studies in living cells has exposed the limitations of traditional dyes like DAPI, paving the way for alternatives such as Coumarin (B35378) 480. This guide provides a comprehensive comparison of Coumarin 480 and DAPI, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal dye for their experimental needs.

While DAPI remains a gold standard for fixed-cell applications, its utility in live-cell imaging is hampered by its limited cell membrane permeability and potential for cytotoxicity and phototoxicity upon prolonged exposure.[1][2][3] In contrast, the coumarin family of dyes, including this compound, is characterized by excellent cell permeability and high photostability, making them promising candidates for long-term live-cell imaging.[4]

Quantitative Comparison of Performance

To facilitate a direct comparison, the following table summarizes the key photophysical and performance characteristics of this compound and DAPI. It is important to note that while extensive data exists for DAPI, some properties for this compound are inferred from studies on the broader coumarin family due to a lack of direct comparative studies for nuclear staining applications.

FeatureThis compound (Coumarin 102)DAPI
Excitation Max (nm) ~405-455~358 (bound to dsDNA)[5]
Emission Max (nm) ~450-500~461 (bound to dsDNA)[5]
Quantum Yield High (Solvent dependent)[6][7]High (when bound to DNA)[4]
Photostability High[4]Moderate (can photobleach with prolonged exposure)[4]
Cell Permeability Generally Good[4]Limited in live cells[1][3]
Cytotoxicity Low at working concentrations (derivative dependent)[8][9][10][11]Can be toxic to live cells, especially at higher concentrations[1]
DNA Binding Intercalation or groove binding (derivative dependent)[12][13][14][15][16][17]Minor groove of A-T rich regions[1][5]

Key Advantages of this compound for Live-Cell Imaging

The inherent properties of this compound and the broader coumarin family present several advantages over DAPI for the study of living cells:

  • Enhanced Cell Permeability: Coumarin dyes generally exhibit good cell membrane permeability, allowing for efficient staining of live cells without the need for harsh permeabilization techniques that can compromise cell health.[4]

  • Improved Photostability: High photostability is a hallmark of many coumarin derivatives, enabling longer and more frequent imaging sessions with reduced signal loss, which is critical for time-lapse microscopy and long-term studies.[4]

  • Lower Cytotoxicity: While cytotoxicity is dependent on the specific derivative and concentration, coumarins have been shown to have lower toxicity profiles compared to DAPI in live-cell applications, minimizing the impact on cellular processes and viability.[8][9][10][11]

Experimental Protocols

General Protocol for Live-Cell Staining with this compound

This protocol is a generalized guideline based on the use of coumarin derivatives for live-cell imaging.[18][19] Optimization of concentration and incubation time is crucial for each specific cell line and experimental setup.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

  • Cell Staining: Remove the existing culture medium and wash the cells once with pre-warmed PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer. Image the cells using a fluorescence microscope with a filter set appropriate for this compound (e.g., excitation ~405 nm, emission ~450-500 nm).

Standard Protocol for DAPI Staining of Fixed Cells

This is a standard protocol for staining the nuclei of fixed cells with DAPI.

Materials:

  • DAPI stock solution (1-5 mg/mL in deionized water or DMF)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation: Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash cells three times with PBS.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

  • Washing: Wash cells three times with PBS.

  • DAPI Staining: Dilute the DAPI stock solution in PBS to a final concentration of 1 µg/mL. Incubate the cells with the DAPI solution for 1-5 minutes at room temperature, protected from light.

  • Washing: Wash cells two to three times with PBS.

  • Mounting and Imaging: Mount the coverslip with an anti-fade mounting medium and image using a fluorescence microscope with a standard DAPI filter set (excitation ~360 nm, emission ~460 nm).

Visualizing the Workflow and Dye Interaction

To better illustrate the experimental processes and the conceptual binding of these dyes, the following diagrams are provided.

G cluster_0 Live-Cell Staining with this compound cluster_1 Fixed-Cell Staining with DAPI A Seed Cells B Prepare Staining Solution (1-10 µM) A->B C Incubate (15-60 min) B->C D Wash (2-3x) C->D E Image Live Cells D->E F Fix & Permeabilize Cells G Prepare DAPI Solution (1 µg/mL) F->G H Incubate (1-5 min) G->H I Wash (2-3x) H->I J Mount & Image I->J

Fig. 1: Comparative experimental workflows for this compound and DAPI staining.

G cluster_0 This compound Interaction cluster_1 DAPI Interaction (Live Cell) A This compound B Cell Membrane A->B Permeates C Cytoplasm B->C D Nuclear Membrane C->D Permeates E DNA D->E Binds (Intercalation/Groove) F DAPI G Cell Membrane F->G Limited Permeation H DNA

Fig. 2: Conceptual diagram of dye interaction with a live cell.

Conclusion

For researchers conducting studies that require the long-term observation of nuclear dynamics in living cells, this compound presents a compelling alternative to DAPI. Its superior cell permeability, photostability, and lower cytotoxicity profile can lead to more reliable and biologically relevant data. While DAPI remains an excellent choice for fixed-cell nuclear counterstaining, the advantages of coumarin-based dyes in live-cell imaging applications are clear. The provided protocols and comparative data serve as a valuable resource for scientists and drug development professionals to optimize their cellular imaging experiments.

References

A Comparative Guide to the Cytotoxicity of Novel Coumarin Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) and its derivatives continue to be a significant area of interest in medicinal chemistry due to their broad pharmacological activities, including potent anticancer properties.[1] This guide offers a comparative overview of the cytotoxic effects of recently developed novel coumarin derivatives on various cancer cell lines. The data herein is collated from recent preclinical studies to aid in identifying promising candidates for further investigation in cancer therapy.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of novel coumarin derivatives is primarily assessed by their half-maximal inhibitory concentration (IC50) values, with lower values indicating higher potency. The following tables summarize the IC50 values for several recently synthesized coumarin derivatives against a panel of human cancer cell lines.

Breast Cancer Cell Lines
Compound ID/NameCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 15 MCF-71.24Staurosporine1.65
Coumarin-monastrol hybrid 34 MCF-72.42--
Coumarin-monastrol hybrid 34 T-47D3.13--
Coumarin-monastrol hybrid 34 MDA-MB-2313.9--
Triphenylethylene-coumarin hybrid 11 MCF-73.72--
4-hydroxy-7-methylcoumarin derivative 1 MCF-70.003--
Coumarin-containing sulfonamide 33 MCF-70.0088--
Indole–coumarin hybrid Schiff base 15 MCF-79.1--
6-Heteroaryl coumarin 16 MCF-72.57--
6-Heteroaryl coumarin 16 T-47D2.39--
6-Heteroaryl coumarin 16 MDA-MB-2312.31--
6-Heteroaryl coumarin 16 BT-5493.57--
Coumermycin A1MCF-75--
Coumermycin A1SkBr38.8--
Thiazolopyrazolyl coumarin 42a-e MCF-75.41–10.75--
Coumarin-thiazole hybrid 41a MCF-77.5 ± 0.7 (µg/mL)Etoposide-
Coumarin-pyrazole hybrid 36a MCF-7-Doxorubicin-
Coumarin-pyrazole hybrid 36b MCF-7-Doxorubicin-
1-thiazolyl-5-coumarin-3-yl-pyrazole 44b MCF-74.03 ± 0.02--
1-thiazolyl-5-coumarin-3-yl-pyrazole 44c MCF-74.42 ± 0.02--
Lung Cancer Cell Lines
Compound ID/NameCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 4 A5499.34Staurosporine3.7
Coumarin derivative 9f A5497.1 ± 0.8Cisplatin-
Coumarin derivative 9f H21703.3 ± 0.5Cisplatin-
Tacrine-coumarin hybrid 1c A54927.04 (48h)--
Tacrine-coumarin hybrid 1d A54921.22 (48h)--
Biscoumarin derivative 12d A54994 (24h), 58 (48h)--
Biscoumarin derivative 12e A54949 (24h), 35 (48h)--
Coumarin derivatives Ic, Id, IIc, IId SK-LU-1, SPC-A-1, 95D20-25Docetaxel25-30
Coumarin-artemisinin hybrid 1a A549-Doxorubicin-
Prostate and Liver Cancer Cell Lines
Compound ID/NameCell LineCell Line OriginIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 5 PC-3Prostate Cancer3.56--
Compound 4b PC-3Prostate Cancer8.99--
Compound 4a PC-3Prostate Cancer10.22--
8-Isopentenyloxy coumarinPC-3Prostate Cancer24.57 (72h)--
Coumarin–1,2,3-triazole hybrid 12c PC-3Prostate Cancer0.34 ± 0.04--
Coumarin-artemisinin hybrid 1a HepG2Liver Cancer3.05 ± 1.60--
Coumarin-artemisinin hybrid 1a Hep3BLiver Cancer3.76 ± 1.76--
Coumarin–1,2,3-triazole hybrid 12c HepG2Liver Cancer1.74 ± 0.54--
Coumarin–pyrazole hybrid 35 HepG2Liver Cancer2.96 ± 0.25--
Coumarin–pyrazole hybrid 35 SMMC-7721Liver Cancer2.08 ± 0.32--
1-thiazolyl-5-coumarin-3-yl-pyrazole 44a HepG2Liver Cancer3.74 ± 0.02--
1-thiazolyl-5-coumarin-3-yl-pyrazole 44c HepG2Liver Cancer3.06 ± 0.01--
Coumarin-thiazole hybrid 41a HepG2Liver Cancer16.9 ± 0.7 (µg/mL)Etoposide-
Coumarin-thiazole hybrid 41b HepG2Liver Cancer12.2 ± 2.3 (µg/mL)Etoposide-
Colon and Other Cancer Cell Lines
Compound ID/NameCell LineCell Line OriginIC50 (µM)Reference CompoundReference IC50 (µM)
Coumarin-dithiocarbamate ID-11 HCT116, HT-29, SW480, SW620Colorectal Cancer---
Coumarin–aminothiazole hybrid 52d HCT-116Colon Cancer0.26 ± 0.016--
Coumarin–aminothiazole hybrid 52d HT-29Colon Cancer0.25 ± 0.004--
Coumarin-artemisinin hybrid 1a A2780Ovarian Cancer5.82 ± 2.28--
Coumarin-artemisinin hybrid 1a OVCAR-3Ovarian Cancer4.60 ± 1.81--
Coumarin–1,2,3-triazole hybrid 12c MGC803Gastric Cancer0.13 ± 0.01--
Coumarin–pyrazole hybrid 36a HeLaCervical Cancer5.75Doxorubicin-
Coumarin–pyrazole hybrid 36b HeLaCervical Cancer6.25Doxorubicin-
Compound 4 HL60Leukemia8.09Staurosporine7.48

Experimental Protocols

The evaluation of the cytotoxic activity of novel coumarin derivatives is a critical step in the drug discovery process. The following protocols are representative of the methodologies commonly employed in the cited research.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4][5]

1. Cell Seeding:

  • Harvest cells from culture flasks and perform a cell count.

  • Seed the cells into a 96-well plate at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well in a final volume of 100 µL.[5]

  • Incubate the plate for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment.[2]

2. Compound Treatment:

  • Prepare stock solutions of the novel coumarin derivatives by dissolving them in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Create a series of dilutions of the compounds in culture medium to achieve the desired final concentrations for testing.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the coumarin derivatives. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

3. MTT Incubation:

  • After the desired treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2][5]

  • Incubate the plate for an additional 4 hours at 37°C.[2] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2][4]

4. Solubilization of Formazan:

  • Following the incubation with MTT, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][5]

  • Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[2] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[2]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms of Action

The cytotoxic effects of many coumarin derivatives are attributed to their ability to modulate key signaling pathways involved in cell survival and apoptosis.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Screening cluster_mechanistic Mechanistic Studies start Design & Synthesize Novel Coumarin Derivatives char Structural Characterization (NMR, MS, etc.) start->char treatment Treatment with Coumarin Derivatives char->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) data_analysis->pathway_analysis apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) data_analysis->apoptosis_assay

Caption: Experimental workflow for evaluating novel coumarin derivatives.

Many coumarin derivatives exert their anticancer effects by modulating critical signaling pathways that control cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6][7][8][9][10] Inhibition of this pathway can lead to decreased cell growth and the induction of apoptosis.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Coumarin Coumarin Derivative Coumarin->PI3K Inhibition Coumarin->Akt Inhibition Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Coumarin Coumarin Derivative Bcl2 Bcl-2 (Anti-apoptotic) Coumarin->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Coumarin->Bax Up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

A Researcher's Guide to Coumarin 480: Performance in Imaging Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical step that dictates the quality and reliability of imaging data. Coumarin (B35378) 480, a widely used blue-emitting fluorophore, offers a versatile tool for various applications. However, understanding its performance characteristics relative to modern alternatives is crucial for optimizing experimental design. This guide provides an objective comparison of Coumarin 480's performance, supported by experimental data, to inform the selection of the optimal dye for specific imaging systems.

At a Glance: Key Photophysical Properties

This compound (also known as Coumarin 102) is a member of the 7-aminocoumarin (B16596) family of dyes. Its fluorescence is characterized by a high degree of sensitivity to the local environment, a property known as solvatochromism. This means its spectral properties can shift depending on the polarity of the solvent, which can be both an advantage for sensing applications and a consideration for consistent performance across different cellular compartments.

The performance of a fluorophore is primarily determined by its spectral properties, quantum yield (the efficiency of photon emission), and molar extinction coefficient (the efficiency of photon absorption). Below is a summary of this compound's key properties in various solvents.

Table 1: Spectroscopic Properties of this compound (Coumarin 102) in Different Solvents

SolventAbsorption Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Lifetime (ns)Reference
Cyclohexane361407~1.02.6[1]
Ethyl Acetate-4320.70-[1]
Acetonitrile380450-4580.59 - 0.913.3[1]
Ethanol387-3894730.74 - 0.994.5[1]
Methanol3894800.87-[1][2]
Water3964890.665.9[1]

Note: Values are compiled from multiple sources and can vary based on experimental conditions such as temperature and purity.

This compound vs. High-Performance Alternatives

While this compound is a robust dye, several alternatives have been developed to offer improved brightness, photostability, and pH insensitivity. For applications in fluorescence microscopy and flow cytometry, Alexa Fluor 350 and Pacific Blue are common high-performance substitutes.

Alexa Fluor 350 is a sulfonated coumarin derivative designed for improved water solubility and photostability.[3] It is spectrally similar to this compound and is often recommended for imaging applications.[4]

Pacific Blue is another blue-fluorescent dye that is particularly well-suited for flow cytometry applications using a 405 nm violet laser.[5]

Table 2: Performance Comparison of this compound and Key Alternatives

PropertyThis compound (in Ethanol)Alexa Fluor 350Pacific Blue
Excitation Max (λex, nm) ~387~346~404
Emission Max (λem, nm) ~473~442~455
Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) ~25,000 (general for coumarins)19,00030,000
Quantum Yield (Φ) ~0.95~0.24Not specified
Relative Brightness (ε × Φ / 1000) ~23.75~4.56-
Key Advantages High quantum yield in organic solvents, sensitive to environmentHigh photostability, pH insensitive, water-solubleBright, optimal for 405 nm laser in flow cytometry
Key Limitations Moderate photostability, performance is solvent-dependentLower brightness than C480 in some conditionsPrimarily for flow cytometry

Note: Brightness is a calculated value for relative comparison. Performance can vary significantly when conjugated to biomolecules. Data is compiled from multiple sources.[1][6][7][8]

Experimental Methodologies

Accurate comparison of fluorescent probes requires standardized and meticulous experimental protocols. Below are methodologies for key experiments to evaluate fluorophore performance.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The quantum yield of a test sample is measured relative to a well-characterized standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield of this compound or an alternative dye relative to a standard.

Materials:

  • Test fluorophore (e.g., this compound)

  • Standard fluorophore (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectrophotometer (for absorbance measurements)

  • Fluorometer (for fluorescence measurements)

  • High-purity solvent (e.g., ethanol)

  • Quartz cuvettes

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions for both the test dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Using the fluorometer, record the fluorescence emission spectra for each solution, ensuring the same excitation wavelength and instrument settings are used for all samples.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.

    • The quantum yield of the test sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (nₓ² / nₛₜ²) Where: Φₛₜ is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence vs. absorbance, and n is the refractive index of the solvent used.[6]

Protocol 2: Comparative Photostability Assay in Cellular Imaging

This protocol outlines a method to compare the photobleaching rates of different fluorescent probes in a cellular context.

Objective: To quantify and compare the rate of fluorescence decay (photobleaching) of this compound and an alternative dye under continuous illumination in a fluorescence microscope.

Materials:

  • Live or fixed cells stained with the fluorescent dyes of interest.

  • Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera (e.g., sCMOS or EMCCD).

  • Appropriate filter sets for each fluorophore.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare microscope slides with cells labeled with each of the fluorophores to be compared. Ensure labeling conditions are optimized for each dye.

  • Microscope Setup:

    • Place the slide on the microscope stage and bring the cells into focus.

    • Select the appropriate filter set for the fluorophore being tested.

    • Set the illumination intensity to a constant and reproducible level that is relevant to your typical imaging conditions.

  • Image Acquisition (Time-Lapse):

    • Define a region of interest (ROI) containing well-labeled cells.

    • Acquire a time-lapse series of images by continuously exposing the ROI to the excitation light. Use a consistent exposure time and interval (e.g., one image every 5 seconds for 5 minutes).

  • Data Analysis:

    • Open the image series in analysis software.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background by measuring the intensity of a region with no cells and subtracting it from the ROI measurements.

    • Normalize the intensity values by dividing each point by the initial intensity at time zero.

    • Plot the normalized fluorescence intensity as a function of time for each fluorophore. The rate of decay of this curve is indicative of the photobleaching rate. A slower decay signifies higher photostability.[6]

Visualizing Workflows and Comparisons

To better understand the processes and relationships discussed, the following diagrams were generated using the DOT language.

G cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis prep_cells Culture & Plate Cells stain_dye Stain with Fluorescent Dye (e.g., this compound) prep_cells->stain_dye wash_fix Wash & (Optional) Fix stain_dye->wash_fix mount_slide Mount Sample on Microscope wash_fix->mount_slide find_roi Identify Region of Interest (ROI) mount_slide->find_roi set_params Set Acquisition Parameters (Laser Power, Exposure) find_roi->set_params acquire_data Acquire Time-Lapse Images set_params->acquire_data measure_intensity Measure Mean Intensity in ROI acquire_data->measure_intensity normalize_data Background Correct & Normalize measure_intensity->normalize_data plot_decay Plot Intensity vs. Time normalize_data->plot_decay compare_rates Compare Photobleaching Rates plot_decay->compare_rates G center Blue Fluorescent Dyes c480 This compound / 102 center->c480 af350 Alexa Fluor 350 center->af350 pb Pacific Blue center->pb c480_pro1 High Quantum Yield (in organic solvents) c480->c480_pro1 c480_pro2 Solvatochromic (Environment-sensitive) c480->c480_pro2 c480_con1 Moderate Photostability c480->c480_con1 c480_con2 Performance is Solvent-Dependent c480->c480_con2 af350_pro1 Excellent Photostability af350->af350_pro1 af350_pro2 pH Insensitive (pH 4-10) af350->af350_pro2 af350_pro3 Good Water Solubility af350->af350_pro3 af350_con1 Lower Quantum Yield than C480 af350->af350_con1 pb_pro1 Very Bright with 405nm Laser pb->pb_pro1 pb_pro2 Ideal for Flow Cytometry pb->pb_pro2 pb_con1 Less Versatile for Standard Microscopy pb->pb_con1

References

The Rise of Coumarins: A Comparative Analysis of Their Antiviral Potency Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the relentless pursuit of novel antiviral agents, researchers are increasingly turning their attention to coumarin (B35378) derivatives, a class of naturally occurring and synthetic compounds exhibiting a broad spectrum of biological activities. This guide offers a comprehensive comparison of the antiviral efficacy of these promising molecules against well-established antiviral drugs, supported by experimental data and detailed methodologies for the scientific community.

Coumarins, characterized by a benzopyrone scaffold, have demonstrated significant inhibitory effects against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza viruses. Their diverse mechanisms of action, which include targeting viral enzymes and modulating host cellular pathways, make them attractive candidates for drug development, particularly in an era of growing antiviral resistance.

Quantitative Comparison of Antiviral Activity

To provide a clear and objective comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of selected coumarin derivatives against key viral targets, alongside those of established antiviral drugs. Lower values indicate higher potency.

Table 1: Inhibition of HIV-1 Reverse Transcriptase (RT)
CompoundTargetIC50 / EC50 (µM)Reference DrugIC50 / EC50 (µM)
Calanolide AHIV-1 RT0.1Zidovudine (AZT)0.004 - 0.2
Inophyllum BHIV-1 RT0.083Nevirapine0.01 - 0.2
DCK (3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone)HIV-1 Replication0.000256Efavirenz0.0015 - 0.0035
BPRHIV001HIV-1 Replication0.0013--
Table 2: Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase
CompoundTargetIC50 (µM)Reference DrugIC50 (µM)
6,8-diallyl-5,7-dihydroxycoumarinHCV NS5B Polymerase17Sofosbuvir (active metabolite)0.04 - 0.11
OstholeHCV NS5B Polymerase25.3Dasabuvir0.002 - 0.01
EsculetinHCV NS5B Polymerase35.8--
Table 3: Inhibition of Influenza Virus Neuraminidase
CompoundTargetIC50 (µM)Reference DrugIC50 (nM)
4-hydroxy-3-(3-methyl-2-butenyl)coumarinInfluenza A Neuraminidase15.2Oseltamivir Carboxylate0.67 - 1.34
UmbelliferoneInfluenza A Neuraminidase>100Zanamivir0.24 - 0.32
ScopoletinInfluenza A Neuraminidase45.7Peramivir0.09 - 0.21

Mechanisms of Action: Targeting Viral and Host Factors

Coumarin derivatives exhibit a multifaceted approach to inhibiting viral replication. Beyond direct inhibition of viral enzymes, they have been shown to modulate host cell signaling pathways that are crucial for the viral life cycle.

Inhibition of Tat-Mediated Transcription in HIV-1

Certain coumarins, such as BPRHIV001, have been found to inhibit the HIV-1 Tat protein, a key trans-activator of viral transcription. This is achieved through the modulation of the Akt signaling pathway, leading to a reduction in the stability of the p300 protein, a crucial co-activator for Tat.[1]

HIV_Tat_Inhibition BPRHIV001 BPRHIV001 PDPK1 PDPK1 BPRHIV001->PDPK1 inhibits Akt Akt PDPK1->Akt activates p300 p300 Akt->p300 stabilizes Tat Tat p300->Tat acetylates HIV_LTR HIV LTR Tat->HIV_LTR activates Transcription Viral Transcription HIV_LTR->Transcription

Inhibition of HIV-1 Tat-mediated transcription by a coumarin derivative.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical component of the host's inflammatory response and is often hijacked by viruses to promote their replication. Several coumarin derivatives have demonstrated the ability to inhibit the activation of NF-κB, thereby creating an unfavorable environment for viral propagation.[2]

NFkB_Inhibition cluster_nucleus Viral_Signal Viral Signal IKK IKK Complex Viral_Signal->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-viral Gene Expression Nucleus->Gene_Expression Coumarin Coumarin Derivative Coumarin->IKK inhibits

Inhibition of the NF-κB signaling pathway by coumarin derivatives.

Experimental Protocols

The following are standardized protocols for key experiments cited in the evaluation of antiviral compounds.

Plaque Reduction Assay

This assay is a fundamental method for determining the infectivity of a lytic virus and the efficacy of an antiviral agent.

Workflow:

Plaque_Reduction_Assay A Seed host cells in multi-well plates B Infect cells with virus in the presence of varying concentrations of test compound A->B C Incubate to allow viral adsorption B->C D Overlay cells with semi-solid medium (e.g., agarose (B213101) or methylcellulose) C->D E Incubate for several days to allow plaque formation D->E F Fix and stain cells (e.g., with crystal violet) E->F G Count plaques and calculate IC50 F->G

References

Comparative Analysis of Coumarin Derivatives in Resin-Modified vs. Conventional Glass Ionomer Cement

Author: BenchChem Technical Support Team. Date: December 2025

A note on Coumarin (B35378) 480: Despite a comprehensive literature search, no specific studies detailing the incorporation and comparative performance of Coumarin 480 in either resin-modified glass ionomer cement (RMGIC) or conventional glass ionomer cement (cGIC) were identified. The following guide therefore presents a comparative analysis based on a closely related hydrazinyl coumarin derivative (HCD) , for which direct comparative data in both cement types is available. This analysis serves as a model for evaluating fluorescent coumarin compounds in these dental materials and is supplemented with established comparative data on the base properties of RMGIC and cGIC.

Introduction

Glass ionomer cements (GICs) are widely used in dentistry due to their unique properties, including chemical adhesion to tooth structure and fluoride (B91410) release, which helps in preventing secondary caries.[1] Conventional GICs (cGICs), however, exhibit certain drawbacks such as low mechanical strength and moisture sensitivity.[1] To address these limitations, resin-modified glass ionomer cements (RMGICs) were developed. RMGICs incorporate a resin component, typically 2-hydroxyethyl methacrylate (B99206) (HEMA), which introduces a light-curing polymerization reaction in addition to the traditional acid-base reaction of cGICs.[1] This modification generally enhances mechanical properties and handling characteristics.[2]

The incorporation of bioactive molecules, such as coumarin derivatives, is an area of active research aimed at enhancing the therapeutic properties of these cements, including their antimicrobial and fluorescent characteristics. Coumarins are fluorescent compounds that can also possess antimicrobial properties, making them promising additives for dental restorative materials.[3] This guide provides a comparative analysis of the performance of a hydrazinyl coumarin derivative (HCD) when incorporated into RMGIC versus cGIC, alongside a general comparison of the fundamental properties of these two cement types.

Comparative Performance of Hydrazinyl Coumarin Derivative (HCD)

A key study directly compared the effects of incorporating a hydrazinyl coumarin derivative (HCD) into a resin-modified GIC (Fuji II LC) and a high-fluoride conventional GIC (Fuji VII).[3] The findings are summarized below.

Fluoride and HCD Release

The incorporation of HCD was found to enhance the fluoride release from both types of cement.[3] Notably, the RMGIC modified with HCD (GIC-HCD F2) demonstrated a more significant fluoride release compared to the HCD-modified cGIC (GIC-HCD F7).[3] Both cements successfully released the incorporated HCD.[3]

Antibacterial Activity

The addition of HCD improved the antibacterial properties of both RMGIC and cGIC against Streptococcus sanguinis.[3] Consistent with the fluoride release data, the HCD-modified RMGIC exhibited a more significant antibacterial effect than the HCD-modified cGIC.[3] The hydrophilic monomer HEMA present in RMGIC is also known to have antibacterial properties, which may contribute to this enhanced effect.[1]

General Comparative Properties of RMGIC vs. cGIC

The baseline properties of RMGIC and cGIC differ significantly, which influences their clinical applications and performance.

Mechanical Properties

RMGICs generally exhibit superior mechanical properties compared to conventional GICs. Studies have shown that RMGICs have higher diametral tensile strength and tensile bond strength.[4][5] While compressive strength can be similar in some cases, the improved toughness of RMGICs makes them more durable for certain restorations.[4][6][7]

Biocompatibility

Conventional GICs are known for their good biocompatibility with pulp and gingival tissues.[1] The introduction of resin components, particularly HEMA, in RMGICs has raised some biocompatibility concerns due to the potential for cytotoxic effects from leached monomers.[5] Studies have shown that some RMGICs can exhibit greater cytotoxicity compared to conventional GICs.[5]

Data Summary

Table 1: Comparative Performance of HCD-Modified RMGIC vs. cGIC

PropertyHCD-Modified RMGIC (Fuji II LC)HCD-Modified cGIC (Fuji VII)Reference
Fluoride Release HigherLower[3]
HCD Release Successful ReleaseSuccessful Release[3]
Antibacterial Activity More Significant EffectLess Significant Effect[3]

Table 2: General Comparison of RMGIC and cGIC Properties

PropertyResin-Modified GIC (RMGIC)Conventional GIC (cGIC)References
Compressive Strength 90 - 171 MPa90 - 171 MPa[4][7]
Diametral Tensile Strength Higher (up to 22.32 MPa)Lower (6.21 - 11.8 MPa)[4][6][7]
Tensile Bond Strength HigherLower[4][7]
Biocompatibility Potentially lower due to resin componentsGenerally higher[1][5]
Fluoride Release Generally good, can be enhancedGood[1][3]
Setting Reaction Acid-base and light-cured polymerizationAcid-base[1]
Moisture Sensitivity LowerHigher[1]

Experimental Protocols

Fluoride Release Measurement

The protocol for measuring fluoride release typically involves the following steps:

  • Sample Preparation: Disc-shaped specimens of the set cement are prepared in standardized molds.

  • Immersion: The specimens are immersed in a specific volume of deionized water or artificial saliva.

  • Incubation: The samples are stored at 37°C.

  • Measurement: At predetermined time intervals, the storage solution is collected, and the fluoride concentration is measured using a fluoride ion-selective electrode connected to a pH/ISE meter.

  • Solution Replacement: The storage solution is replaced with fresh solution after each measurement.

Antibacterial Activity Assessment (Agar Well Diffusion Method)

This method assesses the ability of a material to inhibit bacterial growth:

  • Bacterial Culture: A standardized suspension of the target bacterium (e.g., Streptococcus sanguinis) is prepared.

  • Agar (B569324) Plate Inoculation: The bacterial suspension is uniformly spread over the surface of an agar plate.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Sample Placement: The prepared cement samples (or extracts) are placed into the wells.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth (e.g., 24-48 hours at 37°C).

  • Measurement: The diameter of the inhibition zone (the clear area around the well where bacteria did not grow) is measured. A larger inhibition zone indicates greater antibacterial activity.

Biocompatibility Testing (In Vitro Cytotoxicity - ISO 10993-5)

In vitro cytotoxicity tests are used to assess the potential of a material to cause cell death:

  • Cell Culture: A specific cell line (e.g., L929 fibroblasts) is cultured in a suitable medium.

  • Material Extraction: The test material is incubated in the cell culture medium for a specified period to create an extract containing any leachable substances.

  • Cell Exposure: The cultured cells are exposed to the material extract.

  • Incubation: The cells are incubated with the extract for a defined period.

  • Viability Assay: Cell viability is assessed using a quantitative method, such as the MTT assay. This assay measures the metabolic activity of the cells, which correlates with the number of viable cells.

  • Data Analysis: The viability of the cells exposed to the material extract is compared to that of control cells (exposed to medium only). A significant reduction in cell viability indicates a cytotoxic effect.

Visualizations

Experimental_Workflow_Fluoride_Release cluster_prep Sample Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep Prepare Cement Samples Immerse Immerse in Deionized Water Prep->Immerse Incubate Incubate at 37°C Immerse->Incubate Measure Measure Fluoride Concentration Incubate->Measure At time intervals Replace Replace Solution Measure->Replace Analyze Analyze Fluoride Release Profile Measure->Analyze Replace->Incubate Repeat

Caption: Workflow for Fluoride Release Measurement.

Logical_Relationship_Cement_Properties cluster_base Base Components cluster_properties Resulting Properties cGIC Conventional GIC (cGIC) Glass Fluoroaluminosilicate Glass cGIC->Glass Polyacid Polyacrylic Acid cGIC->Polyacid Biocompat Biocompatibility cGIC->Biocompat Higher RMGIC Resin-Modified GIC (RMGIC) RMGIC->Glass RMGIC->Polyacid Resin Resin Monomer (e.g., HEMA) RMGIC->Resin Mech_Strength Mechanical Strength RMGIC->Mech_Strength Higher Handling Handling RMGIC->Handling Improved Resin->Biocompat Potential Decrease

Caption: Compositional and Property Relationships of cGIC and RMGIC.

Conclusion

The incorporation of a hydrazinyl coumarin derivative enhances the fluoride release and antibacterial properties of both conventional and resin-modified glass ionomer cements, with a more pronounced effect observed in the RMGIC. This suggests that RMGICs may serve as a more effective vehicle for the delivery of therapeutic additives. However, the inherent differences in the base materials, particularly the superior mechanical properties and potentially lower biocompatibility of RMGICs, must be considered.

While this analysis provides valuable insights based on a representative coumarin derivative, it is crucial to emphasize the absence of data for this compound specifically. Further research is warranted to investigate the incorporation of this compound into both cGIC and RMGIC to determine its specific effects on their mechanical, biocompatibility, and fluorescence properties. Such studies would be essential for a conclusive comparative analysis and to ascertain its potential for clinical application.

References

A Comparative Guide to the FRET Efficiency of Coumarin 480 with Fluorescein as an Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the Förster Resonance Energy Transfer (FRET) efficiency between the donor fluorophore Coumarin (B35378) 480 and the acceptor fluorophore fluorescein (B123965). Designed for researchers, scientists, and drug development professionals, this document outlines the key photophysical properties of this FRET pair, offers a comparison with common alternatives, and provides detailed experimental protocols for FRET efficiency determination.

Introduction to the Coumarin 480-Fluorescein FRET Pair

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two light-sensitive molecules, a donor and an acceptor. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a powerful tool for studying molecular interactions, conformational changes in proteins, and dynamics in cellular signaling pathways.

The selection of an appropriate donor-acceptor pair is critical for the success of any FRET experiment. The this compound-fluorescein pair is a classic choice, leveraging the blue-emitting this compound as the energy donor and the green-emitting fluorescein as the acceptor. Efficient FRET can occur between this pair due to the significant overlap between the emission spectrum of this compound and the absorption spectrum of fluorescein.[1]

Photophysical Properties and Förster Radius (R₀)

The Förster radius (R₀) is a critical parameter for any FRET pair, representing the distance at which the FRET efficiency is 50%. A larger R₀ value indicates that FRET can be measured over longer distances. The R₀ is dependent on several factors, including the fluorescence quantum yield of the donor, the molar extinction coefficient of the acceptor, and the spectral overlap between the donor's emission and the acceptor's absorption.

Table 1: Photophysical Properties of this compound and Fluorescein

ParameterThis compound (Donor)Fluorescein (Acceptor)Reference
Absorption Maximum (λ_abs) ~389 nm (in ethanol)~495 nm[2]
Emission Maximum (λ_em) ~465 nm (in ethanol)~520 nm[2]
Molar Extinction Coefficient (ε) 2.15 x 10⁴ M⁻¹cm⁻¹ (in ethanol)92,300 M⁻¹cm⁻¹ (at 482.5 nm)[2][3]
Fluorescence Quantum Yield (Φ_D) ~0.73 (for Coumarin 1 in ethanol)-[4]

Note: The quantum yield of this compound is reported to be "near unity" in some sources, but can be highly dependent on the solvent polarity. The value for Coumarin 1 is provided as a representative figure for coumarin dyes.[2][5]

The calculation of the Förster radius (R₀) is governed by the following equation:

R₀⁶ = 8.79 x 10⁻⁵ * (κ² * n⁻⁴ * Q_D * J(λ))

where:

  • κ² is the dipole orientation factor (typically assumed to be 2/3 for freely rotating molecules).

  • n is the refractive index of the medium.

  • Q_D is the fluorescence quantum yield of the donor.

  • J(λ) is the spectral overlap integral.

The spectral overlap integral, J(λ), is calculated by integrating the overlap between the donor's fluorescence emission spectrum (F_D(λ)) and the acceptor's molar extinction coefficient (ε_A(λ)) over the wavelength (λ):

J(λ) = ∫ F_D(λ) * ε_A(λ) * λ⁴ dλ

Due to the lack of publicly available full spectral data to calculate the precise spectral overlap integral, a definitive R₀ value cannot be provided here. Researchers are encouraged to determine this value experimentally for their specific conditions.

FRET_Process D_ground D D_excited D* D_excited->D_ground hν_D A_ground A D_excited->A_ground Energy Transfer A_excited A* A_excited->A_ground hν_A Excitation Excitation (~389 nm) Excitation->D_ground hν_ex Donor_Emission Donor Emission (~465 nm) FRET FRET Acceptor_Emission Acceptor Emission (~520 nm)

FRET process between this compound and Fluorescein.

Comparison with Alternative FRET Pairs

The choice of a FRET pair depends on the specific application, including the biological system, instrumentation, and the distance range of interest. Below is a comparison of the this compound-fluorescein pair with other commonly used FRET pairs.

Table 2: Comparison of Common FRET Pairs

FRET Pair (Donor-Acceptor)R₀ (Å)Donor Emission (nm)Acceptor Emission (nm)Key AdvantagesKey Disadvantages
This compound - Fluorescein Not readily available~465~520Good spectral overlap, donor is relatively small.R₀ not well-characterized, potential for donor photobleaching.
CFP - YFP ~49~475~527Genetically encodable, widely used in live-cell imaging.Complex photophysics of CFP, potential for phototoxicity.
Fluorescein - Tetramethylrhodamine (TMR) ~55~520~575Well-characterized, high quantum yield donor.Spectral overlap with donor emission can be a challenge.
Cy3 - Cy5 ~54~570~670High extinction coefficients, photostable.Susceptible to photoblinking and photoswitching.
Alexa Fluor 488 - Alexa Fluor 555 ~70~519~565High photostability and quantum yields, less pH sensitive.Higher cost.

Experimental Protocols for Measuring FRET Efficiency

The FRET efficiency (E) can be determined using several methods, primarily categorized into steady-state and time-resolved fluorescence measurements.

This method relies on measuring the fluorescence intensity of the donor and/or acceptor.

Protocol: FRET Efficiency Determination by Donor Quenching

  • Sample Preparation:

    • Prepare a "donor-only" sample containing the molecule labeled only with this compound.

    • Prepare a "donor-acceptor" sample containing the molecule labeled with both this compound and fluorescein.

    • Ensure both samples are at the same concentration and in the same buffer conditions.

  • Instrumentation Setup:

    • Use a fluorometer capable of measuring fluorescence emission spectra.

    • Set the excitation wavelength to the absorption maximum of this compound (~389 nm).

    • Set the emission wavelength range to cover the emission spectra of both this compound and fluorescein (e.g., 420 nm to 650 nm).

  • Data Acquisition:

    • Record the fluorescence emission spectrum of the "donor-only" sample.

    • Record the fluorescence emission spectrum of the "donor-acceptor" sample under identical conditions.

  • Data Analysis:

    • Determine the integrated fluorescence intensity of the donor (this compound) in the presence (I_DA) and absence (I_D) of the acceptor (fluorescein).

    • Calculate the FRET efficiency (E) using the following formula:

      E = 1 - (I_DA / I_D)

SteadyStateFRET cluster_workflow Steady-State FRET Measurement A Prepare Donor-Only and Donor-Acceptor Samples B Excite at Donor Absorption Max A->B C Measure Donor Emission Spectrum B->C D Integrate Donor Intensity (I_D, I_DA) C->D E Calculate FRET Efficiency: E = 1 - (I_DA / I_D) D->E

Workflow for steady-state FRET measurement.

This method measures the change in the fluorescence lifetime of the donor in the presence of the acceptor.

Protocol: FRET Efficiency Determination by Fluorescence Lifetime

  • Sample Preparation:

    • Prepare "donor-only" and "donor-acceptor" samples as described for the steady-state method.

  • Instrumentation Setup:

    • Use a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.

    • Excite the sample with a pulsed light source at the donor's absorption maximum.

    • Collect the fluorescence decay at the donor's emission maximum.

  • Data Acquisition:

    • Measure the fluorescence lifetime of the donor in the absence of the acceptor (τ_D).

    • Measure the fluorescence lifetime of the donor in the presence of the acceptor (τ_DA).

  • Data Analysis:

    • Calculate the FRET efficiency (E) using the following formula:

      E = 1 - (τ_DA / τ_D)

Conclusion

The this compound-fluorescein FRET pair offers a viable option for researchers studying molecular interactions over short distances. Its primary advantage lies in the significant spectral overlap between the donor emission and acceptor absorption. However, the lack of a well-characterized Förster radius in the literature necessitates its experimental determination for quantitative studies. By following the detailed protocols provided in this guide, researchers can accurately measure the FRET efficiency of this pair and compare its performance with other established FRET pairs to select the most suitable system for their specific research needs.

References

Side-by-side comparison of Coumarin 480, 460, and 481.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Coumarin (B35378) 480, 460, and 481 for Researchers

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is paramount for accurate and reliable experimental outcomes. Coumarin dyes, with their characteristic blue-green fluorescence, are a versatile class of fluorophores. This guide provides a detailed side-by-side comparison of three popular coumarin derivatives: Coumarin 480, Coumarin 460, and Coumarin 481, supplemented with experimental data and protocols to inform your selection process.

Overview of Coumarin Dyes

Coumarin and its derivatives are benzopyran-2-one-based compounds known for their significant fluorescence quantum yields and sensitivity to the local environment.[1][2] These properties make them valuable tools in a variety of applications, including fluorescence microscopy, laser dyes, and as probes for microenvironments.[1][3][4] The spectral properties of coumarin dyes can be finely tuned through chemical modifications to the core structure, leading to a range of excitation and emission profiles.[5]

Photophysical Properties: A Quantitative Comparison

The selection of a fluorescent dye is often dictated by its photophysical properties. The following table summarizes the key spectral characteristics of this compound, 460, and 481 in various solvents. It is important to note that the absorption and emission maxima, as well as the quantum yield, can be highly dependent on solvent polarity.[6][7]

PropertyThis compound (C102)Coumarin 460 (C1)Coumarin 481
Chemical Formula C₁₆H₁₇NO₂[8]C₁₄H₁₇NO₂C₁₂H₁₀F₃NO₂
Molecular Weight ( g/mol ) 255.32[8]231.30Not specified in search results
Appearance Pale yellow crystalline powder[8]White crystalline powderNot specified in search results
Absorption Max (λabs) in Ethanol (B145695) ~390 nm[8]~365 nm[3]~399 nm[6]
Emission Max (λem) in Ethanol ~466 nm[8]~460 nm[3]~504 nm[6]
Quantum Yield (Φ) in Ethanol 0.83[3]0.91[3]0.79[3]
Solubility Soluble in various organic solvents[9]Soluble in ethanol, methanol[1]Soluble in polar organic solvents like ethanol and acetonitrile[10][11]

Experimental Applications and Performance

This compound, 460, and 481 are all utilized as laser dyes and fluorescent probes.[3][9] Their distinct spectral properties, however, make them suitable for different experimental setups and applications.

  • Coumarin 460 exhibits the highest quantum yield among the three in ethanol, making it an excellent choice for applications requiring bright fluorescence, such as in dye lasers and biochemical assays.[1][3] Its emission is in the blue-green region of the spectrum.[3]

  • This compound has a slightly longer emission wavelength compared to Coumarin 460, positioning its fluorescence more towards the yellow-green part of the spectrum.[3] This shift can be advantageous in multicolor imaging experiments to reduce spectral overlap with other blue-emitting fluorophores.

  • Coumarin 481 shows a notable dependence of its photophysical properties on solvent polarity.[6][7] In polar solvents, it can undergo a process called twisted intramolecular charge transfer (TICT), which can lead to a reduction in fluorescence quantum yield and lifetime.[6][10] This sensitivity to the environment makes it a useful probe for studying micro-viscosity and polarity.

Experimental Protocols

Below is a general protocol for staining cells with coumarin dyes for fluorescence microscopy. Optimization of dye concentration and incubation time is recommended for specific cell types and experimental conditions.

Materials:

  • Coumarin dye (480, 460, or 481) stock solution (1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (e.g., 60-80%) on a suitable imaging substrate.

  • Staining Solution Preparation: Prepare a working solution of the coumarin dye by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Cell Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS to remove any unbound dye.

  • Imaging: Add fresh culture medium or an appropriate imaging buffer to the cells. Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for the specific coumarin dye. For example, a DAPI filter set may be suitable for the excitation and emission wavelengths of these coumarins.

Visualizing Experimental Workflow

A typical workflow for utilizing these coumarin dyes in a cell-based fluorescence imaging experiment can be visualized as follows:

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture on Glass-bottom Dish incubation Incubate Cells with Dye cell_culture->incubation Add Dye Solution dye_prep Prepare Coumarin Working Solution dye_prep->incubation wash Wash to Remove Unbound Dye incubation->wash microscopy Fluorescence Microscopy wash->microscopy analysis Image Analysis microscopy->analysis

A general workflow for cell staining and imaging with coumarin dyes.

This guide provides a comparative overview to aid in the selection and application of this compound, 460, and 481. For specific experimental needs, it is always recommended to consult the primary literature and perform optimization experiments.

References

iFluor 350: A Superior Alternative to Coumarin 480 for Fluorescent Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a robust and high-performance blue fluorescent dye, iFluor 350 emerges as a compelling alternative to the traditional Coumarin (B35378) 480. This guide provides an objective comparison of their performance characteristics, supported by key spectral data and detailed experimental methodologies for evaluation.

In the realm of fluorescence applications, the choice of a reliable and bright fluorophore is paramount for generating high-quality, reproducible data. While Coumarin 480 has been a staple in many laboratories, the advent of advanced dye technologies, such as the iFluor series, offers significant improvements in key performance metrics. This comparison guide delves into a detailed evaluation of iFluor 350 and this compound, focusing on their spectral properties, brightness, and purported stability.

Spectral Properties and Brightness Comparison

The brightness of a fluorophore is a critical factor in achieving high sensitivity and is determined by its molar extinction coefficient and quantum yield. An analysis of the available data indicates a significant advantage for iFluor 350 in this regard.

PropertyiFluor 350This compound
Excitation Maximum (λex) ~345 nm[1]~389 nm (in Ethanol)[2]
Emission Maximum (λem) ~450 nm[1]~465 nm (in Ethanol)[2]
Molar Extinction Coefficient (ε) ~20,000 cm⁻¹M⁻¹[1]~21,500 cm⁻¹M⁻¹ (in Ethanol)[2]
Quantum Yield (Φ) ~0.95[1]~0.66 (in Water)[3]
Calculated Brightness (ε x Φ) ~19,000~14,190 (estimated)

Note: The brightness of this compound is an estimation based on available data in different solvents and may vary in aqueous buffers like PBS.

iFluor 350 exhibits a high quantum yield of approximately 0.95 in aqueous solutions, significantly higher than that reported for this compound in water (around 0.66).[1][3] While the molar extinction coefficient of this compound in ethanol (B145695) is slightly higher than that of iFluor 350, the superior quantum yield of iFluor 350 results in a significantly higher calculated brightness. This inherent brightness of iFluor 350 allows for lower labeling concentrations and reduced background fluorescence, leading to improved signal-to-noise ratios in imaging and detection assays.

Photostability and pH Sensitivity

Beyond brightness, the stability of a fluorophore under various experimental conditions is crucial for reliable and reproducible results. iFluor 350 is reported to offer superior photostability and pH insensitivity compared to many traditional coumarin dyes.

To empirically evaluate these parameters, standardized experimental protocols are recommended.

Experimental Protocols

Photostability Assessment

This protocol outlines a method to compare the photobleaching rates of iFluor 350 and this compound.

Objective: To quantify and compare the rate of fluorescence decay of iFluor 350 and this compound upon continuous illumination.

Materials:

  • iFluor 350-conjugated antibody or protein

  • This compound-conjugated antibody or protein

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Fluorescence microscope with a suitable filter set for blue fluorescence and a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare slides with cells or tissue samples stained with either iFluor 350-conjugate or this compound-conjugate at equivalent concentrations.

  • Mount the coverslips using a suitable mounting medium.

  • Place the slide on the microscope stage and bring the sample into focus.

  • Select a region of interest with clear fluorescent staining.

  • Using a consistent set of acquisition parameters (e.g., exposure time, gain, laser power), acquire an initial image (time = 0).

  • Continuously illuminate the sample with the excitation light.

  • Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).

  • Repeat the process for multiple regions of interest and for both fluorophores.

  • Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image over time.

  • Normalize the fluorescence intensity at each time point to the initial intensity (time = 0).

  • Plot the normalized fluorescence intensity as a function of time for both dyes to compare their photobleaching rates.

pH Sensitivity Analysis

This protocol describes a method to assess the effect of pH on the fluorescence intensity of iFluor 350 and this compound.

Objective: To determine the fluorescence intensity of iFluor 350 and this compound across a range of pH values.

Materials:

  • iFluor 350, free acid or conjugate

  • This compound, free acid or conjugate

  • A series of buffers with varying pH values (e.g., pH 4 to 10)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare stock solutions of iFluor 350 and this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of working solutions by diluting the stock solutions to the same final concentration in each of the different pH buffers.

  • Transfer the solutions to cuvettes or a microplate.

  • Measure the fluorescence intensity of each solution using the appropriate excitation and emission wavelengths for each dye.

  • Plot the fluorescence intensity as a function of pH for both iFluor 350 and this compound.

  • Analyze the plots to determine the pH range over which each dye maintains stable fluorescence.

Mandatory Visualizations

Jablonski_Diagram cluster_1 Transitions S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Absorption Absorption Absorption->S1_vibrational Fluorescence Fluorescence Fluorescence->S0_vibrational ISC ISC ISC->T1_vibrational Phosphorescence Phosphorescence Phosphorescence->S0_vibrational_p Vibrational_Relaxation_S1 Vibrational_Relaxation_S1 Vibrational_Relaxation_S1->S1 Vibrational_Relaxation_T1 Vibrational_Relaxation_T1 Vibrational_Relaxation_T1->T1 Internal_Conversion Internal_Conversion Internal_Conversion->S0_vibrational_ic

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Experimental_Workflow cluster_dye_prep Dye Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results iFluor_prep Prepare iFluor 350 Conjugate Staining Cell/Tissue Staining iFluor_prep->Staining Photostability_exp Photostability Assay iFluor_prep->Photostability_exp pH_exp pH Sensitivity Assay iFluor_prep->pH_exp Coumarin_prep Prepare this compound Conjugate Coumarin_prep->Staining Coumarin_prep->Photostability_exp Coumarin_prep->pH_exp Imaging Fluorescence Imaging Staining->Imaging Photostability_exp->Imaging Fluorometry Fluorometry pH_exp->Fluorometry Data_analysis Quantitative Analysis Imaging->Data_analysis Fluorometry->Data_analysis Comparison Performance Comparison Data_analysis->Comparison

Caption: Workflow for comparing the performance of fluorescent dyes.

Application in Immunofluorescence and Flow Cytometry

While direct comparative studies are limited, the superior brightness and photostability of iFluor 350 suggest significant advantages in demanding applications like immunofluorescence (IF) and flow cytometry.

Immunofluorescence: In IF, the higher brightness of iFluor 350 can enable the detection of low-abundance targets with greater clarity. Its enhanced photostability is particularly beneficial for confocal microscopy and other imaging techniques that require prolonged exposure to excitation light, minimizing signal loss during image acquisition. Generic protocols for immunofluorescence staining can be adapted for both dyes, typically involving cell fixation, permeabilization, antibody incubation, and mounting.[5][6]

Flow Cytometry: In flow cytometry, the brightness of a fluorophore directly impacts the resolution of stained populations. The high brightness of iFluor 350 can lead to better separation between positive and negative populations, especially for markers with low expression levels. Standard flow cytometry protocols, including cell preparation, antibody staining, and data acquisition, can be utilized with both fluorophores.[7]

Conclusion

Based on the available data, iFluor 350 presents a compelling case as a superior alternative to this compound for a wide range of fluorescence-based applications. Its significantly higher quantum yield translates to greater brightness, enabling more sensitive detection. Furthermore, its reported high photostability and pH insensitivity offer improved reliability and reproducibility, particularly in demanding applications like live-cell imaging and quantitative fluorescence microscopy. For researchers seeking to enhance the quality and robustness of their fluorescence data, iFluor 350 is a highly recommended upgrade from traditional coumarin dyes.

References

A Comparative Guide to the Cross-Reactivity and Performance of Coumarin 480-Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent label for an antibody is a critical decision that can significantly impact the reliability and sensitivity of an immunoassay. This guide provides an objective comparison of Coumarin (B35378) 480-labeled antibodies with common alternatives, focusing on their photophysical properties and the implications for cross-reactivity studies. Detailed experimental protocols and supporting data are provided to aid in the selection of the most appropriate fluorescent conjugate for your research needs.

Performance Comparison of Fluorophore-Labeled Antibodies

The performance of a fluorescently labeled antibody is largely determined by the photophysical properties of the conjugated dye. Brighter and more photostable fluorophores generally provide a better signal-to-noise ratio and are more suitable for demanding applications such as quantitative imaging. However, the choice of fluorophore can also influence the apparent cross-reactivity in an immunoassay.

The following table summarizes the key photophysical properties of Coumarin 480 and two common alternatives in the blue-green spectral region: Fluorescein isothiocyanate (FITC) and Alexa Fluor™ 488.

PropertyThis compoundFITC (Fluorescein)Alexa Fluor™ 488
Excitation Max (nm) ~436-459~492~493
Emission Max (nm) ~478-485~520~519
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~40,000~70,000~71,000
Quantum Yield ~0.40 - 0.98 (solvent dependent)~0.3 (conjugated)~0.92
Photostability ModerateLowHigh
pH Sensitivity ModerateHigh (fluorescence decreases significantly below pH 7)Low (pH 4-10)

Note: The performance of coumarin dyes can be highly dependent on the solvent and their microenvironment.[1][2] Alexa Fluor™ dyes are known for their brightness and photostability, making them a superior choice for many applications.[3][4] FITC, while historically widely used, suffers from rapid photobleaching and pH sensitivity.[3]

Experimental Protocols

Protocol for Labeling Antibodies with Amine-Reactive this compound

This protocol describes the conjugation of an antibody with a this compound succinimidyl ester, which reacts with primary amines on the antibody.

Materials:

  • Antibody solution (1-2 mg/mL in PBS, pH 7.4)

  • This compound succinimidyl ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 1M sodium bicarbonate, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Adjust the concentration of the antibody solution to 2 mg/mL in PBS. Add the reaction buffer to adjust the final pH to 8.0-8.5.

  • Dye Preparation: Dissolve the this compound succinimidyl ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: While gently vortexing the antibody solution, add a 10- to 20-fold molar excess of the reactive dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored fraction to elute will be the conjugated antibody.

  • Degree of Labeling (DOL) Determination: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~450 nm). Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & QC antibody Antibody in PBS buffer Adjust pH to 8.0-8.5 with Bicarbonate Buffer antibody->buffer mix Mix Antibody and Dye (10-20x molar excess of dye) buffer->mix dye Dissolve this compound SE in DMSO/DMF dye->mix incubate Incubate 1-2 hours at RT (Protected from light) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify measure Measure A280 and A450 purify->measure calculate Calculate Degree of Labeling (DOL) measure->calculate storage Store Labeled Antibody at 4°C calculate->storage

Workflow for Amine-Reactive Antibody Labeling.

Protocol for Assessing Antibody Cross-Reactivity using Competitive ELISA

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of a this compound-labeled antibody with related antigens.

Materials:

  • 96-well microtiter plates

  • Primary antigen and potential cross-reacting antigens

  • Coating Buffer: 0.05 M carbonate-bicarbonate, pH 9.6

  • Blocking Buffer: 1% BSA in PBS

  • Wash Buffer: 0.05% Tween-20 in PBS

  • This compound-labeled antibody

  • Fluorescence microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with the primary antigen at an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the primary antigen (for the standard curve) and the potential cross-reacting antigens.

    • In a separate plate or tubes, mix the diluted antigens with a fixed, predetermined concentration of the this compound-labeled antibody. Incubate for 1 hour at room temperature.

  • Incubation with Coated Plate: Wash the coated and blocked plate three times. Transfer the antigen/labeled-antibody mixtures to the corresponding wells of the coated plate. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the plate five times with wash buffer to remove unbound labeled antibodies.

  • Detection: Read the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission filters for this compound (e.g., Ex: 450 nm, Em: 485 nm).

  • Data Analysis:

    • Plot the fluorescence signal as a function of the antigen concentration for the primary antigen to generate a standard curve.

    • Determine the IC50 value (the concentration of antigen that causes 50% inhibition of the maximum signal) for the primary antigen and each potential cross-reactant.

    • Calculate the percent cross-reactivity for each competing antigen using the formula: % Cross-Reactivity = (IC50 of Primary Antigen / IC50 of Cross-Reactant) x 100

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection & Analysis coat Coat Plate with Primary Antigen block Wash and Block with BSA coat->block incubate_plate Add Mixture to Coated Plate Incubate 1 hour block->incubate_plate prepare_antigens Prepare Serial Dilutions of Primary & Test Antigens mix Pre-incubate Antigens with This compound-Labeled Antibody prepare_antigens->mix mix->incubate_plate wash_plate Wash Plate to Remove Unbound Antibody incubate_plate->wash_plate read_plate Read Fluorescence wash_plate->read_plate analyze Calculate IC50 and % Cross-Reactivity read_plate->analyze

Workflow for Competitive ELISA Cross-Reactivity Assay.

Signaling Pathway Visualization

Fluorescently labeled antibodies are crucial tools for visualizing components of signaling pathways. For instance, an antibody targeting a specific phosphorylated kinase can be used in immunofluorescence to study its activation and localization within the cell.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras Activates growth_factor Growth Factor growth_factor->receptor raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors Translocates & Phosphorylates gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Simplified MAPK/ERK Signaling Pathway.

References

A Researcher's Guide to Coumarin Tags for Enhanced MALDI-MS Signal Intensity

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug discovery, and clinical research, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a cornerstone technology for the analysis of a wide array of molecules. However, challenges persist in detecting low-abundance analytes or molecules that ionize poorly, such as hydrophilic peptides. Chemical derivatization, or "tagging," presents a robust solution by modifying analytes to improve their ionization efficiency and, consequently, their signal intensity in MS analysis. This guide provides a comparative overview of coumarin-based tags, a class of derivatization reagents known for significantly enhancing MALDI-MS signals.

The Coumarin (B35378) Advantage: Mechanism of Signal Enhancement

Labeling peptides and other analytes with coumarin derivatives has been shown to boost MALDI-MS peak intensities, in some instances by more than 40-fold.[1][2][3] This enhancement is particularly pronounced for hydrophilic peptides, which are often difficult to analyze.[1][2][3] The primary mechanism is not related to the tag's UV absorption but rather to its hydrophobicity.[1][2] The relatively hydrophobic coumarin structure improves the co-crystallization of hydrophilic analytes within common hydrophobic MALDI matrices, such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-diammonium hydrogen phosphate (B84403) (2,5-DHAP).[2][3] This improved incorporation leads to more efficient energy transfer from the laser and superior ionization, resulting in a stronger signal.

This proposed mechanism is illustrated in the logical diagram below.

cluster_Analyte Analyte Properties cluster_Tag Tagging Process cluster_MALDI MALDI Process Analyte Hydrophilic Peptide (Poor Ionization) Derivatization N-terminal Derivatization Analyte->Derivatization Reacts with Coumarin Coumarin Tag (Hydrophobic) Coumarin->Derivatization Tagged_Peptide Tagged Peptide (Increased Hydrophobicity) Derivatization->Tagged_Peptide Incorporation Improved Co-crystallization & Analyte Incorporation Tagged_Peptide->Incorporation Better mixing with Matrix Hydrophobic Matrix (e.g., CHCA) Matrix->Incorporation Signal Enhanced MALDI Signal Intensity Incorporation->Signal Leads to

Caption: Mechanism of coumarin tag-based MALDI signal enhancement.

Performance Comparison: Coumarin Tags vs. Alternatives

The effectiveness of a derivatization agent is measured by its ability to increase signal intensity and improve detection limits. Coumarin tags, particularly fluorescent derivatives like Alexa Fluor 350, have demonstrated significant performance gains.[1][4][5] The table below summarizes reported signal enhancements for coumarin-tagged peptides compared to their untagged counterparts and other derivatization strategies for different classes of molecules.

Analyte ClassDerivatization Reagent/TagSignal Enhancement FactorNotes
Peptides General Coumarin Tags Up to 40x Most effective for hydrophilic peptides with CHCA and 2,5-DHAP matrices.[1][2][3]
Peptides Alexa Fluor 350 (Coumarin) 5x - 15x Also improves MS/MS fragmentation, leading to more confident protein identification.[2][4][5]
Catecholamines, Amino AcidsTMPy, FMP-10General S/N IncreaseThese reagents add a permanent positive charge, aiding ionization in positive mode.[6]
SteroidsGirard Reagent T (GirT)20x - 235x (vs. incubation)Enhancement factor is highly dependent on the specific metabolite and method.[7]
CholesterolBetaine AldehydeSignificant S/N IncreaseIntroduces a permanent charge to facilitate detection of an otherwise difficult analyte.[8]

Data synthesized from multiple sources for comparative purposes. S/N = Signal-to-Noise Ratio.

Experimental Workflow and Protocols

Implementing a coumarin tagging strategy involves a straightforward chemical derivatization step prior to standard MALDI-MS sample preparation. The specific protocol can be adapted based on the analyte and the chosen coumarin reagent.

The general experimental workflow is depicted below.

start Start: Analyte Sample (e.g., Peptide Digest) derivatization 1. Derivatization Reaction - Add Coumarin Reagent - Incubate (e.g., 30 min, RT) - Quench Reaction start->derivatization cleanup 2. Sample Cleanup (Optional, e.g., ZipTip) - Remove excess reagent derivatization->cleanup mix 3. Mix with MALDI Matrix - Tagged Analyte (0.5 µL) - Matrix Solution (0.5 µL) (e.g., CHCA) cleanup->mix spot 4. Spot on MALDI Target - Allow to air-dry - Form co-crystals mix->spot analysis 5. MALDI-TOF MS Analysis - Acquire Mass Spectrum spot->analysis end End: Enhanced Spectrum analysis->end

Caption: General workflow for coumarin tagging and MALDI-MS analysis.

This protocol is a representative example for labeling the N-terminus of peptides using an N-hydroxysuccinimide (NHS)-activated coumarin dye.

Materials:

  • Peptide sample dissolved in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 8.5).

  • NHS-activated coumarin reagent (e.g., Alexa Fluor 350 NHS Ester) dissolved in a dry, aprotic solvent like DMSO or DMF.

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • MALDI Matrix: Saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% trifluoroacetic acid (TFA).[4][9]

Procedure:

  • Reagent Preparation: Prepare a stock solution of the NHS-coumarin reagent (e.g., 10 mg/mL) in DMSO.

  • Reaction Setup: To your peptide solution (e.g., 1 mg/mL in buffer), add the coumarin reagent. A common approach is to add the reagent in increments every 30 minutes to optimize labeling efficiency.[3] The molar ratio of dye to peptide may require optimization but is typically in excess.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.

  • Quenching: (Optional) Add the quenching reagent to consume any unreacted NHS-ester.

  • Sample Preparation for MALDI:

    • Mix the derivatized peptide solution 1:1 (v/v) with the prepared MALDI matrix solution.

    • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.[10]

    • Allow the spot to air-dry completely, permitting the formation of the sample/matrix co-crystal.[10]

  • MS Analysis: Load the target plate into the MALDI-TOF mass spectrometer and acquire data in the appropriate mass range and ion mode (typically positive ion mode for peptides).[2]

Conclusion

Coumarin-based tags offer a powerful and accessible method for enhancing the detection of challenging analytes, particularly hydrophilic peptides, in MALDI-MS. The primary benefit stems from improving the analyte's incorporation into the MALDI matrix, which significantly boosts signal intensity.[2][3] While other derivatization agents exist for specific applications, coumarin tags provide a versatile solution for proteomic workflows, often leading to the identification of more peptides and proteins from complex samples.[4][5][11] By following established protocols, researchers can effectively integrate coumarin tagging into their analytical pipeline to overcome common limitations of MALDI-MS and achieve higher sensitivity in their results.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Coumarin 480

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, including the laser dye Coumarin 480, is a critical component of laboratory safety and operational integrity. This guide provides detailed, procedural instructions for the safe handling and disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.

Immediate Safety and Logistical Information

While some safety data sheets (SDS) classify this compound as not a hazardous substance, others indicate it can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2] Therefore, it is prudent to handle this compound as a potentially hazardous chemical.

Personal Protective Equipment (PPE): Before beginning any disposal process, it is crucial to be equipped with the appropriate PPE:

  • Eye Protection: Wear chemical safety goggles or glasses.[1][2]

  • Hand Protection: Chemical-resistant gloves are mandatory.[1][2]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust, use a suitable respirator.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to institutional and governmental regulations.

  • Waste Identification and Collection:

    • Treat all unused this compound and materials heavily contaminated with it as hazardous waste.

    • Collect this waste in a designated, clearly labeled, and sealable container.[1]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Packaging for Disposal:

    • Ensure the waste container is tightly sealed.

    • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other relevant hazard warnings as required by your institution.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2]

  • Decontamination:

    • Thoroughly decontaminate all work surfaces, glassware, and equipment that have come into contact with this compound.

    • Wash surfaces with soap and plenty of water.[1] For more thorough decontamination, surfaces and equipment can be scrubbed with alcohol.[2]

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1]

Quantitative Data

The following table summarizes key physical and chemical properties for this compound.

PropertyValueReference
Molecular FormulaC16H17NO2[1]
Molecular Weight255.31 g/mol [1][3]
Melting Point128-130 °C[2]
Boiling Point486.9±45.0 °C at 760 mmHg[2]
Flash Point194.9±19.6 °C[2]

Experimental Protocols

Any experimental protocol involving this compound should incorporate a detailed waste management plan from the outset. This plan must be reviewed and approved by the relevant safety personnel at your institution.

Disposal Workflow Visualization

The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.

Coumarin480_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Decontamination PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Collect Collect Waste (Pure chemical & contaminated items) PPE->Collect Container Use Designated, Labeled, Sealable Container Collect->Container Place into Decontaminate Decontaminate Surfaces & Equipment Collect->Decontaminate Store Store in Secure, Ventilated Area Container->Store EHS Contact EHS or Licensed Disposal Company Store->EHS Dispose Dispose via Approved Hazardous Waste Stream EHS->Dispose Arrange

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Coumarin 480

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Coumarin 480, a fluorescent dye. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.

Hazard Assessment and Personal Protective Equipment (PPE)

There are conflicting reports regarding the hazards of this compound. While one Safety Data Sheet (SDS) classifies it as "not a hazardous substance or mixture," another indicates it is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation[1][2][3]. Therefore, it is crucial to handle this compound with caution, assuming it to be a hazardous substance. The following personal protective equipment is recommended as a minimum standard.

Operation Required Personal Protective Equipment
Weighing and Preparing Solutions - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- Use of a chemical fume hood is strongly recommended to avoid inhalation of dust.
Handling Solutions - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat
Spill Cleanup - Nitrile gloves (double-gloving recommended)- Safety goggles or face shield- Laboratory coat- Respiratory protection may be necessary for large spills or in poorly ventilated areas.
Waste Disposal - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Before handling, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood to minimize inhalation of the powder.

    • Wear a lab coat, nitrile gloves, and safety glasses.

    • Use a dedicated spatula and weighing paper. Clean the spatula thoroughly after use.

  • Dissolving:

    • Add the solvent to the weighed this compound powder slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

    • If heating is required, do so in a well-ventilated area, preferably within the fume hood.

  • Use in Experiments:

    • Always wear a lab coat, nitrile gloves, and safety glasses when handling solutions containing this compound.

    • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention[1].

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • After rinsing, the container should be disposed of as hazardous waste[1].

  • Final Disposal:

    • All hazardous waste must be disposed of through a licensed environmental waste management company. Follow your institution's specific procedures for hazardous waste disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE: - Lab Coat - Safety Glasses - Nitrile Gloves prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood weigh Weigh this compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment collect_waste Collect Solid and Liquid Waste experiment->collect_waste dispose_container Triple-Rinse and Dispose of Container collect_waste->dispose_container final_disposal Dispose via Licensed Waste Management dispose_container->final_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.